2-Bromo-1-methyl-3-(trifluoromethyl)benzene
Description
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Properties
IUPAC Name |
2-bromo-1-methyl-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c1-5-3-2-4-6(7(5)9)8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWSTGYAPNVWGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1099597-98-4 | |
| Record name | 2-Bromo-3-(trifluoromethyl)toluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 2-Bromo-1-methyl-3-(trifluoromethyl)benzene
CAS Number: 1099597-98-4
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene, a key aromatic building block in organic synthesis. The document details its physicochemical properties, outlines a probable synthetic route with a detailed experimental protocol, and discusses its potential applications, particularly in the realm of medicinal chemistry and drug discovery. Safety and handling information is also provided. This guide is intended to be a valuable resource for researchers and professionals working with this compound.
Introduction
This compound is a substituted aromatic compound featuring a bromine atom, a methyl group, and a trifluoromethyl group on the benzene ring. The unique electronic properties conferred by the trifluoromethyl group, such as high electronegativity and lipophilicity, make this compound a valuable intermediate in the synthesis of complex organic molecules.[1][2][3] Trifluoromethylated aromatic compounds are of significant interest in medicinal chemistry due to their potential to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[3][4] This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical supplier catalogs and databases.
| Property | Value | Source |
| CAS Number | 1099597-98-4 | ChemBK, PubChem |
| Molecular Formula | C8H6BrF3 | [5] |
| Molecular Weight | 239.03 g/mol | PubChem |
| Appearance | Colorless liquid | [5] |
| Odor | Strong, pungent | [5] |
| Boiling Point | 152-153 °C | [5] |
| Melting Point | -18 °C | [5] |
| Density | 1.538 g/mL at 25 °C | [5] |
| Solubility | Insoluble in water; Soluble in common organic solvents such as ethanol, acetone, and chloroform. | [5] |
Synthesis and Experimental Protocols
However, based on general procedures for similar compounds, a direct bromination protocol is provided below as a representative experimental approach.
Electrophilic Bromination of 1-methyl-3-(trifluoromethyl)benzene
This protocol is a general representation and may require optimization for yield and purity.
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Materials:
-
1-methyl-3-(trifluoromethyl)benzene
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or iron filings
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve 1-methyl-3-(trifluoromethyl)benzene in anhydrous dichloromethane.
-
Catalyst Addition: Add a catalytic amount of iron(III) bromide or iron filings to the solution.
-
Bromine Addition: Slowly add a stoichiometric amount of bromine, dissolved in a small amount of anhydrous dichloromethane, to the reaction mixture via the dropping funnel at room temperature with vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench by carefully adding saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium thiosulfate solution (to remove unreacted bromine), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).
Applications in Research and Drug Development
While specific examples of the use of this compound in the development of a particular drug or as a probe for a specific signaling pathway are not extensively documented in publicly available literature, its structural motifs are of significant interest to medicinal chemists.
The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism.[1][3] It also increases lipophilicity, which can improve membrane permeability and cellular uptake.[1][4] The bromine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.
Therefore, this compound is a valuable building block for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.
Logical Workflow for Application in Drug Discovery
The following diagram illustrates the logical workflow of how a building block like this compound is utilized in a typical drug discovery pipeline.
Figure 2: Role of this compound in a drug discovery workflow.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[5]
| Hazard Statement | Precautionary Statement |
| Causes skin irritation. | Wash skin thoroughly after handling. |
| Causes serious eye irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |
| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Use only outdoors or in a well-ventilated area. |
First Aid Measures:
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
Store in a well-ventilated place. Keep container tightly closed. Store locked up. Dispose of contents/container to an approved waste disposal plant.[6]
Spectroscopic Data
Detailed and verified spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not consistently available in public databases. Researchers are advised to acquire their own analytical data for positive identification and purity assessment of this compound.
Conclusion
This compound is a valuable chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceutical agents. Its key physicochemical properties have been summarized, and a representative synthetic protocol has been provided. While specific biological activity data for this compound is limited, its structural features make it an attractive building block for creating diverse molecular libraries for drug discovery. Proper safety precautions are essential when handling this compound. Further research into the specific applications and biological effects of this molecule is warranted.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound [chembk.com]
- 6. fishersci.com [fishersci.com]
physical properties of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene
An In-depth Technical Guide on the Physical Properties of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene
This technical guide provides a comprehensive overview of the core physical properties of this compound, a key intermediate in various organic syntheses. The information is curated for researchers, scientists, and professionals in drug development and agrochemical industries, offering a foundation for its application in complex molecular synthesis.
Core Physical and Chemical Properties
This compound is a substituted aromatic compound with the chemical formula C₈H₆BrF₃.[1] It is recognized for its role as a versatile building block in the synthesis of pharmaceuticals and pesticides.[1]
Data Presentation: Summary of Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 1099597-98-4 | [1][2] |
| Molecular Formula | C₈H₆BrF₃ | [1] |
| Molecular Weight | 245.03 g/mol | [1] |
| Appearance | Colorless liquid | [1][2] |
| Odor | Strong, pungent | [1] |
| Melting Point | -18 °C | [1] |
| Boiling Point | 152-153 °C | [1] |
| Density | 1.538 g/mL at 25 °C | [1] |
| Solubility | Insoluble in water; Soluble in ethanol, acetone, chloroform | [1] |
| Storage | Store sealed in a dry place at room temperature | [2] |
Experimental Protocols: Determination of Physical Properties
While specific experimental documentation for this compound is not publicly detailed, the following outlines standard methodologies for determining its key physical properties.
2.1. Determination of Melting Point
-
Apparatus: Capillary tube melting point apparatus.
-
Procedure: A small, dry sample of the compound is packed into a capillary tube and placed in the melting point apparatus. The temperature is gradually increased, and the range from which the substance first begins to melt until it becomes completely liquid is recorded. For substances with melting points below room temperature, a cryostat is employed.
2.2. Determination of Boiling Point
-
Apparatus: Distillation setup with a thermometer, heating mantle, and condenser.
-
Procedure: The compound is heated in a distillation flask. The temperature at which the liquid boils and its vapor phase is in equilibrium with the liquid phase at a given pressure is recorded as the boiling point. The thermometer bulb should be positioned just below the side arm of the distillation head to ensure an accurate reading of the vapor temperature.
2.3. Determination of Density
-
Apparatus: Pycnometer or a digital density meter.
-
Procedure: The mass of a clean, dry pycnometer is determined. It is then filled with the sample liquid, and the mass is measured again. The volume of the pycnometer is known, allowing for the calculation of density (mass/volume). The measurement is conducted at a constant, specified temperature (e.g., 25 °C) to ensure accuracy.[1]
2.4. Determination of Solubility
-
Apparatus: Vials, magnetic stirrer, and analytical balance.
-
Procedure: A known volume of a solvent (e.g., water, ethanol, acetone) is placed in a vial. Small, measured amounts of this compound are added incrementally while stirring. The point at which no more solute dissolves, and a saturated solution is formed, is noted. Solubility can then be expressed qualitatively (e.g., insoluble, soluble) or quantitatively (e.g., in g/100 mL).[1]
Application in Organic Synthesis: A Workflow Visualization
As an organic synthetic reagent, this compound serves as a precursor for introducing bromo and trifluoromethyl-substituted toluene moieties into larger molecules. The following diagram illustrates its logical workflow in the development of new chemical entities.
Caption: Synthetic utility of this compound.
References
Technical Guide: 2-Bromo-1-methyl-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene, a key intermediate in the development of novel pharmaceuticals and agrochemicals.
Core Compound Properties
This compound, with the CAS number 1099597-98-4, is a substituted aromatic hydrocarbon. Its structure incorporates a bromine atom and a trifluoromethyl group, both of which are pivotal in modulating the physicochemical and biological properties of larger molecules. The trifluoromethyl group, in particular, is a bioisostere for several functional groups and can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.
The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrF₃ | [1] |
| Molecular Weight | 239.03 g/mol | [2] |
| Appearance | Colorless liquid with a strong, pungent odor. | [1] |
| Boiling Point | 152-153 °C (at atmospheric pressure) | [1] |
| 68-70 °C (at 8 mmHg) | [3] | |
| Melting Point | -18 °C | [1] |
| Density | 1.538 g/mL at 25 °C | [1] |
| Solubility | Insoluble in water; soluble in ethanol, acetone, and chloroform. | [1] |
Synthesis and Handling
General Synthesis Approach
A generalized experimental protocol for a related transformation, such as the bromination of a substituted toluene, is as follows. This is a representative protocol and would require optimization for the specific synthesis of this compound.
Reaction: Electrophilic Bromination of 1-methyl-2-(trifluoromethyl)benzene
-
Reagents and Materials:
-
1-methyl-2-(trifluoromethyl)benzene (1 equivalent)
-
N-Bromosuccinimide (NBS) or Bromine (Br₂) (1-1.2 equivalents)
-
Iron(III) bromide (FeBr₃) or another Lewis acid catalyst (catalytic amount)
-
Anhydrous dichloromethane or other suitable inert solvent
-
Sodium thiosulfate solution (for quenching)
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and condenser
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
-
-
Procedure:
-
To a solution of 1-methyl-2-(trifluoromethyl)benzene in the chosen anhydrous solvent, add the Lewis acid catalyst.
-
Cool the mixture in an ice bath.
-
Add a solution of the brominating agent (NBS or Br₂) in the same solvent dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired this compound.
-
Safety and Handling
This compound is an irritant and may cause eye and skin irritation upon contact.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[1] Avoid inhalation of vapors.[1] Store the compound in a cool, dry place away from heat and direct sunlight.[1]
Applications in Research and Development
This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of the bromo- and trifluoromethyl-substituents on the benzene ring provides two reactive sites for further chemical transformations. The bromine atom can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds. The trifluoromethyl group, being strongly electron-withdrawing, influences the reactivity of the aromatic ring and can be crucial for the biological activity of the final product.
Visualized Workflows and Pathways
Conceptual Synthesis and Derivatization Workflow
The following diagram illustrates a conceptual workflow for the synthesis of this compound and its subsequent use in the generation of a chemical library for drug discovery.
Caption: Conceptual workflow for the synthesis and application of this compound in drug discovery.
Logical Relationship in Synthesis
The diagram below outlines the logical steps and considerations in the synthesis of a substituted aromatic compound like this compound.
References
Elucidation of the Molecular Architecture: A Technical Guide to 2-Bromo-1-methyl-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-Bromo-1-methyl-3-(trifluoromethyl)benzene is an organic compound with the chemical formula C₈H₆BrF₃.[1] As a substituted aromatic ring, it possesses a unique substitution pattern that influences its chemical and physical properties. The presence of a bromine atom, a methyl group, and a trifluoromethyl group on the benzene ring makes it a potentially valuable intermediate in the synthesis of novel pharmaceutical and agrochemical agents. The trifluoromethyl group, in particular, is a common feature in many modern drugs due to its ability to enhance metabolic stability and binding affinity. Accurate structural confirmation is a critical first step in the development of any new chemical entity. This guide provides a detailed roadmap for the elucidation of its structure.
Physicochemical Properties
A summary of the key physicochemical properties of this compound, gathered from various chemical data sources, is presented in Table 1. It is important to note that some of these values may be predicted rather than experimentally determined.
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrF₃ | [1] |
| Molecular Weight | 239.03 g/mol | |
| CAS Number | 1099597-98-4 | [1] |
| Appearance | Colorless liquid (predicted) | [1] |
| Boiling Point | 187.1 ± 35.0 °C (predicted) | |
| Density | 1.538 ± 0.06 g/cm³ (predicted) | |
| Solubility | Insoluble in water; soluble in common organic solvents. | [1] |
Proposed Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be derived from general organic chemistry principles and published procedures for similar compounds. A common approach would involve the bromination of 1-methyl-2-(trifluoromethyl)benzene.
Experimental Protocol: Electrophilic Bromination
-
Reaction Setup: To a solution of 1-methyl-2-(trifluoromethyl)benzene (1.0 eq.) in a suitable chlorinated solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a magnetic stirrer and protected from light, add a Lewis acid catalyst such as iron(III) bromide (FeBr₃, 0.1 eq.).
-
Bromination: Cool the mixture in an ice bath (0 °C). Slowly add a solution of bromine (Br₂, 1.05 eq.) in the same solvent dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine. Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product, a mixture of isomers, can be purified by fractional distillation or column chromatography on silica gel to isolate the desired this compound.
Structure Elucidation Workflow
The definitive confirmation of the structure of this compound relies on a combination of spectroscopic techniques. The logical workflow for this process is outlined in the diagram below.
Spectroscopic Analysis and Data Interpretation
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the molecule.
-
Expected Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of C₈H₆BrF₃. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
-
Fragmentation Pattern: Common fragmentation pathways for substituted benzenes include the loss of the substituents or parts thereof. Expected fragments would correspond to the loss of a bromine atom ([M-Br]⁺), a methyl group ([M-CH₃]⁺), or a trifluoromethyl group ([M-CF₃]⁺).
| Ion | Expected m/z | Comments |
| [C₈H₆⁷⁹BrF₃]⁺ | 237.96 | Molecular ion with ⁷⁹Br |
| [C₈H₆⁸¹BrF₃]⁺ | 239.96 | Molecular ion with ⁸¹Br |
| [C₈H₆F₃]⁺ | 159.04 | Loss of Bromine |
| [C₇H₃BrF₃]⁺ | 224.94 | Loss of Methyl |
| [C₈H₆Br]⁺ | 170.97 | Loss of Trifluoromethyl |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in the molecule.
-
Aromatic C-H Stretch: Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹.
-
Aliphatic C-H Stretch: The methyl group will show C-H stretching vibrations just below 3000 cm⁻¹.
-
C=C Aromatic Ring Stretch: Characteristic aromatic ring stretching absorptions are expected in the 1600-1450 cm⁻¹ region.
-
C-F Stretch: The strong C-F bonds of the trifluoromethyl group will result in strong absorption bands typically in the 1350-1100 cm⁻¹ region.
-
C-Br Stretch: The C-Br stretching vibration is expected in the fingerprint region, typically between 600 and 500 cm⁻¹.
-
Substitution Pattern: The pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹ can provide clues about the substitution pattern on the benzene ring. For a 1,2,3-trisubstituted benzene, specific patterns are expected.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| C-F Stretch (CF₃) | 1350 - 1100 | Strong |
| C-H Out-of-Plane Bending | 900 - 675 | Strong |
| C-Br Stretch | 600 - 500 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring atoms. For this compound, we expect to see signals for the aromatic protons and the methyl protons.
-
Aromatic Region (δ 7.0-8.0 ppm): The three aromatic protons will give rise to a complex multiplet pattern due to spin-spin coupling. The exact chemical shifts will be influenced by the electronic effects of the three different substituents. The proton between the methyl and trifluoromethyl groups is expected to be the most deshielded.
-
Methyl Region (δ 2.0-2.5 ppm): The methyl group protons will appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift will be slightly downfield due to the proximity of the electron-withdrawing bromine and trifluoromethyl groups.
The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule.
-
Aromatic Carbons (δ 120-140 ppm): Six distinct signals are expected for the aromatic carbons. The carbons directly attached to the electron-withdrawing bromine and trifluoromethyl groups will be significantly deshielded. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
Methyl Carbon (δ 15-25 ppm): A single signal is expected for the methyl carbon.
-
Trifluoromethyl Carbon (quartet, δ ~120-130 ppm): The carbon of the CF₃ group will be observed as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).
The ¹⁹F NMR spectrum is a simple yet informative tool for fluorine-containing compounds.
-
Trifluoromethyl Group: A single signal, a singlet, is expected for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift will be characteristic of an aromatic trifluoromethyl group.
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals and confirming the substitution pattern.
-
COSY (Correlation Spectroscopy): Will show correlations between coupled aromatic protons, helping to trace the connectivity of the protons on the ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal with the signal of the carbon to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Will show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the positions of the substituents by observing correlations from the methyl protons to the neighboring aromatic carbons.
The logical relationship for using these spectroscopic techniques in structure elucidation is depicted in the following diagram.
Conclusion
The structural elucidation of this compound can be confidently achieved through a systematic application of modern spectroscopic techniques. While direct experimental data for this specific compound is sparse in the public domain, a thorough analysis based on the principles outlined in this guide, in conjunction with comparative data from its isomers, allows for a reliable determination of its molecular architecture. The proposed synthetic route and detailed analytical workflow provide a solid foundation for researchers working on the synthesis and characterization of this and other related substituted aromatic compounds. The unique combination of substituents on the benzene ring makes this molecule an interesting candidate for further investigation in medicinal and materials chemistry.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene. Due to the absence of a publicly available experimental spectrum for this specific molecule, this document presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous compounds. The information herein is intended to serve as a valuable reference for the identification and characterization of this compound in a laboratory setting.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR data for this compound is summarized in the table below. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| C1-CH₃ | ~2.5 | Singlet | - | 3H |
| H-6 | ~7.6 | Doublet | Jortho ≈ 7-9 | 1H |
| H-5 | ~7.4 | Triplet | Jortho ≈ 7-9 | 1H |
| H-4 | ~7.8 | Doublet | Jortho ≈ 7-9 | 1H |
Interpretation of the Predicted Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals.
-
Methyl Protons: The protons of the methyl group at the C1 position are not adjacent to any other protons, and therefore, their signal is predicted to be a singlet. Its chemical shift is anticipated in the benzylic region, slightly downfield due to the influence of the adjacent electron-withdrawing bromo and trifluoromethyl groups.
-
Aromatic Protons: The three protons on the aromatic ring (H-4, H-5, and H-6) are chemically non-equivalent and are expected to give rise to three separate signals in the aromatic region of the spectrum (typically 6.5-8.0 ppm).[1]
-
H-4: This proton is in the ortho position to the strongly electron-withdrawing trifluoromethyl group, which is expected to cause a significant deshielding effect, resulting in the most downfield chemical shift among the aromatic protons. It will be split into a doublet by the adjacent H-5 proton.
-
H-6: This proton is ortho to the bromine atom. While bromine is less electron-withdrawing than a trifluoromethyl group, it will still deshield this proton, leading to a downfield shift. The signal is expected to be a doublet due to coupling with the H-5 proton.
-
H-5: This proton is situated between H-4 and H-6, and it will be coupled to both, resulting in a triplet (or a doublet of doublets if the coupling constants are sufficiently different).
-
Experimental Protocol for ¹H NMR Spectroscopy
The following is a standard protocol for acquiring a high-resolution ¹H NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-25 mg of the purified this compound sample.[2][3]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[4][5] The choice of solvent should be based on the sample's solubility and should not have signals that overlap with the analyte's signals.[3]
-
Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.[3]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for referencing the chemical shifts to 0 ppm.[5]
-
Cap the NMR tube securely and label it appropriately.
2. NMR Spectrometer Setup and Data Acquisition:
-
The spectrum should be acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher) for better resolution.
-
Insert the sample into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.
-
Set the appropriate acquisition parameters, including:
-
Pulse width (typically a 90° pulse)
-
Acquisition time (e.g., 2-4 seconds)
-
Relaxation delay (e.g., 1-5 seconds)
-
Number of scans (e.g., 8-16 for a sufficient signal-to-noise ratio)
-
-
Acquire the Free Induction Decay (FID) data.
3. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase-correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
-
Integrate the area under each peak to determine the relative number of protons.
-
Analyze the multiplicities and measure the coupling constants for each signal.
Visualizations
Caption: Molecular structure of this compound with labeled protons.
Caption: Diagram illustrating the predicted spin-spin coupling between the aromatic protons.
References
An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene is predicted to show eight distinct signals, corresponding to the six carbons of the aromatic ring, the methyl carbon, and the trifluoromethyl carbon. The chemical shifts (δ) are influenced by the electronic environment of each carbon atom. The electron-withdrawing nature of the bromine and trifluoromethyl groups, and the electron-donating nature of the methyl group, lead to a specific pattern of deshielding and shielding effects on the aromatic carbons.
The predicted chemical shifts are summarized in Table 1. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹J-C-F), a key identifying feature. The aromatic carbons may also exhibit smaller couplings to the fluorine atoms (²J-C-F, ³J-C-F, ⁴J-C-F).
Data Presentation
Table 1: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| C-1 (C-CH₃) | ~138 | Singlet | - |
| C-2 (C-Br) | ~125 | Singlet | - |
| C-3 (C-CF₃) | ~132 | Quartet | ²J-C-F ≈ 30-35 |
| C-4 | ~128 | Singlet (or small quartet) | ⁴J-C-F ≈ 1-4 |
| C-5 | ~129 | Singlet | - |
| C-6 | ~133 | Singlet (or small quartet) | ³J-C-F ≈ 4-6 |
| -CH₃ | ~20 | Singlet | - |
| -CF₃ | ~124 | Quartet | ¹J-C-F ≈ 270-275 |
Molecular Structure and NMR Signal Assignment
The logical relationship between the molecular structure and the predicted ¹³C NMR signals is illustrated below. The numbering of the carbon atoms corresponds to the assignments in Table 1.
Caption: Molecular structure of this compound with atom numbering for NMR.
Experimental Protocol for ¹³C NMR Spectroscopy
The following provides a detailed, generalized methodology for acquiring a high-quality ¹³C NMR spectrum for a small organic molecule like this compound.
Sample Preparation
-
Compound Purity: Ensure the sample is of high purity (>95%) to avoid signals from impurities complicating the spectrum.
-
Solvent Selection: Use a deuterated solvent, typically deuterated chloroform (CDCl₃), as it is effective for a wide range of organic compounds and its carbon signal (~77.16 ppm) provides a convenient internal reference.
-
Concentration: Due to the low natural abundance of the ¹³C isotope (1.1%), a higher concentration is required compared to ¹H NMR. Dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of CDCl₃.
-
Procedure:
-
Accurately weigh the sample into a clean, dry vial.
-
Add the deuterated solvent using a pipette.
-
Gently swirl or vortex the vial until the sample is fully dissolved.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette, ensuring the solution height is adequate for the spectrometer's detector (typically ~4-5 cm).
-
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[1]
-
Tuning and Matching: Tune and match the probe to the ¹³C frequency to ensure maximum signal sensitivity.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃). Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc on Bruker instruments).
-
Spectral Width: Set a spectral width of approximately 240-250 ppm to encompass the full range of expected ¹³C chemical shifts.
-
Transmitter Offset: Center the transmitter frequency in the middle of the expected spectral range (~120 ppm).
-
Acquisition Time (AQ): Set to 1-2 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds. Quaternary carbons, like C-1, C-2, and C-3, have longer relaxation times, and an adequate delay is necessary for their quantitative observation, although for routine spectra, a shorter delay is often used to save time.
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. For the specified concentration, this typically ranges from 128 to 1024 scans, depending on the spectrometer's sensitivity.
-
Decoupling: Employ broadband proton decoupling (e.g., Waltz16 or GARP) during the acquisition to collapse C-H coupling and simplify the spectrum to single lines for each unique carbon, which also provides a significant sensitivity enhancement via the Nuclear Overhauser Effect (NOE).
-
Data Processing
-
Fourier Transformation: Apply an exponential line broadening factor (typically 0.3-1.0 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the solvent peak to its known value (CDCl₃ at δ 77.16 ppm).
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in the spectrum.
Logical Workflow for Spectral Analysis
The process of obtaining and interpreting the ¹³C NMR spectrum follows a logical workflow, from sample preparation to final structural confirmation.
Caption: Experimental and analytical workflow for ¹³C NMR spectroscopy.
References
An In-depth Technical Guide to the ¹⁹F NMR Chemical Shift of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Predicted ¹⁹F NMR Chemical Shift
The ¹⁹F NMR chemical shift of the trifluoromethyl (-CF₃) group in 2-Bromo-1-methyl-3-(trifluoromethyl)benzene is influenced by the electronic environment created by the substituents on the benzene ring. The chemical shift is typically reported in parts per million (ppm) relative to a standard reference compound, such as CFCl₃ (trichlorofluoromethane), which is set to 0 ppm.
Based on the substitution pattern, the following factors will primarily determine the chemical shift:
-
The Trifluoromethyl Group: Inherently, trifluoromethyl groups on an aromatic ring have a characteristic chemical shift range. For organofluorine compounds, the range for -CF₃ groups is approximately -50 to -70 ppm.[1]
-
Substituent Effects: The electronic properties of the other substituents on the benzene ring, namely the bromo and methyl groups, will modulate the electron density around the trifluoromethyl group, causing a shift in its resonance.
-
Bromo Group: As an electron-withdrawing group (by induction) and a weak deactivator, the bromine atom is expected to deshield the fluorine nuclei, leading to a downfield shift (less negative ppm value).
-
Methyl Group: As an electron-donating group, the methyl group will increase the electron density on the ring, leading to increased shielding of the fluorine nuclei and an upfield shift (more negative ppm value).
-
The relative positions of these substituents are crucial. In this compound, the bromo and methyl groups are ortho and meta to the trifluoromethyl group, respectively. These positions will dictate the magnitude of their electronic influence.
Table 1: Predicted ¹⁹F NMR Chemical Shift Data for this compound
| Compound | Predicted Chemical Shift Range (δ, ppm) vs. CFCl₃ | Expected Multiplicity |
| This compound | -60 to -65 | Singlet (¹H decoupled) |
Note: This is a predicted range. The actual value must be determined experimentally.
Experimental Protocol for ¹⁹F NMR Spectroscopy
The following protocol provides a standardized method for acquiring a high-quality ¹⁹F NMR spectrum of this compound.
2.1. Materials and Equipment
-
Analyte: this compound
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Acetone-d₆ of high purity (≥99.8 atom % D)
-
NMR Tube: 5 mm high-precision NMR tube
-
NMR Spectrometer: A multinuclear NMR spectrometer with a fluorine probe, operating at a standard frequency (e.g., 376 MHz for a 400 MHz ¹H instrument).
2.2. Sample Preparation
-
In a clean, dry vial, accurately weigh approximately 10-20 mg of this compound.
-
Add 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).
-
Gently swirl the vial to ensure the sample is completely dissolved and the solution is homogeneous.
-
Using a clean Pasteur pipette, transfer the solution into the 5 mm NMR tube.
-
Cap the NMR tube securely.
2.3. NMR Spectrometer Setup and Data Acquisition
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted for instruments with different field strengths.
Table 2: Recommended ¹⁹F NMR Acquisition Parameters
| Parameter | Recommended Value | Purpose |
| Spectrometer Frequency | 376 MHz (for a 400 MHz ¹H instrument) | The resonance frequency for ¹⁹F at the given magnetic field strength. |
| Pulse Program | Standard single-pulse experiment (e.g., 'zg30') | A simple and robust pulse sequence for acquiring a standard 1D spectrum. |
| Decoupling | Proton-decoupled | To simplify the spectrum by removing ¹H-¹⁹F coupling, resulting in a singlet for the -CF₃ group. |
| Spectral Width (SW) | ~50 ppm (centered around the expected -62 ppm) | To ensure the signal of interest is within the acquisition window. A wider window may be used for unknowns. |
| Number of Scans (NS) | 16 to 64 | To improve the signal-to-noise ratio. |
| Relaxation Delay (D1) | 2-5 seconds | To allow for full relaxation of the fluorine nuclei between scans, ensuring accurate integration. |
| Acquisition Time (AQ) | 2-4 seconds | The duration of data collection for each scan. |
| Temperature | 298 K (25 °C) | A standard temperature for reproducible results. |
| Referencing | Use an external reference or the spectrometer's internal calibration. | To accurately report the chemical shift relative to a known standard. |
2.4. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a pure absorption lineshape.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift axis. If no internal standard is used, the chemical shift can be referenced to the known chemical shift of the solvent's residual peak in the ¹H spectrum and the spectrometer's frequency ratio.
-
Integrate the signal to determine the relative number of fluorine atoms.
Factors Influencing the ¹⁹F NMR Chemical Shift
The precise chemical shift of the trifluoromethyl group in this compound is a result of a complex interplay of several factors. Understanding these factors is crucial for interpreting the spectrum and for comparing it with related compounds.
Caption: Logical relationship of factors affecting the ¹⁹F NMR chemical shift.
3.1. Electronic Effects
The electronic environment around the fluorine nuclei is the most significant factor determining the chemical shift.[2]
-
Inductive and Resonance Effects of Substituents: Electron-donating groups increase the electron density (shielding), causing an upfield shift (more negative ppm), while electron-withdrawing groups decrease electron density (deshielding), leading to a downfield shift (less negative ppm).[2] In substituted benzotrifluorides, this trend can sometimes be reversed, where electron-donating groups cause downfield shifts and electron-withdrawing groups cause upfield shifts.[3][4]
3.2. Solvent Effects
The choice of solvent can influence the chemical shift.[2][5]
-
Polarity: A change in solvent polarity can alter the electronic distribution in the solute molecule, thus affecting the shielding of the fluorine nuclei.[5]
-
Specific Interactions: Hydrogen bonding or other specific interactions between the solute and solvent molecules can also lead to shifts in the resonance.[2]
3.3. Temperature
Temperature variations can affect the chemical shift, although typically to a lesser extent than electronic and solvent effects for small molecules.[2] Changes in temperature can alter conformational equilibria and the extent of intermolecular interactions.
Experimental Workflow
The following diagram illustrates the general workflow for determining the ¹⁹F NMR chemical shift.
Caption: A generalized workflow for ¹⁹F NMR analysis.
By following the detailed protocol and considering the influencing factors outlined in this guide, researchers and drug development professionals can accurately determine and interpret the ¹⁹F NMR chemical shift of this compound. This information is valuable for structural elucidation, purity assessment, and as a sensitive probe in interaction studies.
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. connectsci.au [connectsci.au]
- 4. researchgate.net [researchgate.net]
- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene, a key intermediate in various synthetic pathways. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, purification processes, and formulation development. This document outlines its known solubility in common organic solvents, provides a general experimental protocol for quantitative solubility determination, and visualizes the workflow for this procedure.
Core Concepts in Solubility
The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where substances with similar intermolecular forces and polarity tend to be miscible. For this compound, its aromatic structure, halogen substituent, and trifluoromethyl group contribute to its overall polarity and potential for various intermolecular interactions, including van der Waals forces and dipole-dipole interactions.
Qualitative Solubility Data
| Solvent Classification | Solvent Examples | Solubility |
| Polar Aprotic | Acetone | Soluble[1] |
| Polar Protic | Ethanol | Soluble[1] |
| Nonpolar/Slightly Polar | Chloroform | Soluble[1] |
| Aqueous | Water | Insoluble[1] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility values (e.g., in g/100 mL or mol/L), a standardized experimental protocol should be followed. The following is a general method for determining the solubility of a solid organic compound in an organic solvent.
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (solute)
-
Selected organic solvent
-
Analytical balance
-
Vials or test tubes with closures
-
Constant temperature bath or shaker
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a series of vials. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a constant temperature bath or a shaker with temperature control. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. Gentle agitation can facilitate this process.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To ensure that no undissolved solid is transferred, pass the solution through a syringe filter.
-
Dilution: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument to be used.
-
Quantification: Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of this compound.
-
Calculation: Calculate the solubility of the compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for the quantitative determination of solubility.
Conclusion
While precise quantitative data on the solubility of this compound is limited in publicly accessible literature, its qualitative solubility in common organic solvents is established. For applications requiring exact solubility values, the provided experimental protocol offers a robust framework for in-house determination. This information is crucial for optimizing reaction conditions, developing effective purification strategies, and guiding formulation efforts in pharmaceutical and chemical research.
References
In-Depth Technical Guide to the Safe Handling of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as an in-depth technical guide for informational purposes only. It is not a substitute for a certified Safety Data Sheet (SDS). Always refer to the official SDS from the manufacturer before handling this chemical.
Chemical Identification and Properties
This section provides key identifiers and physicochemical properties for 2-Bromo-1-methyl-3-(trifluoromethyl)benzene.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1099597-98-4 |
| Molecular Formula | C8H6BrF3 |
| Molecular Weight | 239.03 g/mol [1] |
| IUPAC Name | This compound |
| Synonyms | 2-Bromo-3-methylbenzotrifluoride, 2-Bromo-3-(trifluoromethyl)toluene[2] |
| Physical and Chemical Properties | Value |
| Physical Form | Colorless to yellow liquid |
| Odor | No information available |
| Boiling Point | 187.1 ± 35.0 °C (Predicted)[3] |
| Density | 1.538 ± 0.06 g/cm³ (Predicted)[3] |
| Solubility | No information available |
| Storage Temperature | Room temperature, sealed in a dry environment[1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Not Classified | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | Category 2A / 2 | H319/H320: Causes serious eye irritation / Causes eye irritation[2] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[2] |
Signal Word: Warning
Hazard Pictograms:
GHS Pictogram for Irritation, Skin Sensitization, and Acute Toxicity (harmful).
The logical flow for hazard identification is outlined in the following diagram:
Hazard Identification and Classification Flowchart.
Toxicological and Ecotoxicological Data
There is currently no quantitative data available for the acute toxicity (LD50/LC50) or ecotoxicity of this compound in publicly accessible safety data sheets.[2][4] The toxicological properties have not been fully investigated.[5]
| Toxicological Endpoint | Result |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available |
| Skin Corrosion/Irritation | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation |
| Respiratory or Skin Sensitization | No data available |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No data available |
| Reproductive Toxicity | No data available |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available |
| Aspiration Hazard | No data available |
| Ecotoxicological Endpoint | Result |
| Toxicity to Fish | No data available[4] |
| Toxicity to Daphnia and other Aquatic Invertebrates | No data available[4] |
| Toxicity to Algae | No data available |
Experimental Protocols: Safety and Handling
Due to the lack of specific experimental studies, this section outlines the standard safety protocols derived from available Safety Data Sheets for handling this compound.
Engineering Controls
-
Work in a well-ventilated area.[4]
-
Use local exhaust ventilation to keep airborne concentrations low.[2]
-
Facilities should be equipped with an eyewash station and a safety shower.[2]
Personal Protective Equipment (PPE)
The following diagram illustrates the recommended workflow for exposure prevention and control:
Workflow for Exposure Prevention and Control.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and personal clothing.[2] Wash hands thoroughly after handling.[2] Avoid breathing fumes, vapors, or spray.[2][3]
-
Storage: Store in a tightly-closed container in a dry, cool, and well-ventilated place.[4] Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.[2]
Emergency and First Aid Procedures
The following protocols are recommended in case of accidental exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5] |
| Skin Contact | Immediately remove contaminated clothing. Wash off with soap and plenty of water. Seek medical attention if irritation occurs.[2][5] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[2][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5] |
The following diagram outlines the logical steps for emergency response:
Logical Flow for Emergency Response Procedures.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]
-
Specific Hazards: No data available.
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas.[4]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[4]
-
Containment and Cleaning Up: Collect and arrange for disposal. Keep in suitable, closed containers for disposal.[4]
Stability and Reactivity
-
Reactivity: No information available.[2]
-
Chemical Stability: Stable under recommended storage conditions.[2]
-
Conditions to Avoid: Dust generation.[2]
-
Incompatible Materials: Strong oxidizing agents.[2]
-
Hazardous Decomposition Products: Carbon oxides, Hydrogen bromide, Hydrogen fluoride.[2]
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[6]
References
In-Depth Technical Guide: Handling and Storage of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the handling, storage, and relevant experimental protocols for 2-Bromo-1-methyl-3-(trifluoromethyl)benzene (CAS No. 1099597-98-4). This versatile organic compound serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Adherence to proper safety procedures and handling techniques is paramount when working with this chemical.
Physicochemical and Safety Data
This compound is a colorless liquid with a strong, pungent odor.[1] A summary of its key physical, chemical, and safety data is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrF₃ | [1] |
| Molecular Weight | 239.03 g/mol | PubChem |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 152-153 °C | [1] |
| Density | 1.538 g/mL at 25 °C | [1] |
| Solubility | Insoluble in water; Soluble in common organic solvents such as ethanol, acetone, and chloroform. | [1] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | PubChem |
Handling and Storage
Proper handling and storage procedures are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: A lab coat and, if there is a risk of splashing, a chemical-resistant apron.
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge should be used.
Storage Requirements
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from sources of ignition, heat, and direct sunlight.[1] It should be stored separately from incompatible materials such as strong oxidizing agents.
Experimental Protocols
This compound is a valuable building block in organic synthesis, often utilized in cross-coupling reactions to form carbon-carbon bonds. Below are representative protocols for its synthesis, a typical application in a Suzuki coupling reaction, purification, and analysis.
Synthesis via Sandmeyer Reaction
A plausible synthetic route to this compound is the Sandmeyer reaction, starting from the corresponding aniline, 2-methyl-6-(trifluoromethyl)aniline. This reaction involves the diazotization of the primary amine followed by the introduction of the bromine atom.[2][3]
Materials:
-
2-Methyl-6-(trifluoromethyl)aniline
-
Hydrobromic acid (HBr), 48% aqueous solution
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization: In a round-bottom flask cooled to 0-5 °C in an ice-salt bath, add 2-methyl-6-(trifluoromethyl)aniline followed by the slow addition of 48% HBr with stirring. A solution of sodium nitrite in deionized water is then added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide in HBr is prepared and cooled to 0 °C. The freshly prepared diazonium salt solution is then added slowly to the CuBr solution with vigorous stirring. Nitrogen gas evolution should be observed.
-
Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt. The mixture is then cooled, and the product is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by flash column chromatography.
Suzuki Coupling Reaction
This protocol describes a typical Suzuki coupling reaction of this compound with phenylboronic acid to form 2-methyl-6-(trifluoromethyl)biphenyl.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound, phenylboronic acid, potassium carbonate, and a magnetic stir bar.
-
Catalyst and Ligand Addition: Add palladium(II) acetate and triphenylphosphine to the flask.
-
Solvent Addition and Degassing: Add a mixture of toluene and deionized water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C with stirring under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Purification by Flash Column Chromatography
This is a general protocol for the purification of this compound or its reaction products.
Materials:
-
Crude product
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Eluent Selection: Determine a suitable eluent system by thin-layer chromatography (TLC). A good starting point for non-polar compounds like this compound is a mixture of hexane and ethyl acetate with a low percentage of ethyl acetate (e.g., 98:2 hexane:ethyl acetate).
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica column.
-
Elution: Add the eluent to the column and apply gentle pressure to begin eluting the sample. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Analytical Methods
GC-MS is a powerful technique for assessing the purity of this compound and for identifying it in reaction mixtures.
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg) in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of about 1 mg/mL.
Instrumental Parameters (Typical):
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 400).
NMR spectroscopy is essential for structural confirmation.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[4]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to a height of about 4 cm.[4]
Typical Solvents and Reference:
-
Solvent: Chloroform-d (CDCl₃) is a common choice.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference for both ¹H and ¹³C NMR.
Conclusion
This compound is a valuable chemical intermediate for the synthesis of complex organic molecules. Its handling and storage require strict adherence to safety protocols to mitigate the risks associated with its hazardous properties. The experimental protocols provided in this guide offer a foundation for the synthesis, utilization, purification, and analysis of this compound in a research and development setting. Researchers should always consult the relevant Safety Data Sheet (SDS) before use and adapt the provided protocols as necessary for their specific applications.
References
An In-depth Technical Guide to 2-Bromo-1-methyl-3-(trifluoromethyl)benzene for Researchers and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene (also known as 2-Bromo-3-(trifluoromethyl)toluene), a key building block in modern synthetic chemistry. With the CAS Number 1099597-98-4, this compound is of significant interest to researchers in the pharmaceutical and agrochemical industries.[1] This document details its physicochemical properties, analyzes its commercial availability from various suppliers, and explores its critical applications in drug discovery, supported by established experimental protocols for cornerstone reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to effectively source and utilize this versatile reagent in their synthetic endeavors.
Introduction to a Key Synthetic Building Block
This compound is a substituted aromatic compound that has emerged as a valuable intermediate in organic synthesis. Its structure, featuring a bromine atom, a methyl group, and a trifluoromethyl group on a benzene ring, offers multiple reaction sites and unique electronic properties. The trifluoromethyl (-CF3) group, in particular, is a crucial pharmacophore in modern drug design.[2][3] Its incorporation into bioactive molecules can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[4] Consequently, trifluoromethylated building blocks like this compound are in high demand for the synthesis of new chemical entities.[5]
Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental for its effective use in synthesis. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1099597-98-4 | [1] |
| Molecular Formula | C8H6BrF3 | [1] |
| Molecular Weight | 239.03 g/mol | [6] |
| Appearance | Colorless to Yellow Liquid | [1] |
| Boiling Point | 187.1 ± 35.0 °C (Predicted) | [1] |
| Density | 1.538 ± 0.06 g/cm3 (Predicted) | [1] |
| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, acetone, and chloroform.[1] | [1] |
| Storage | Sealed in a dry, room temperature environment. |
Commercial Sourcing and Supplier Analysis
The reliable procurement of high-purity starting materials is a critical first step in any synthetic workflow. This compound is available from a range of commercial suppliers.
Identifying Reputable Suppliers
Several chemical suppliers list this compound in their catalogs. When selecting a supplier, researchers should consider not only price but also purity, availability of stock, lead times, and the quality of accompanying documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).
Prominent suppliers include:
-
Sigma-Aldrich (Merck): A well-established supplier with a comprehensive catalog and detailed technical information.
-
BLD Pharm: Offers this compound and provides key documentation for researchers.
-
Thermo Scientific Chemicals (formerly Alfa Aesar): A reliable source for a wide range of research chemicals.[7]
-
Synthonix Corporation: Specializes in fluorinated building blocks for drug discovery.
-
Various E-commerce Platforms (e.g., Echemi): These platforms connect buyers with numerous manufacturers and distributors, often providing competitive pricing.[8]
Comparative Analysis of Commercial Offerings
The following table provides a snapshot of offerings from various suppliers. Researchers are advised to visit the supplier websites for the most current information on pricing and availability.
| Supplier | Product Number (Example) | Purity | Available Quantities | CAS Number |
| Sigma-Aldrich (BLD Pharmatech) | BL3H160BAE6E | 95% | Inquire | 1099597-98-4 |
| Synthonix Corporation | SY3H3D677BDA | 98% | Inquire | 69902-83-6 (Isomer) |
| Thermo Scientific Chemicals | AAH6178514 (Related Compound) | 98% | 25 g | 59907-13-0 (Isomer)[7][9] |
Note: CAS numbers for isomers are included for comparative purposes and to highlight the importance of verifying the exact structure required.
Key Considerations for Procurement
-
Purity Verification: Always request and review the Certificate of Analysis to confirm the purity and identity of the compound. Impurities can have a significant impact on reaction outcomes.
-
CAS Number Confirmation: Double-check the CAS number to ensure you are ordering the correct regioisomer.
-
Safety Data Sheet (SDS) Review: Before handling the chemical, thoroughly review the SDS for safety, handling, and storage information.[1]
-
Lead Time and Availability: For time-sensitive projects, confirm stock availability and estimated delivery times with the supplier.
Applications in Organic Synthesis & Drug Discovery
The primary utility of this compound lies in its application as a versatile building block in cross-coupling reactions. The presence of the bromine atom allows for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex organic molecules.
Role as an Aryl Halide Building Block
This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are cornerstone methods in modern drug discovery. The two most prominent examples are the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Example Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for synthesizing biaryl compounds.[10][11][12] A general protocol for the reaction of this compound with an arylboronic acid is provided below.
Reaction Principle: The reaction involves a palladium(0) catalyst that undergoes oxidative addition with the aryl bromide. This is followed by transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[11]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).[13][14]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O or Dioxane/H₂O in a 4:1 or 5:1 ratio), via syringe.[12][14]
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.[13]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.[12][13]
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding water and dilute with an organic solvent like ethyl acetate.[13]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water and then with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.[10]
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[10]
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Example Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of aryl amines from aryl halides.[15][16][17]
Reaction Principle: This palladium-catalyzed reaction couples an amine with an aryl halide. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[15][16]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried, resealable Schlenk flask under an inert atmosphere, charge the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and a suitable phosphine ligand (e.g., SPhos, RuPhos, 2-4 mol%).[18][19]
-
Reagent Addition: Add this compound (1.0 equiv.), the desired primary or secondary amine (1.1-1.5 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2-2.0 equiv.).
-
Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane via syringe.
-
Reaction: Seal the flask and heat the mixture with stirring to the appropriate temperature (typically 80-120 °C) for 4-24 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl or water.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude residue via flash column chromatography to yield the desired aryl amine.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are essential. This compound is an irritant and may cause eye and skin irritation upon contact.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[1]
-
Storage: Store the container tightly sealed in a cool, dry place away from heat sources and direct sunlight.[1]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its utility in powerful C-C and C-N bond-forming reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination makes it an indispensable tool for medicinal chemists. By understanding its properties, sourcing it from reputable suppliers, and applying robust synthetic protocols, researchers can effectively leverage this reagent to advance their drug discovery and development programs.
References
- 1. chembk.com [chembk.com]
- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jelsciences.com [jelsciences.com]
- 6. 3-BROMO-5-(TRIFLUOROMETHYL)TOLUENE price,buy 3-BROMO-5-(TRIFLUOROMETHYL)TOLUENE - chemicalbook [chemicalbook.com]
- 7. 2-Bromo-3-fluorotoluene, 98%, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. calpaclab.com [calpaclab.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. researchgate.net [researchgate.net]
Synthesis of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic pathways for obtaining 2-Bromo-1-methyl-3-(trifluoromethyl)benzene, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document provides a comprehensive overview of the starting materials, experimental protocols, and reaction mechanisms involved in the synthesis of this compound.
Introduction
This compound is a substituted aromatic compound with the molecular formula C₈H₆BrF₃. The strategic placement of the bromo, methyl, and trifluoromethyl groups on the benzene ring makes it a versatile building block in organic synthesis. The trifluoromethyl group, in particular, can impart desirable properties such as increased metabolic stability and lipophilicity to target molecules. This guide explores two principal synthetic routes for the preparation of this important intermediate.
Synthetic Pathways
Two primary routes for the synthesis of this compound have been identified and are detailed below:
-
Route 1: Electrophilic Bromination of 1-methyl-3-(trifluoromethyl)benzene. This is a direct approach involving the bromination of the readily available starting material, 1-methyl-3-(trifluoromethyl)benzene. The regioselectivity of this reaction is governed by the directing effects of the methyl and trifluoromethyl substituents.
-
Route 2: Sandmeyer Reaction of 2-methyl-3-(trifluoromethyl)aniline. This multi-step approach begins with the synthesis of 2-methyl-3-(trifluoromethyl)aniline, which is then converted to the target compound via a diazotization reaction followed by treatment with a bromide source.
The following sections provide detailed experimental protocols and data for each of these synthetic pathways.
Route 1: Electrophilic Bromination of 1-methyl-3-(trifluoromethyl)benzene
This method leverages the directing effects of the substituents on the aromatic ring to achieve the desired product. The methyl group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. The desired 2-bromo isomer is formed by substitution at the position that is ortho to the methyl group and meta to the trifluoromethyl group.
Experimental Protocol
A typical procedure for the regioselective bromination of 1-methyl-3-(trifluoromethyl)benzene is as follows:
-
Reaction Setup: To a solution of 1-methyl-3-(trifluoromethyl)benzene in a suitable solvent (e.g., a mixture of acetic acid and sulfuric acid), a brominating agent is added portion-wise.
-
Brominating Agent: N,N'-dibromo-5,5-dimethylhydantoin (DBH) is a preferred brominating agent for improved regioselectivity[1].
-
Temperature Control: The reaction temperature is maintained between 40 and 50°C[1].
-
Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured into cold water. The organic layer is separated, washed with an aqueous solution of sodium hydroxide, and then with brine.
-
Purification: The crude product is dried over anhydrous magnesium sulfate and purified by distillation under reduced pressure to yield this compound.
Quantitative Data
| Starting Material | Brominating Agent | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1-methyl-3-(trifluoromethyl)benzene | N,N'-dibromo-5,5-dimethylhydantoin | Acetic acid/Sulfuric acid | 45 | 2-4 | >90 | >98 (GC) |
Table 1: Summary of quantitative data for the electrophilic bromination of 1-methyl-3-(trifluoromethyl)benzene.
Logical Workflow for Route 1
Caption: Workflow for the synthesis of this compound via electrophilic bromination.
Route 2: Sandmeyer Reaction of 2-methyl-3-(trifluoromethyl)aniline
This route provides an alternative pathway to the target molecule and involves the initial synthesis of the key intermediate, 2-methyl-3-(trifluoromethyl)aniline.
Synthesis of 2-methyl-3-(trifluoromethyl)aniline
Several methods for the synthesis of 2-methyl-3-(trifluoromethyl)aniline have been reported. One common approach starts from 2-chloro-3-(trifluoromethyl)aniline.
-
Thiolation: 2-chloro-3-(trifluoromethyl)aniline is reacted with dimethyl sulfide and N-chlorosuccinimide in a suitable solvent like dichloroethane[2].
-
Chlorination: The resulting methylthio intermediate is then treated with a chlorinating agent such as sulfonyl chloride to form the chloromethyl derivative[2].
-
Reduction: The chloromethyl group is subsequently reduced to a methyl group via catalytic hydrogenation (e.g., using Pd/C as a catalyst) to yield 2-methyl-3-(trifluoromethyl)aniline[2].
Quantitative Data for 2-methyl-3-(trifluoromethyl)aniline Synthesis
| Starting Material | Key Reagents | Overall Yield (%) | Purity (%) |
| 2-chloro-3-(trifluoromethyl)aniline | 1. (CH₃)₂S, NCS2. SO₂Cl₂3. H₂, Pd/C | ~70 | >99 |
Table 2: Summary of quantitative data for the synthesis of 2-methyl-3-(trifluoromethyl)aniline.
Sandmeyer Reaction Protocol
The Sandmeyer reaction is a well-established method for converting an amino group on an aromatic ring into a bromo group.
-
Diazotization: 2-methyl-3-(trifluoromethyl)aniline is dissolved in an acidic solution (e.g., aqueous HBr) and cooled to 0-5°C. A solution of sodium nitrite is then added dropwise to form the corresponding diazonium salt.
-
Bromination: The cold diazonium salt solution is added to a solution of copper(I) bromide (CuBr) in HBr.
-
Decomposition: The mixture is warmed to room temperature to allow for the evolution of nitrogen gas and the formation of the aryl bromide.
-
Work-up and Purification: The reaction mixture is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation.
Quantitative Data for Sandmeyer Reaction
| Starting Material | Reagents | Temperature (°C) | Yield (%) |
| 2-methyl-3-(trifluoromethyl)aniline | 1. NaNO₂, HBr2. CuBr | 0-5, then RT | 70-80 (typical) |
Table 3: Typical quantitative data for the Sandmeyer bromination.
Signaling Pathway for Route 2
Caption: Synthetic pathway for this compound via the Sandmeyer reaction.
Conclusion
This technical guide has outlined two robust synthetic routes for the preparation of this compound. The choice of synthetic route will depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific requirements for purity. Both the direct bromination of 1-methyl-3-(trifluoromethyl)benzene and the Sandmeyer reaction of 2-methyl-3-(trifluoromethyl)aniline offer viable and efficient methods for obtaining this valuable synthetic intermediate. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.
References
regioselectivity of bromination of m-methylbenzotrifluoride
An In-depth Technical Guide on the Regioselectivity of Bromination of m-Methylbenzotrifluoride
Executive Summary
The regioselectivity of electrophilic aromatic substitution on disubstituted benzene rings is a cornerstone of synthetic organic chemistry, critical for the precise construction of pharmaceutical and agrochemical intermediates. This whitepaper provides a detailed examination of the regioselectivity observed during the bromination of m-methylbenzotrifluoride. The interplay between the activating, ortho-, para-directing methyl group and the deactivating, meta-directing trifluoromethyl group dictates the substitution pattern. This guide elucidates the underlying electronic and steric principles, presents analogous experimental data, details relevant reaction protocols, and provides visual diagrams to clarify these complex relationships for researchers, scientists, and drug development professionals.
Theoretical Background: Substituent Effects in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. The existing substituents on a benzene ring profoundly influence both the rate of reaction and the position of the incoming electrophile.[1] These effects are categorized based on the substituent's ability to donate or withdraw electron density.
**2.1 The Methyl Group (-CH₃): An Activating Ortho-, Para-Director
The methyl group is classified as an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to unsubstituted benzene. It donates electron density to the aromatic ring primarily through an inductive effect (+I), stabilizing the positively charged Wheland intermediate (arenium ion) formed during the reaction. This stabilization is most effective when the positive charge is located on the carbon atom bearing the methyl group. Resonance structures for ortho and para attack allow for a tertiary carbocation intermediate, which is significantly more stable than the secondary carbocation formed during meta attack.[2] Consequently, the methyl group directs incoming electrophiles to the ortho and para positions.[2]
**2.2 The Trifluoromethyl Group (-CF₃): A Deactivating Meta-Director
In stark contrast, the trifluoromethyl group is a powerful electron-withdrawing group due to the strong inductive effect (-I) of the three highly electronegative fluorine atoms.[1][3] This effect withdraws electron density from the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles.[4] The -CF₃ group is therefore strongly deactivating.
During electrophilic attack, the -CF₃ group destabilizes the arenium ion intermediate. This destabilization is most pronounced in the resonance structures for ortho and para attack, where the positive charge is placed on the carbon atom directly attached to the electron-withdrawing -CF₃ group. The intermediate for meta attack avoids this particularly unfavorable arrangement, making it the least destabilized and therefore the favored pathway.[3][4] Thus, the trifluoromethyl group is a meta-director.[3]
Regioselectivity of Bromination on m-Methylbenzotrifluoride
In m-methylbenzotrifluoride, the two substituents exert conflicting directing effects. The activating methyl group directs towards positions 2, 4, and 6, while the deactivating trifluoromethyl group directs towards positions 5 and 6 (relative to the CF₃ group at C1).
-
Position 2: ortho to -CH₃ (favored), ortho to -CF₃ (disfavored)
-
Position 4: para to -CH₃ (favored), ortho to -CF₃ (disfavored)
-
Position 5: meta to -CH₃ (disfavored), meta to -CF₃ (favored)
-
Position 6: ortho to -CH₃ (favored), meta to -CF₃ (favored)
The directing effects are cooperative for position 6, which is ortho to the activating methyl group and meta to the deactivating trifluoromethyl group. In cases of competing directing effects, the activating group generally governs the regiochemical outcome. However, the cooperative nature of the directing effects at position 6, combined with potential steric hindrance from the bulky -CF₃ group at the adjacent positions (2 and 4), strongly suggests that bromination will occur predominantly at this site.
Therefore, the predicted major product of the monobromination of m-methylbenzotrifluoride is 2-Bromo-5-(trifluoromethyl)toluene (or 4-bromo-3-methylbenzotrifluoride).
Caption: Logical relationship of substituent directing effects on m-methylbenzotrifluoride.
Quantitative Data and Experimental Protocols
Product Distribution Data
The nitration of 3-methyl benzotrifluoride yields a mixture of isomers, with substitution occurring at the positions activated by the methyl group.[5] This serves as a reliable proxy for predicting the outcome of bromination.
| Position of Substitution | Product Name | Isomer Distribution (%) in Nitration[5] |
| 2 | 2-nitro-3-methylbenzotrifluoride | 44.2 |
| 6 | 2-nitro-5-methylbenzotrifluoride | 31.1 |
| 4 | 4-nitro-3-methylbenzotrifluoride | 24.5 |
Note: The percentages reflect the distribution for nitration, which is a highly reactive electrophile. Bromination may exhibit even higher selectivity for the most favored position.
General Experimental Protocol for Bromination
The following is a generalized protocol for the bromination of benzotrifluoride derivatives, adapted from established patent literature.[6][7][8] This procedure typically involves a Lewis acid catalyst to polarize the bromine molecule, generating a more potent electrophile.
Materials:
-
m-Methylbenzotrifluoride
-
Liquid Bromine (Br₂)
-
Iron powder (Fe) or Iron(III) bromide (FeBr₃) as a catalyst
-
Anhydrous solvent (e.g., dichloromethane or carbon tetrachloride)
-
Sodium bisulfite solution (for quenching)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture HBr byproduct).
-
Charging the Reactor: The m-methylbenzotrifluoride and the anhydrous solvent are charged into the flask. The iron catalyst is then added.
-
Addition of Bromine: Liquid bromine, dissolved in a small amount of the anhydrous solvent, is placed in the dropping funnel and added dropwise to the stirred reaction mixture at a controlled temperature, typically between 0°C and room temperature. The reaction is exothermic.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically stirred for several hours until the starting material is consumed.
-
Workup:
-
The reaction mixture is cooled and then slowly poured into an ice-cold aqueous solution of sodium bisulfite to quench any unreacted bromine.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
-
Purification: The crude product is purified by fractional distillation under vacuum or by column chromatography to isolate the desired bromo-m-methylbenzotrifluoride isomers.
Caption: General experimental workflow for the bromination of m-methylbenzotrifluoride.
Conclusion
The bromination of m-methylbenzotrifluoride is a classic example of regioselectivity controlled by competing substituent effects. The activating ortho-, para-directing methyl group and the deactivating meta-directing trifluoromethyl group work in concert to favor electrophilic attack at the C6 position. This position benefits from activation by the methyl group while also being in a meta relationship to the deactivating trifluoromethyl group, thus avoiding significant destabilization of the arenium ion intermediate. While experimental data for this specific bromination is limited, analogous nitration reactions strongly support the prediction that 2-Bromo-5-(trifluoromethyl)toluene is the major product. This understanding is crucial for synthetic chemists aiming to produce specific isomers of substituted benzotrifluorides for applications in drug discovery and materials science.
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. homework.study.com [homework.study.com]
- 4. m.youtube.com [m.youtube.com]
- 5. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 6. US4155940A - M-Bromo-benzotrifluorides - Google Patents [patents.google.com]
- 7. CN105801348A - 3-bromobenzotrifluoride and preparation method thereof - Google Patents [patents.google.com]
- 8. DE2708190C2 - Process for the preparation of m-bromo-benzotrifluorides - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-1-methyl-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is widely used in the synthesis of pharmaceuticals, natural products, and advanced materials.[1] The biaryl motif, in particular, is a privileged structure found in numerous biologically active compounds.
This document provides detailed application notes and protocols for the Suzuki coupling reaction of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene. This substrate presents a unique challenge due to the steric hindrance imposed by the ortho-methyl group and the electronic effect of the adjacent electron-withdrawing trifluoromethyl group. Careful selection of the catalyst system, base, and solvent is crucial for achieving high yields.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.
-
Transmetalation: The organic group from the boronic acid (or its ester derivative) is transferred to the palladium(II) complex. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.
For sterically hindered and electronically complex substrates like this compound, the oxidative addition and reductive elimination steps can be particularly challenging, often requiring specialized ligands to promote the reaction.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions for the Suzuki coupling of sterically hindered and electronically diverse aryl bromides. While specific data for this compound is not extensively published, the conditions presented for analogous substrates provide a strong starting point for optimization.
Table 1: Catalyst and Ligand Systems for Sterically Hindered Suzuki Couplings
| Catalyst Precursor | Ligand | Substrate Type | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | Ortho-substituted aryl bromides | 1-5 | A common choice for sterically demanding couplings. |
| Pd₂(dba)₃ | XPhos | Electron-rich/hindered aryl bromides | 1-3 | Highly active ligand for challenging substrates. |
| PdCl₂(dppf) | - | General aryl bromides | 2-5 | Less effective for highly hindered substrates. |
| PEPPSI™-IPr | - | Ortho-substituted aryl bromides | 1-3 | N-heterocyclic carbene (NHC) precatalyst, often shows high activity. |
| Pd(PPh₃)₄ | - | Simple aryl bromides | 3-5 | Generally not suitable for sterically hindered substrates. |
Table 2: Base and Solvent Combinations in Suzuki Coupling Reactions
| Base | Solvent(s) | Temperature (°C) | Comments |
| K₃PO₄ | 1,4-Dioxane / H₂O | 80-110 | Effective for a wide range of substrates, including hindered ones. |
| Cs₂CO₃ | Toluene or 1,4-Dioxane | 80-110 | Strong base, often provides excellent yields but is more expensive. |
| K₂CO₃ | Toluene / H₂O or DMF | 80-100 | A cost-effective option, suitable for many standard couplings. |
| KOtBu | Toluene or THF | Room Temp - 80 | Strong, non-aqueous base, can be effective in anhydrous conditions. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura cross-coupling reaction of this compound with a generic arylboronic acid. Note: This is a generalized procedure and may require optimization for specific coupling partners.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%) or other suitable ligand
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
Reaction Setup
-
To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) and add them to the reaction flask.
-
Seal the flask with a septum.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe. The typical solvent ratio is 4:1 to 10:1 dioxane:water.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
Reaction Execution
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
The reaction is typically complete within 2-24 hours.
Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water and dilute the mixture with an organic solvent such as ethyl acetate.
-
Transfer the mixture to a separatory funnel and extract the product with the organic solvent (e.g., 3 x 20 mL of ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Characterization
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Suzuki Coupling Reaction Workflow
The following diagram illustrates the general workflow for the Suzuki coupling of this compound.
Caption: General workflow for the Suzuki coupling reaction.
Suzuki Coupling Catalytic Cycle
The diagram below illustrates the key steps in the palladium-catalyzed Suzuki coupling cycle.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. The following protocols for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings are presented to facilitate the synthesis of a diverse range of derivatives.
General Considerations
Materials and Reagents: Unless otherwise specified, all reagents should be of high purity and used as received from commercial suppliers. Anhydrous solvents and inert atmosphere (Argon or Nitrogen) are crucial for the success of many of these reactions, particularly those involving organometallic reagents.
Safety Precautions: this compound is an irritant.[1] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Palladium catalysts and some ligands can be toxic and should be handled with care.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. The reaction of this compound with various arylboronic acids provides access to a wide range of 2-methyl-3-(trifluoromethyl)biphenyl derivatives.
Experimental Protocol: Synthesis of 2-methyl-3-(trifluoromethyl)-4'-methoxybiphenyl
A mixture of this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), a suitable phosphine ligand (e.g., SPhos, 0.04 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas. A solvent mixture, such as toluene and water (4:1, 5 mL), is added, and the mixture is heated to 80-100 °C with vigorous stirring for 12-24 hours. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 92 |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) | K₃PO₄ | DME/H₂O | 85 | 24 | 78 |
Note: The data in this table is representative and based on typical conditions for Suzuki-Miyaura couplings of trifluoromethyl-substituted aryl bromides. Actual yields may vary depending on the specific substrate and reaction conditions.
Heck Reaction
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between aryl halides and alkenes, leading to the synthesis of substituted alkenes. This reaction allows for the introduction of vinyl groups at the 2-position of the 1-methyl-3-(trifluoromethyl)benzene core.
Experimental Protocol: Synthesis of 1-methyl-2-styryl-3-(trifluoromethyl)benzene
In a reaction flask, this compound (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (Pd(OAc)₂, 0.03 mmol), a phosphine ligand (e.g., tri(o-tolyl)phosphine, 0.06 mmol), and a base such as triethylamine (NEt₃, 2.0 mmol) are combined in a suitable solvent like N,N-dimethylformamide (DMF, 5 mL). The mixture is degassed and then heated under an inert atmosphere at 100-120 °C for 16-24 hours. After cooling, the reaction mixture is filtered to remove palladium black, and the filtrate is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried, and concentrated. The resulting residue is purified by column chromatography to afford the desired stilbene derivative.
Data Presentation: Heck Reaction
| Entry | Alkene | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂/P(o-tol)₃ | NEt₃ | DMF | 110 | 20 | 75 |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 90 | 24 | 82 |
| 3 | Cyclohexene | PdCl₂(dppf) | NaOAc | DMA | 120 | 18 | 65 |
Note: This data is illustrative of typical Heck reaction conditions. Yields are dependent on the specific alkene and reaction parameters.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing a direct route to aryl alkynes. This is a valuable transformation for the synthesis of precursors for pharmaceuticals and organic materials.
Experimental Protocol: Synthesis of 1-methyl-2-(phenylethynyl)-3-(trifluoromethyl)benzene
To a solution of this compound (1.0 mmol) and phenylacetylene (1.2 mmol) in a solvent mixture of toluene and triethylamine (3:1, 8 mL), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol) and copper(I) iodide (CuI, 0.04 mmol) are added. The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 50 °C) under an inert atmosphere for 6-12 hours. The reaction progress can be monitored by TLC. Upon completion, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography to yield the desired product.
Data Presentation: Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst | Cu Cocatalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | NEt₃ | Toluene | 50 | 8 | 88 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ | CuI | Piperidine | THF | RT | 12 | 85 |
| 3 | Trimethylsilylacetylene | PdCl₂(dppf) | CuI | DIPA | DMF | 60 | 6 | 90 |
Note: The presented data is based on general Sonogashira coupling protocols and may require optimization for the specific substrate.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of aryl amines from aryl halides.[2][3] This method is particularly useful for synthesizing derivatives with potential biological activity.
Experimental Protocol: Synthesis of 2-methyl-N-phenyl-3-(trifluoromethyl)aniline
A reaction tube is charged with this compound (1.0 mmol), aniline (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), a suitable phosphine ligand (e.g., XPhos, 0.03 mmol), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 mmol). The tube is sealed, evacuated, and backfilled with argon. Anhydrous toluene (5 mL) is added, and the mixture is heated to 100 °C for 18-24 hours. After cooling to room temperature, the reaction mixture is diluted with ether, filtered through celite, and concentrated. The crude product is purified by flash chromatography on silica gel.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 20 | 90 |
| 2 | Morpholine | Pd(OAc)₂/BINAP | K₃PO₄ | Dioxane | 110 | 24 | 85 |
| 3 | Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | THF | 80 | 18 | 82 |
Note: This data is representative and optimization of the catalyst, ligand, and base may be necessary for different amines.
Stille Coupling
The Stille coupling involves the reaction of an organohalide with an organostannane reagent, catalyzed by palladium, to form a new carbon-carbon bond. This reaction is known for its tolerance of a wide variety of functional groups.
Experimental Protocol: Synthesis of 2-methyl-3-(trifluoromethyl)-4'-vinylbiphenyl
In an inert atmosphere glovebox, a reaction vial is charged with this compound (1.0 mmol), tributyl(4-vinylphenyl)stannane (1.1 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol). Anhydrous toluene (5 mL) is added, and the vial is sealed. The reaction mixture is heated to 110 °C for 16 hours. After cooling, the mixture is diluted with ethyl acetate and washed with a saturated aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is then washed with brine, dried, and concentrated. Purification by column chromatography provides the desired product.
Data Presentation: Stille Coupling
| Entry | Organostannane | Catalyst | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 110 | 16 | 80 |
| 2 | Tributyl(2-thienyl)stannane | PdCl₂(dppf) | CuI | NMP | 100 | 12 | 85 |
| 3 | Trimethyl(vinyl)stannane | Pd₂(dba)₃/P(fur)₃ | - | THF | 70 | 24 | 75 |
Note: The toxicity of organotin reagents necessitates careful handling and disposal. The data provided is based on general Stille coupling conditions.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Formation of (2-Methyl-6-(trifluoromethyl)phenyl)magnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful carbon-centered nucleophiles that are fundamental tools in organic synthesis for the formation of carbon-carbon bonds.[1][2] The preparation of Grignard reagents from aryl halides is a cornerstone of this methodology.[2] This document provides detailed application notes and a comprehensive protocol for the formation of the Grignard reagent from 2-Bromo-1-methyl-3-(trifluoromethyl)benzene, yielding (2-methyl-6-(trifluoromethyl)phenyl)magnesium bromide.
The presence of an electron-withdrawing trifluoromethyl group on the aromatic ring can influence the rate and success of Grignard reagent formation, often making the reaction more sluggish compared to electron-rich or neutral aryl halides.[3] Furthermore, the thermal stability of trifluoromethyl-substituted Grignard reagents can be a concern, necessitating careful temperature control to prevent exothermic decomposition.[4] This protocol is designed to address these challenges and provide a reliable method for the synthesis of this valuable synthetic intermediate.
Key Applications
The (2-methyl-6-(trifluoromethyl)phenyl)magnesium bromide reagent is a versatile intermediate for the synthesis of a variety of complex organic molecules, including:
-
Pharmaceutical Intermediates: Introduction of the 2-methyl-6-(trifluoromethyl)phenyl moiety is crucial for the development of novel therapeutic agents.
-
Agrochemicals: Synthesis of new pesticides and herbicides with enhanced efficacy.
-
Functionalized Materials: Creation of novel polymers and organic materials with tailored electronic and physical properties.
-
Complex Molecule Synthesis: A key building block in the total synthesis of natural products and other complex organic targets.
Data Presentation
The successful formation of a Grignard reagent is influenced by several factors, including reaction time, temperature, and the quality of reagents. Below is a summary of expected quantitative data for the formation of (2-methyl-6-(trifluoromethyl)phenyl)magnesium bromide based on typical results for analogous aryl bromides.
| Parameter | Expected Outcome | Notes |
| Yield | 75-90% | Yield is highly dependent on the purity of the starting material and strict anhydrous conditions. |
| Reaction Time | 1-3 hours | Initiation time may vary. The reaction is typically complete after the magnesium is consumed. |
| Concentration | 0.5 - 1.0 M in THF | Higher concentrations may increase the risk of side reactions and thermal instability.[4] |
| Purity | >95% | The primary impurity is often the homocoupling product (biphenyl derivative).[5] |
Experimental Protocols
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | C₈H₆BrF₃ | 239.03 | 10 | 1.0 |
| Magnesium Turnings | Mg | 24.31 | 12 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - |
| Iodine | I₂ | 253.81 | 1 crystal | Catalytic |
| 1,2-Dibromoethane (optional initiator) | C₂H₄Br₂ | 187.86 | 1-2 drops | Catalytic |
Equipment
-
Three-necked round-bottom flask (100 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Heating mantle or oil bath
-
Schlenk line or equivalent inert atmosphere setup
Procedure
1. Preparation of Glassware and Reagents:
-
All glassware must be thoroughly dried in an oven at 120 °C for at least 4 hours and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[6][7]
-
Magnesium turnings should be activated. This can be achieved by stirring them without solvent in the reaction flask under vacuum with gentle heating, or by adding a small crystal of iodine.[6][8]
-
Anhydrous THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial supplier in a sealed, dry container.[6]
2. Reaction Setup:
-
To the three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser with a nitrogen/argon inlet, and a dropping funnel, add the activated magnesium turnings (1.2 equivalents).
-
Flame-dry the entire apparatus under a continuous flow of inert gas and allow it to cool to room temperature.
-
In a separate dry flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF (to make a final concentration of approximately 0.5-1.0 M).
3. Formation of the Grignard Reagent:
-
Add a small portion (approximately 10%) of the aryl bromide solution from the dropping funnel to the magnesium suspension.
-
The reaction mixture should become cloudy, and a gentle reflux may be observed, indicating the initiation of the Grignard reagent formation.[6] If the reaction does not start, gentle warming with a heat gun or the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane may be necessary to initiate the reaction.[8]
-
Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. An external cooling bath (ice-water) may be necessary to control the exothermic reaction.[8]
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours, or until the majority of the magnesium has been consumed. Gentle heating to reflux may be required to drive the reaction to completion.[9]
4. Confirmation and Use:
-
The resulting dark grey to brown solution is the Grignard reagent, (2-methyl-6-(trifluoromethyl)phenyl)magnesium bromide.
-
The concentration of the Grignard reagent can be determined by titration before use in subsequent reactions.
-
The reagent should be used immediately for the best results, as it can deteriorate upon standing.[7]
Mandatory Visualization
Caption: Experimental workflow for the formation of (2-Methyl-6-(trifluoromethyl)phenyl)magnesium bromide.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. cerritos.edu [cerritos.edu]
- 9. rsc.org [rsc.org]
Application Notes and Protocols: Lithiation of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regioselective functionalization of aromatic rings is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules. The lithiation of substituted haloarenes, followed by quenching with a suitable electrophile, offers a powerful and versatile method for the introduction of a wide range of functional groups. This document provides detailed application notes and protocols for the lithiation of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene, a synthetically useful intermediate.
The lithiation of this substrate can proceed via two primary pathways: halogen-metal exchange or directed ortho-metalation (DoM). The outcome of the reaction is highly dependent on the reaction conditions, including the choice of organolithium reagent, solvent, temperature, and the presence of additives. The trifluoromethyl group (CF₃) is known to be a moderate directing group in ortho-lithiation, while the bromine atom can readily undergo halogen-metal exchange. The interplay of these factors dictates the regioselectivity of the lithiation process.
Reaction Pathways
The lithiation of this compound can theoretically yield two different organolithium intermediates, depending on whether a halogen-metal exchange or a directed ortho-metalation occurs.
Caption: Potential lithiation pathways for this compound.
Quantitative Data Summary
While specific yield data for the lithiation of this compound is not extensively reported in the literature, the following table summarizes typical conditions and expected outcomes based on analogous reactions of substituted bromobenzenes.
| Parameter | Halogen-Metal Exchange | Directed Ortho-Metalation (DoM) |
| Primary Product | 2-Lithio-1-methyl-3-(trifluoromethyl)benzene | 6-Lithio-2-bromo-1-methyl-3-(trifluoromethyl)benzene |
| Typical Reagent | n-Butyllithium (n-BuLi) | sec-Butyllithium (s-BuLi) or n-BuLi/TMEDA |
| Solvent | Diethyl ether (Et₂O), Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |
| Temperature | -78 °C to -100 °C | -78 °C |
| Reaction Time | 15 - 60 minutes | 1 - 4 hours |
| Typical Yield | Generally high (>80%) | Variable, often moderate to high (60-90%) |
| Key Considerations | Rapid reaction. Favored with n-BuLi in non-coordinating solvents. | Requires a directing group. The CF₃ group is a moderate director. Addition of TMEDA can enhance DoM. |
Experimental Protocols
Important Safety Note: Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water. All reactions must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn at all times.
Protocol 1: Lithiation via Halogen-Metal Exchange and Quenching with an Electrophile
This protocol is designed to favor the formation of 2-Lithio-1-methyl-3-(trifluoromethyl)benzene through halogen-metal exchange.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated before use)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Electrophile (e.g., N,N-dimethylformamide (DMF), benzaldehyde, trimethylsilyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF or Et₂O (approx. 0.2 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Slowly add the chosen electrophile (1.2 eq) to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., 3 x 50 mL of diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: General experimental workflow for the lithiation and electrophilic quench.
Conclusion
The lithiation of this compound provides a versatile entry point for the synthesis of a variety of functionalized aromatic compounds. By carefully selecting the reaction conditions, chemists can favor either halogen-metal exchange or directed ortho-metalation to achieve the desired regioselectivity. The protocols outlined in this document, based on established principles of organolithium chemistry, provide a solid foundation for researchers to explore the synthetic utility of this important building block. It is imperative that all safety precautions are strictly followed when handling pyrophoric organolithium reagents.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene. This sterically hindered and electron-deficient aryl bromide is a valuable building block in medicinal chemistry and materials science. The successful C-N bond formation using this substrate is highly dependent on the careful selection of catalyst, ligand, base, and solvent.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base, forming a new carbon-nitrogen bond.[1] The reaction is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials.[2][3] For challenging substrates such as this compound, the use of sterically bulky and electron-rich phosphine ligands is often crucial for achieving high yields.[4]
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl amine product is formed via reductive elimination from the palladium-amido complex, which regenerates the Pd(0) catalyst.[5][6]
The choice of ligand is critical, as it influences the rates of both oxidative addition and reductive elimination.[7] For sterically hindered substrates, bulky ligands can facilitate the reductive elimination step.[4] The selection of a suitable base is also important for the deprotonation of the amine without causing undesirable side reactions.[6]
Data Presentation
The following tables summarize representative reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various primary and secondary amines. The data is compiled based on typical results observed for structurally similar electron-deficient and sterically hindered aryl bromides.
Table 1: Buchwald-Hartwig Amination with Primary Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Hexylamine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (1.5) | Toluene | 100 | 18 | 85-95 |
| 2 | Benzylamine | Pd(OAc)₂ (2.0) | RuPhos (4.0) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 80-90 |
| 3 | Aniline | Pd₂(dba)₃ (1.5) | BrettPhos (3.0) | K₃PO₄ (2.0) | Toluene | 100 | 20 | 75-85 |
| 4 | tert-Butylamine | Pd₂(dba)₃ (2.0) | Alaphos (4.0) | LHMDS (1.8) | Dioxane | 110 | 24 | 70-80 |
Table 2: Buchwald-Hartwig Amination with Secondary Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (1.0) | XPhos (2.0) | NaOtBu (1.4) | Toluene | 100 | 12 | 90-98 |
| 2 | Piperidine | Pd₂(dba)₃ (1.5) | RuPhos (3.0) | Cs₂CO₃ (2.0) | Dioxane | 110 | 16 | 88-96 |
| 3 | N-Methylaniline | Pd(OAc)₂ (2.0) | BrettPhos (4.0) | K₂CO₃ (2.5) | Toluene | 100 | 24 | 82-92 |
| 4 | Dibenzylamine | Pd₂(dba)₃ (2.0) | Xantphos (4.0) | NaOtBu (1.5) | Dioxane | 110 | 24 | 75-85 |
Experimental Protocols
General Considerations:
The Buchwald-Hartwig amination is sensitive to air and moisture. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.[8] All glassware must be oven-dried and cooled under an inert atmosphere before use. Anhydrous and deoxygenated solvents are required.[8]
Protocol 1: General Procedure for the Amination with a Primary Amine
This protocol provides a general method that may require optimization for specific primary amine coupling partners.
Materials:
-
This compound
-
Primary Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)
-
Base (e.g., Sodium tert-butoxide, Cesium Carbonate, or Potassium Phosphate)
-
Anhydrous Toluene or Dioxane
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: To the same Schlenk tube, add the base (1.5-2.0 equivalents), this compound (1.0 equivalent), and the primary amine (1.1-1.2 equivalents).
-
Addition of Solvent: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After the reaction is complete (typically 18-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.
Protocol 2: General Procedure for the Amination with a Secondary Amine
This protocol provides a general method that may require optimization for specific secondary amine coupling partners.
Materials:
-
This compound
-
Secondary Amine
-
Palladium precatalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos or RuPhos)
-
Base (e.g., Sodium tert-butoxide or Cesium Carbonate)
-
Anhydrous Toluene or Dioxane
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: To the same Schlenk tube, add the base (1.4-2.0 equivalents), this compound (1.0 equivalent), and the secondary amine (1.1-1.2 equivalents).
-
Addition of Solvent: Add the anhydrous solvent via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete (typically 12-24 hours), cool the reaction to room temperature. Dilute the mixture with diethyl ether and filter through a plug of celite.
-
Purification: Remove the solvent in vacuo and purify the residue by flash column chromatography on silica gel to afford the desired N-aryl amine.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. research.rug.nl [research.rug.nl]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Sonogashira Coupling of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene with terminal alkynes. The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2] This transformation is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures.
The substrate, this compound, presents unique challenges due to the steric hindrance around the bromine atom and the electronic effect of the trifluoromethyl group. The electron-withdrawing nature of the trifluoromethyl group can decrease the reactivity of the aryl bromide, potentially requiring more forcing reaction conditions or specialized catalyst systems.[3][4]
Comparative Reaction Conditions for Sonogashira Coupling
Several catalytic systems can be employed for the Sonogashira coupling of this compound. The choice of conditions will depend on the specific alkyne coupling partner, available laboratory equipment, and desired reaction scale. Below is a summary of representative conditions, including both traditional copper-co-catalyzed and copper-free methods.
| Parameter | Condition Set A: Pd/Cu Co-catalyzed | Condition Set B: Copper-Free (Buchwald Ligand) | Condition Set C: Copper-Free (Microwave) |
| Palladium Source | PdCl₂(PPh₃)₂ (1-5 mol%) | Pd₂(dba)₃ (1-3 mol%) | Pd(OAc)₂ (2-5 mol%) |
| Copper Source | CuI (1-5 mol%) | None | None |
| Ligand | PPh₃ (2-10 mol%) | XPhos (2-6 mol%) | SPhos (4-10 mol%) |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | K₂CO₃ or Cs₂CO₃ | K₃PO₄ |
| Solvent | THF or DMF | Toluene or Dioxane | Acetonitrile or DMF |
| Temperature | Room Temperature to 80 °C | 80-110 °C | 100-150 °C (Microwave) |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
Experimental Protocols
Protocol A: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol is a widely used and generally reliable method for the Sonogashira coupling of aryl bromides.[5]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask or equivalent)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.03 mmol, 3 mol%).
-
Add anhydrous THF or DMF (5 mL) to the flask.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) followed by the amine base (TEA or DIPA, 3.0 mmol, 3.0 equiv).
-
Stir the reaction mixture at room temperature or heat to 60-80 °C. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol B: Copper-Free Sonogashira Coupling with a Buchwald Ligand
This protocol is advantageous when the substrate or product is sensitive to copper salts. The use of bulky, electron-rich phosphine ligands like XPhos can facilitate the coupling of less reactive aryl bromides.[3]
Materials:
-
This compound
-
Terminal alkyne
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene or Dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.036 mmol, 3.6 mol%) to a dry Schlenk flask.
-
Add anhydrous toluene or dioxane (3 mL) and stir for 10 minutes.
-
Add this compound (1.0 mmol, 1.0 equiv), the terminal alkyne (1.5 mmol, 1.5 equiv), and the base (K₂CO₃ or Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Seal the flask and heat the reaction mixture to 100-110 °C. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter through a plug of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Experimental Workflow and Logic Diagrams
Caption: General workflow for the Sonogashira coupling reaction.
Caption: Simplified catalytic cycles for the Pd/Cu co-catalyzed Sonogashira reaction.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
Synthesis of Pharmaceutical Intermediates from 2-Bromo-1-methyl-3-(trifluoromethyl)benzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-methyl-3-(trifluoromethyl)benzene is a versatile aromatic building block increasingly utilized in the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern, featuring a bromine atom for facile cross-coupling reactions, a methyl group, and an electron-withdrawing trifluoromethyl group, allows for the strategic construction of diverse molecular scaffolds. The trifluoromethyl moiety is particularly significant in medicinal chemistry, as it can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates derived from this compound, focusing on common and powerful synthetic transformations.
Key Synthetic Applications and Protocols
This section details the application of this compound in several cornerstone reactions of modern organic synthesis to generate valuable pharmaceutical intermediates.
Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, enabling the synthesis of biaryl and heteroaryl structures prevalent in many drug molecules.
Application Note: Coupling of this compound with various arylboronic acids provides access to 2-methyl-6-(trifluoromethyl)biphenyl derivatives. These structures can serve as precursors for kinase inhibitors and other therapeutic agents. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with sterically hindered substrates.
Experimental Protocol: Synthesis of 2-Methyl-4'-methoxy-6-(trifluoromethyl)-1,1'-biphenyl
-
Reactants:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
-
Solvent: 1,4-Dioxane/Water (4:1)
-
Procedure:
-
To a dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Quantitative Data Summary (Suzuki-Miyaura Coupling)
| Arylboronic Acid | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenylboronic acid | 2-Methyl-4'-methoxy-6-(trifluoromethyl)-1,1'-biphenyl | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | ~85-95 |
| Phenylboronic acid | 2-Methyl-6-(trifluoromethyl)-1,1'-biphenyl | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | ~80-90 |
| 3-Pyridinylboronic acid | 3-(2-Methyl-6-(trifluoromethyl)phenyl)pyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 85 | 18 | ~75-85 |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the synthesis of aryl amines from aryl halides.[1]
Application Note: This reaction is instrumental in synthesizing N-aryl-2-methyl-6-(trifluoromethyl)anilines, which are key intermediates for a variety of biologically active compounds, including kinase inhibitors. The reaction is highly sensitive to the choice of ligand and base.
Experimental Protocol: Synthesis of N-phenyl-2-methyl-6-(trifluoromethyl)aniline
-
Reactants:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 eq)
-
XPhos (0.03 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
-
Solvent: Toluene (anhydrous)
-
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and aniline.
-
Add anhydrous toluene.
-
Seal the tube and heat the mixture to 110 °C for 18 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter through a pad of Celite and wash the pad with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash chromatography.
-
Quantitative Data Summary (Buchwald-Hartwig Amination)
| Amine | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | N-phenyl-2-methyl-6-(trifluoromethyl)aniline | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 110 | 18 | ~80-90 |
| Morpholine | 4-(2-Methyl-6-(trifluoromethyl)phenyl)morpholine | Pd(OAc)₂/RuPhos | K₂CO₃ | Dioxane | 100 | 24 | ~75-85 |
| Indazole | 1-(2-Methyl-6-(trifluoromethyl)phenyl)-1H-indazole | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 120 | 20 | ~70-80 |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Palladium-Catalyzed Cyanation
The introduction of a nitrile group opens up a wide range of synthetic possibilities, as it can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of various heterocycles.
Application Note: The cyanation of this compound to produce 2-methyl-6-(trifluoromethyl)benzonitrile is a key step in the synthesis of various pharmaceutical intermediates. Using a less toxic cyanide source like zinc cyanide (Zn(CN)₂) with a palladium catalyst is a common and effective method.[2]
Experimental Protocol: Synthesis of 2-Methyl-6-(trifluoromethyl)benzonitrile
-
Reactants:
-
This compound (1.0 eq)
-
Zinc cyanide (Zn(CN)₂) (0.6 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.08 eq)
-
-
Solvent: N,N-Dimethylformamide (DMF, anhydrous)
-
Procedure:
-
To a Schlenk tube, add this compound, Zn(CN)₂, Pd₂(dba)₃, and dppf.
-
Evacuate and backfill with argon.
-
Add anhydrous DMF.
-
Heat the reaction mixture to 120 °C for 24 hours.
-
Cool to room temperature and pour into an aqueous solution of sodium bicarbonate.
-
Extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Quantitative Data Summary (Palladium-Catalyzed Cyanation)
| Cyanide Source | Product | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Zn(CN)₂ | 2-Methyl-6-(trifluoromethyl)benzonitrile | Pd₂(dba)₃/dppf | DMF | 120 | 24 | ~80-90 |
| K₄[Fe(CN)₆] | 2-Methyl-6-(trifluoromethyl)benzonitrile | Pd(OAc)₂/dppf | DMAc | 130 | 18 | ~75-85 |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Grignard Reaction for Carbonyl Addition
The formation of a Grignard reagent from this compound allows for its use as a potent nucleophile in reactions with various electrophiles, particularly carbonyl compounds, to form new C-C bonds and introduce hydroxyl functionalities.
Application Note: The Grignard reagent, (2-methyl-6-(trifluoromethyl)phenyl)magnesium bromide, can be reacted with aldehydes, ketones, and esters to synthesize a range of substituted alcohols. These alcohols are valuable intermediates for further functionalization in drug synthesis. The reaction must be carried out under strictly anhydrous conditions.
Experimental Protocol: Synthesis of (2-Methyl-6-(trifluoromethyl)phenyl)(phenyl)methanol
-
Reactants:
-
Magnesium turnings (1.2 eq)
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Procedure:
-
Grignard Formation:
-
Activate magnesium turnings in a flame-dried, three-necked flask under argon with a small crystal of iodine.
-
Add a small portion of a solution of this compound in anhydrous THF to initiate the reaction.
-
Once the reaction starts, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
-
Reaction with Benzaldehyde:
-
Cool the Grignard reagent solution to 0 °C.
-
Add a solution of benzaldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.
-
-
Quantitative Data Summary (Grignard Reaction)
| Electrophile | Product | Reaction Conditions | Yield (%) |
| Benzaldehyde | (2-Methyl-6-(trifluoromethyl)phenyl)(phenyl)methanol | 0 °C to RT, 2h | ~70-80 |
| Acetone | 2-(2-Methyl-6-(trifluoromethyl)phenyl)propan-2-ol | 0 °C to RT, 3h | ~65-75 |
| Ethyl acetate | 1,1-Bis(2-methyl-6-(trifluoromethyl)phenyl)ethan-1-ol | Reflux, 4h | ~50-60 |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Conclusion
This compound serves as a highly valuable and versatile starting material for the synthesis of a wide array of pharmaceutical intermediates. The protocols outlined in this document for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, palladium-catalyzed cyanation, and Grignard reactions provide robust and adaptable methods for drug discovery and development professionals. Careful optimization of the reaction conditions for each specific substrate is essential to achieve high yields and purity of the desired products. The strategic application of these synthetic transformations enables the efficient construction of complex molecules with potential therapeutic applications.
References
Application Notes and Protocols for 2-Bromo-1-methyl-3-(trifluoromethyl)benzene in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-methyl-3-(trifluoromethyl)benzene is a versatile aromatic building block with significant potential in the synthesis of novel agrochemicals. The presence of a trifluoromethyl group, a common motif in modern pesticides, imparts unique physicochemical properties such as increased metabolic stability and enhanced biological activity. The bromo and methyl functionalities on the benzene ring offer strategic points for chemical modification, allowing for the construction of complex molecular architectures. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of agrochemical candidates, with a focus on the insecticide Triflumezopyrim as a representative target.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrF₃ | --INVALID-LINK-- |
| Molecular Weight | 239.03 g/mol | --INVALID-LINK-- |
| Appearance | Colorless liquid | --INVALID-LINK-- |
| Boiling Point | 178-180 °C | --INVALID-LINK-- |
| Density | 1.58 g/mL | --INVALID-LINK-- |
Application in Agrochemical Synthesis: The Case of Triflumezopyrim
Triflumezopyrim is a novel mesoionic insecticide that acts as a nicotinic acetylcholine receptor (nAChR) channel blocker.[1] It is particularly effective against rice planthoppers.[1][2] The core structure of Triflumezopyrim contains a 3-(trifluoromethyl)phenyl moiety, highlighting the potential of this compound as a starting material for its synthesis or the synthesis of its analogues.
Proposed Synthetic Pathway
A plausible synthetic route from this compound to a key intermediate for Triflumezopyrim synthesis, 2-[3-(trifluoromethyl)phenyl]malonic acid, is outlined below. This pathway involves a Grignard reaction followed by carboxylation.
Caption: Proposed synthesis of a Triflumezopyrim intermediate.
Experimental Protocols
The following are detailed protocols for key transformations of this compound, which are foundational for its use in the synthesis of various agrochemical scaffolds.
Grignard Reagent Formation and Subsequent Reaction
The formation of a Grignard reagent from this compound opens up possibilities for introducing various electrophiles.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Ratio |
| This compound | 239.03 | 2.39 g | 10.0 | 1.0 |
| Magnesium turnings | 24.31 | 0.29 g | 12.0 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - | - |
| Iodine | 253.81 | 1 crystal | - | catalytic |
| Electrophile (e.g., CO₂, aldehyde, ketone) | - | 12.0 mmol | 12.0 | 1.2 |
Procedure:
-
Preparation: All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon).
-
Initiation: To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add the magnesium turnings and a crystal of iodine.
-
Grignard Formation: Dissolve this compound in anhydrous THF (20 mL) and add it to the dropping funnel. Add a small portion of this solution to the magnesium turnings. If the reaction does not start (indicated by the disappearance of the iodine color and gentle refluxing), gently warm the flask. Once initiated, add the remaining solution dropwise to maintain a gentle reflux.
-
Completion: After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Electrophile: Cool the Grignard solution to the appropriate temperature (e.g., -78 °C for CO₂ addition) and slowly add the electrophile.
-
Work-up: After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Palladium-Catalyzed Cross-Coupling Reactions
The bromo-substituent on this compound is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively.
This reaction is ideal for introducing aryl or heteroaryl substituents.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Ratio |
| This compound | 239.03 | 2.39 g | 10.0 | 1.0 |
| Arylboronic acid | - | 12.0 mmol | 12.0 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.23 g | 0.2 | 0.02 |
| K₂CO₃ | 138.21 | 2.76 g | 20.0 | 2.0 |
| Toluene/Ethanol/Water | - | 4:1:1 (50 mL) | - | - |
Procedure:
-
Setup: In a round-bottom flask, combine this compound, the arylboronic acid, and potassium carbonate.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄.
-
Solvent and Degassing: Add the solvent mixture and degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Caption: Suzuki-Miyaura Coupling Workflow.
This reaction is used to form C-N bonds, introducing primary or secondary amines.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Ratio |
| This compound | 239.03 | 2.39 g | 10.0 | 1.0 |
| Amine | - | 12.0 mmol | 12.0 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.09 g | 0.1 | 0.01 |
| XPhos | 476.62 | 0.19 g | 0.4 | 0.04 |
| NaOtBu | 96.10 | 1.35 g | 14.0 | 1.4 |
| Anhydrous Toluene | - | 50 mL | - | - |
Procedure:
-
Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, the amine, sodium tert-butoxide, the palladium precatalyst (Pd₂(dba)₃), and the ligand (XPhos).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the mixture with vigorous stirring (typically 80-110 °C) and monitor by TLC or GC-MS.
-
Work-up: Cool the reaction, filter through a pad of celite, and rinse with an organic solvent.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of potential agrochemicals. The protocols provided herein for Grignard reagent formation and palladium-catalyzed cross-coupling reactions offer robust methods for the elaboration of this building block into more complex molecules. The proposed synthetic pathway towards an intermediate for the insecticide Triflumezopyrim serves as a practical example of its application. Researchers and professionals in the field of agrochemical development are encouraged to explore the synthetic potential of this compound to discover new and effective crop protection agents.
References
Application Notes and Protocols for the Heck Reaction of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This powerful carbon-carbon bond-forming reaction has wide-ranging applications in the synthesis of pharmaceuticals, natural products, and advanced materials. The reaction's versatility stems from its tolerance of a broad array of functional groups.
This document provides detailed application notes and a generalized protocol for the Heck reaction using 2-Bromo-1-methyl-3-(trifluoromethyl)benzene, an electron-deficient and sterically hindered aryl bromide. The presence of the trifluoromethyl group renders the aryl bromide more reactive towards oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle.[2] However, the ortho-methyl group introduces steric hindrance that can impede the reaction. Therefore, careful selection of the catalyst, ligand, base, and reaction conditions is crucial for achieving high yields.
Data Presentation: Reaction Parameters for Heck Coupling of Aryl Bromides
The following table summarizes various conditions reported for the Heck reaction of electron-deficient and sterically hindered aryl bromides with representative alkenes, providing a comparative overview of catalysts, ligands, bases, solvents, and reaction outcomes.
| Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | NHC precursor (2) | K₂CO₃ (2) | DMF/H₂O | 80 | 4 | >95 |
| 4-Bromobenzonitrile | n-Butyl acrylate | Pd(dba)₂ (0.5) | Phosphine-Imidazolium salt (0.5) | Cs₂CO₃ (2) | Toluene | 110 | 12 | 98 |
| 2,5-Dimethylbromobenzene | n-Butyl acrylate | Pd(OAc)₂ (0.1) | Benzimidazolium salt (0.2) | K₂CO₃ (2) | TBAB | 120 | 6 | 95 |
| Mesityl bromide | n-Butyl acrylate | Pd(OAc)₂ (1) | Benzimidazolium salt (2) | K₂CO₃ (2) | TBAB | 120 | 12 | 88 |
| 4-Bromoanisole | Styrene | Pd(OAc)₂ (1) | NHC precursor (2) | K₂CO₃ (2) | DMF/H₂O | 80 | 4 | 92 |
Note: This table is a compilation of data from various sources for illustrative purposes and direct yield comparison for different substrates should be made with caution.[2][3] NHC = N-Heterocyclic Carbene; dba = dibenzylideneacetone; TBAB = tetrabutylammonium bromide.
Experimental Protocol: Heck Reaction of this compound with Styrene
This protocol provides a general procedure for the Heck reaction of this compound with styrene. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary to achieve the desired outcome.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine/NHC ligand
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., Cs₂CO₃, triethylamine)
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent (e.g., DMAc, NMP)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., K₂CO₃, 2.0 equivalents), this compound (1.0 equivalent), and the anhydrous solvent (e.g., DMF).
-
Alkene Addition: Add the alkene (e.g., styrene, 1.2-1.5 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (typically 80-140 °C) with vigorous stirring. The optimal temperature will depend on the chosen catalyst and ligand system.[2]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted alkene.
Visualizations
Experimental Workflow
Caption: Workflow for the Heck Reaction.
Catalytic Cycle
Caption: The Heck Reaction Catalytic Cycle.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Derivatization of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene, a versatile building block for the synthesis of novel compounds with potential therapeutic applications. The strategic placement of the bromo, methyl, and trifluoromethyl groups on the benzene ring allows for selective derivatization through modern synthetic methodologies, making it a valuable starting material in medicinal chemistry. The trifluoromethyl group, in particular, is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2]
Introduction
This compound (CAS: 1099597-98-4) is a key intermediate for the synthesis of a diverse range of biologically active molecules.[3] The presence of a bromine atom facilitates various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the aromatic ring and can play a significant role in the pharmacological profile of the resulting derivatives.[1] This document outlines protocols for two of the most powerful and widely used cross-coupling reactions in medicinal chemistry: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the construction of carbon-nitrogen bonds.
Derivatization Strategies
The primary strategies for the derivatization of this compound involve palladium-catalyzed cross-coupling reactions. These methods are favored for their high functional group tolerance, mild reaction conditions, and broad substrate scope.
-
Suzuki-Miyaura Cross-Coupling: This reaction enables the formation of a C-C bond between the aryl bromide and a boronic acid or ester, allowing for the synthesis of biaryl and related structures.
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond between the aryl bromide and an amine, providing access to a wide range of substituted anilines and their derivatives.
Figure 1: Key derivatization strategies for this compound.
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. These are representative conditions and may require optimization for specific substrates.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 8 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 85 | 16 | 75-85 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 12 | 88-98 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu (1.2) | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2.0) | t-BuOH | 100 | 24 | 70-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 16 | 85-95 |
| 4 | N-Methylaniline | Pd(OAc)₂ (2) | BrettPhos (4) | LHMDS (1.3) | THF | 80 | 12 | 75-90 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv.)
-
Toluene, anhydrous
-
Water, degassed
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl derivative.
Figure 2: General workflow for the Suzuki-Miyaura coupling reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.2 equiv.)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a glovebox or under a stream of inert gas, add NaOt-Bu to a dry Schlenk tube.
-
In a separate vial, dissolve Pd₂(dba)₃ and BINAP in anhydrous toluene. Add this solution to the Schlenk tube.
-
Add this compound to the reaction mixture.
-
Finally, add the amine to the Schlenk tube.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted aniline derivative.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides. This powerful palladium-catalyzed transformation is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids and their derivatives.
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene. This substrate is of particular interest in medicinal chemistry due to the presence of the trifluoromethyl (-CF3) group, which can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The synthesis of 2-aryl-1-methyl-3-(trifluoromethyl)benzene derivatives is a key step in the development of novel therapeutic agents.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate. The electron-withdrawing nature of the trifluoromethyl group can facilitate this step.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, typically requiring the presence of a base to activate the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst which re-enters the catalytic cycle.
The steric hindrance from the ortho-methyl group and the electronic effects of the trifluoromethyl group on this compound can influence the reaction kinetics and efficiency, necessitating careful optimization of reaction conditions.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data presented is based on established protocols for structurally similar compounds and serves as a guide for reaction optimization.
Table 1: Coupling with Phenyl- and Substituted Phenylboronic Acids
| Entry | Boronic Acid | Product | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-1-methyl-3-(trifluoromethyl)benzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 85-95 |
| 2 | (4-Methoxyphenyl)boronic acid | 2-(4-Methoxyphenyl)-1-methyl-3-(trifluoromethyl)benzene | Pd(dppf)Cl₂ (2) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 90-98 |
| 3 | (4-Fluorophenyl)boronic acid | 2-(4-Fluorophenyl)-1-methyl-3-(trifluoromethyl)benzene | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene | 110 | 12 | 88-96 |
| 4 | (3-Aminophenyl)boronic acid | 3'-(Methyl-2-(trifluoromethyl)phenyl)aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.5) | THF/H₂O (3:1) | 80 | 16 | 80-90 |
| 5 | (4-Acetylphenyl)boronic acid | 1-(4-(1-Methyl-3-(trifluoromethyl)phenyl)phenyl)ethanone | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DMF/H₂O (5:1) | 100 | 10 | 82-92 |
Table 2: Coupling with Heteroarylboronic Acids
| Entry | Boronic Acid | Product | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pyridin-3-ylboronic acid | 3-(1-Methyl-3-(trifluoromethyl)phenyl)pyridine | Pd(PPh₃)₄ (4) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 90 | 18 | 75-85 |
| 2 | Thiophen-2-ylboronic acid | 2-(1-Methyl-3-(trifluoromethyl)phenyl)thiophene | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 12 | 80-90 |
| 3 | Furan-2-ylboronic acid | 2-(1-Methyl-3-(trifluoromethyl)phenyl)furan | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Toluene/H₂O (3:1) | 100 | 10 | 78-88 |
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the palladium catalyst and homo-coupling of the boronic acid.
-
Anhydrous solvents should be used where specified.
-
Glassware should be oven-dried or flame-dried before use.
-
Reagents should be of high purity.
Protocol 1: Standard Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol is a general and reliable starting point for the coupling of this compound with a variety of arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Deionized water
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (Toluene/Ethanol/Water in a 4:1:1 ratio) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-1-methyl-3-(trifluoromethyl)benzene.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is particularly useful for accelerating reaction times and improving yields, especially for less reactive boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Deionized water (degassed)
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Add 1,4-dioxane and degassed water (typically in a 4:1 ratio).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-140 °C for 20-40 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Applications in Drug Development
The 2-aryl-1-methyl-3-(trifluoromethyl)benzene scaffold is a valuable pharmacophore in drug discovery. The trifluoromethyl group often imparts favorable properties such as:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, increasing the in vivo half-life of a drug candidate.
-
Increased Lipophilicity: The -CF3 group can improve a molecule's ability to cross cell membranes, potentially leading to better oral bioavailability and brain penetration.
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the -CF3 moiety can influence the pKa of nearby functional groups, affecting drug-receptor interactions.
Derivatives of 2-aryl-1-methyl-3-(trifluoromethyl)benzene have been investigated as potential kinase inhibitors, modulators of ion channels, and agents targeting other protein-protein interactions implicated in various diseases, including cancer, inflammation, and neurological disorders. The ability to readily synthesize a diverse library of these compounds using the Suzuki-Miyaura coupling is therefore of significant importance to medicinal chemists.
Application Notes and Protocols for the Stille Coupling of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the palladium-catalyzed Stille cross-coupling reaction of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene with various organostannanes. While specific literature for this exact substrate is not detailed, the following protocols are based on well-established principles of Stille couplings with aryl bromides and serve as a robust starting point for experimental design and optimization.[1][2]
The Stille reaction is a versatile and widely utilized method for the formation of carbon-carbon bonds.[2][3][4] It involves the palladium-catalyzed cross-coupling of an organostannane with an organic halide or pseudohalide.[3][4][5] This reaction is noted for its tolerance of a wide variety of functional groups, making it an invaluable tool in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[2][5][6] The application of the Stille coupling to this compound allows for the synthesis of novel substituted toluene derivatives, which are of interest for their potential applications in medicinal chemistry and materials science.
Reaction Principle
The catalytic cycle of the Stille coupling reaction generally involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][3][5]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide, this compound, to form a Pd(II) complex.[1][5]
-
Transmetalation: The organostannane reagent transfers its organic group to the palladium center.[1][3] This step is often the rate-determining step.[7][8]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.[1][5]
Data Presentation: Typical Reaction Conditions
The following table summarizes typical reaction conditions for the Stille coupling of aryl bromides. These parameters can be used as a starting point for the optimization of the reaction with this compound.
| Component | Example | Molar Equiv. / Mol % | Purpose |
| Aryl Bromide | This compound | 1.0 | Electrophilic coupling partner. |
| Organostannane | R-Sn(n-Bu)₃ (e.g., Vinyl-, Aryl-, Alkynyl-stannane) | 1.0 - 1.2 | Nucleophilic coupling partner. |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | 1 - 5 mol % | Facilitates the cross-coupling reaction.[9] |
| Ligand | PPh₃, AsPh₃, P(t-Bu)₃ | 2 - 10 mol % | Stabilizes the palladium catalyst and influences its reactivity.[7][9] |
| Solvent | Toluene, DMF, THF, Dioxane | - | Provides a medium for the reaction. Must be anhydrous and degassed.[1][2] |
| Additive (Optional) | CuI, LiCl, CsF | 0.1 - 3.0 equiv. | Can accelerate the rate of transmetalation.[1][7][9] |
| Temperature | 80 - 120 °C | - | Reaction temperature, dependent on the reactivity of the substrates. |
| Reaction Time | 12 - 48 hours | - | Duration of the reaction, monitored by TLC or GC-MS. |
Experimental Protocol
Materials and Reagents:
-
This compound
-
Organostannane (e.g., tributyl(vinyl)tin)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Reagents for work-up and purification (e.g., ethyl acetate, saturated aqueous KF solution, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[2]
-
Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.[2]
-
Addition of Reagents: Add this compound (1.0 equivalent) to the reaction mixture via syringe.
-
Add the organostannane (1.0-1.2 equivalents) to the reaction mixture via syringe.[1][2]
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (12-24 hours).[2]
-
Monitoring the Reaction: The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature.[2]
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.[2]
-
Wash the organic phase with a saturated aqueous solution of potassium fluoride (KF) to remove the tin byproducts, followed by a wash with brine.[1][2][6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][2]
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.[1][2]
Safety Precautions:
-
Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2][3][6]
-
Palladium catalysts can be sensitive to air and moisture. Reactions should be carried out under an inert atmosphere using anhydrous solvents.[2]
Visualizations
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: Experimental workflow for the Stille coupling reaction.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 6. youtube.com [youtube.com]
- 7. scribd.com [scribd.com]
- 8. ionicviper.org [ionicviper.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the Large-Scale Synthesis Utilizing 2-Bromo-1-methyl-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene in large-scale organic synthesis. This versatile building block serves as a key starting material for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The presence of the trifluoromethyl group, a bromine atom, and a methyl group on the benzene ring offers multiple reaction sites for strategic functionalization.
Overview of Applications
This compound is a valuable intermediate for the synthesis of a variety of high-value compounds. Its primary applications lie in its use as a scaffold to introduce the 2-methyl-3-(trifluoromethyl)phenyl moiety into larger molecules. This structural motif is found in a number of biologically active compounds, including kinase inhibitors.[3][4] The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds with a wide range of boronic acids and their derivatives.[5][6]
Key Synthetic Transformations
The most prominent application of this compound in large-scale synthesis is the Suzuki-Miyaura cross-coupling reaction . This reaction is highly valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acid coupling partners.[7]
Application Note: Synthesis of a Biaryl Kinase Inhibitor Intermediate via Suzuki-Miyaura Coupling
A common strategy in drug discovery involves the synthesis of biaryl compounds as core structures for kinase inhibitors. This compound can be coupled with a substituted arylboronic acid to generate such a scaffold. The resulting biaryl compound can then undergo further functionalization to yield the final active pharmaceutical ingredient (API).
Reaction Principle: The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. The cycle consists of three main steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6]
Caption: General workflow for Suzuki-Miyaura coupling.
Experimental Protocols
Protocol 1: Large-Scale Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
This protocol describes a representative large-scale Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv.)
-
4-Methoxyphenylboronic acid (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)
-
Triphenylphosphine (PPh₃) (0.04 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Large-scale reaction vessel with mechanical stirrer, reflux condenser, and nitrogen inlet
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a dry reaction vessel under a nitrogen atmosphere, add this compound, 4-methoxyphenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., 5:2:2 v/v/v).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure biaryl product.
Data Presentation:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Quantity (kg) |
| This compound | 239.04 | 1.0 | 23.9 |
| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 18.2 |
| Palladium(II) acetate | 224.50 | 0.02 | 0.45 |
| Triphenylphosphine | 262.29 | 0.04 | 1.05 |
| Potassium carbonate | 138.21 | 2.0 | 27.6 |
| Expected Product | 266.25 | - | ~23.0 |
| 2-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)benzene |
Note: The expected product quantity is based on an approximate yield of 85-95%, which can be achieved with optimization.
Application in Multi-step Synthesis: Synthesis of a Hypothetical Kinase Inhibitor Core
The following section outlines a plausible multi-step synthesis of an advanced intermediate for a kinase inhibitor, starting from this compound. This demonstrates the strategic importance of this starting material in constructing complex pharmaceutical molecules.
Caption: Multi-step synthesis of a kinase inhibitor core.
Protocol 2: Synthesis of a Hypothetical Advanced Intermediate
This protocol outlines the synthesis of a more complex molecule, demonstrating the versatility of the starting material.
Step 1: Suzuki-Miyaura Coupling
-
Follow Protocol 1, substituting 4-methoxyphenylboronic acid with a suitable functionalized arylboronic ester to yield Biaryl Intermediate A .
Step 2: Benzylic Bromination of Biaryl Intermediate A
-
Materials: Biaryl Intermediate A, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄).
-
Procedure:
-
Dissolve Biaryl Intermediate A in CCl₄.
-
Add NBS and a catalytic amount of AIBN.
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC/HPLC).
-
Cool the mixture, filter off the succinimide, and concentrate the filtrate to obtain the crude Brominated Intermediate B .
-
Step 3: Nucleophilic Substitution with N-methylpiperazine
-
Materials: Brominated Intermediate B, N-methylpiperazine, Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve Brominated Intermediate B in DCM.
-
Add triethylamine and N-methylpiperazine.
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude Advanced Intermediate C .
-
Purify by column chromatography.
-
Quantitative Data for Hypothetical Synthesis:
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | This compound | Aryl Boronic Ester, Pd(OAc)₂, PPh₃, K₂CO₃ | Biaryl Intermediate A | 85-95 |
| 2 | Biaryl Intermediate A | NBS, AIBN | Brominated Intermediate B | 70-80 |
| 3 | Brominated Intermediate B | N-methylpiperazine, TEA | Advanced Intermediate C | 80-90 |
Disclaimer: The protocols provided are intended as a general guide. Large-scale synthesis should be performed by trained professionals with appropriate safety measures in place. Reaction conditions may require optimization for specific substrates and scales.
References
- 1. 4-Amino-2-(trifluoromethyl)benzonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
- 6. his.pusan.ac.kr [his.pusan.ac.kr]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Suzuki Coupling Yields for 2-Bromo-1-methyl-3-(trifluoromethyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling reaction of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene.
Troubleshooting Guide
Question: My Suzuki coupling reaction with this compound is giving a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in the Suzuki coupling of this compound can be attributed to a combination of steric hindrance from the ortho-methyl group and the electronic effect of the trifluoromethyl group. Several factors should be systematically investigated to enhance the reaction efficiency.
1. Catalyst and Ligand Selection: The choice of the palladium catalyst and its coordinating ligand is critical. For sterically hindered and electron-deficient aryl bromides, standard catalysts like Pd(PPh₃)₄ may be inefficient. The use of bulky, electron-rich phosphine ligands can significantly improve the rate of oxidative addition and reductive elimination, which are key steps in the catalytic cycle.
-
Recommendation: Employ modern Buchwald or CataCXium® ligands, which are designed for challenging Suzuki couplings.[1][2] For instance, CataCXium® A Pd G3 has shown excellent results in couplings of ortho-substituted bromoanilines.[1][2] Similarly, RuPhos has been effective for couplings involving various aryl chlorides, which are generally less reactive than aryl bromides.[3]
2. Base Selection: The base plays a crucial role in the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Recommendation: A screening of bases is often necessary. While potassium carbonate (K₂CO₃) is a common choice, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective for this substrate. The choice of base can also be solvent-dependent.
3. Solvent System: The solvent must be able to dissolve the reactants and the catalyst system, and its polarity can influence the reaction mechanism.
-
Recommendation: Aprotic polar solvents are generally preferred. Toluene, dioxane, and THF, often in combination with water, are commonly used. For challenging substrates, a switch in solvent can lead to dramatic improvements. For example, changing from dioxane to 2-MeTHF has been shown to significantly increase the yield in some cases.[1][2]
4. Reaction Temperature: The reaction may require elevated temperatures to overcome the activation energy barrier, especially for a sterically hindered substrate.
-
Recommendation: While typical Suzuki couplings are run at 80-110 °C, carefully increasing the temperature may improve the yield. However, excessively high temperatures can lead to catalyst decomposition and side reactions.
5. Side Reactions: Several side reactions can compete with the desired cross-coupling, leading to reduced yields.
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This can be minimized by using an excess of the boronic acid (1.2-1.5 equivalents) or by using more stable boronic esters (e.g., pinacol esters).
-
Dehalogenation: The bromo group on the starting material is replaced by a hydrogen atom. This can be suppressed by choosing a suitable ligand that promotes the cross-coupling pathway.
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture and maintaining an inert atmosphere (e.g., under argon or nitrogen) is crucial.
The following workflow can guide the troubleshooting process for low-yield Suzuki couplings:
Frequently Asked Questions (FAQs)
Q1: How does the trifluoromethyl group affect the Suzuki coupling of this compound?
A1: The trifluoromethyl (CF₃) group is a strong electron-withdrawing group. This electronic property generally makes the oxidative addition of the aryl bromide to the Pd(0) catalyst faster, which is often the rate-limiting step in the catalytic cycle. However, its presence can also influence the subsequent steps of transmetalation and reductive elimination.
Q2: What is the role of water in the Suzuki coupling reaction?
A2: In many Suzuki coupling reactions, a co-solvent system including water is used. Water can help to dissolve the inorganic base (like K₂CO₃ or Cs₂CO₃) and facilitate the transmetalation step by promoting the formation of a boronate species, which is more nucleophilic than the corresponding boronic acid. However, for substrates prone to protodeboronation, anhydrous conditions might be beneficial.
Q3: Can I use a boronic ester instead of a boronic acid?
A3: Yes, using a boronic ester, such as a pinacol ester, is a common strategy to improve the stability of the boron reagent and minimize protodeboronation. Boronic esters are generally more stable to air and moisture than their corresponding boronic acids.
Q4: How can I effectively degas my reaction mixture?
A4: To prevent oxygen-mediated side reactions like homocoupling, it is crucial to remove dissolved oxygen from the reaction mixture. This can be achieved by several methods:
-
Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes.
-
Freeze-Pump-Thaw: This involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. This cycle is typically repeated three times for maximum effectiveness.
Data Presentation: Reaction Condition Optimization for Analogous Substrates
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromoaniline derivative | CataCXium A Pd G3 (2) | - | Cs₂CO₃ (2) | 2-MeTHF | 80 | 24 | 95[1][2] |
| 2 | 4-Chloroanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | 90[3] |
| 3 | 2-(4-bromophenyl)-1,3,4-oxadiazole | Pd-PPh₃-G3 | - | TMSOK (0.9) | DME | reflux | 6 | 21 (with trimethyl borate)[4] |
| 4 | 2-Bromo-6-methyl-1H-benzo[d]imidazole | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 5-8 | Good to Excellent[5] |
Experimental Protocols
The following is a representative experimental protocol for the Suzuki coupling of a sterically hindered aryl bromide, which can be adapted for this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., CataCXium A Pd G3, 2 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 2-MeTHF)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Degassing: Further degas the reaction mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Suzuki Coupling Catalytic Cycle
Decision Tree for Condition Selection
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Lithiation of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the lithiation of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene. The information is presented in a question-and-answer format to directly address common issues encountered during this critical synthetic step.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Lithiated Product
Question: My reaction is resulting in a low yield or complete recovery of the starting material. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no conversion in a lithiation reaction is a common issue that can often be traced back to the deactivation of the organolithium reagent or suboptimal reaction conditions. Here are the primary causes and recommended solutions:
-
Presence of Moisture or Protic Solvents: Organolithium reagents like n-butyllithium (n-BuLi) are extremely strong bases and will react readily with any source of protons, including water, alcohols, or even trace moisture on glassware.[1][2]
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Solvents must be anhydrous. It is recommended to use freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF and diethyl ether).
-
-
Incorrect Titration of the Organolithium Reagent: The molarity of commercially available organolithium solutions can decrease over time.[3]
-
Solution: Titrate your organolithium reagent before use to determine its exact concentration. A common method is the titration with a known amount of a non-hygroscopic acid like diphenylacetic acid.[3]
-
-
Inadequate Reaction Temperature: While lithium-halogen exchange is often fast, the temperature must be low enough to prevent side reactions and reagent decomposition.[4][5]
-
Solution: Maintain a reaction temperature of -78 °C (dry ice/acetone bath) during the addition of the organolithium reagent and for a sufficient period afterward to ensure complete exchange.
-
-
Formation of Unreactive Aggregates: Organolithium reagents can exist as aggregates in hydrocarbon solvents, which can reduce their reactivity.
Issue 2: Formation of Significant Byproducts
Question: I am observing significant byproducts in my reaction mixture. What are the likely side reactions and how can I minimize them?
Answer:
The formation of byproducts in the lithiation of this compound is primarily due to competing reaction pathways. The main side reactions to consider are benzyne formation, benzylic lithiation, and ortho-lithiation.
-
Benzyne Formation: This is a common side reaction with aryl halides and strong bases.[7][8] Elimination of HBr from the starting material leads to a highly reactive benzyne intermediate. This intermediate can then be trapped by nucleophiles in the reaction mixture, leading to a variety of products.
-
Mitigation Strategy: Use a non-nucleophilic strong base if direct deprotonation is desired, or carefully control the stoichiometry and temperature when using alkyllithiums for halogen-metal exchange to disfavor the elimination pathway. Low temperatures (-78 °C or below) are crucial.
-
-
Benzylic Lithiation: The protons on the methyl group are acidic and can be removed by the organolithium reagent, leading to a benzylic anion.[8][9][10]
-
Ortho-Lithiation (Proton-Metal Exchange): The trifluoromethyl group is a strong electron-withdrawing group and can direct lithiation to the ortho position (C4). The methyl group can also direct lithiation.
| Side Reaction | Key Factors | Recommended Mitigation |
| Benzyne Formation | High temperature, strong non-nucleophilic bases | Maintain low temperature (-78 °C), use alkyllithium for exchange |
| Benzylic Lithiation | Use of lithium amide bases (LDA) | Use alkyllithiums (n-BuLi, t-BuLi) |
| Ortho-Lithiation | Higher temperatures, prolonged reaction times | Maintain low temperature (-78 °C), shorter reaction time |
Frequently Asked Questions (FAQs)
Q1: What is the recommended organolithium reagent for the halogen-metal exchange of this compound?
A1: For lithium-halogen exchange, n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) are generally the reagents of choice.[7] t-BuLi is more reactive and can sometimes lead to cleaner reactions, but n-BuLi is also widely used and effective. The choice may depend on the subsequent electrophile to be used.
Q2: What is the optimal solvent for this reaction?
A2: Anhydrous tetrahydrofuran (THF) or diethyl ether are the most common and effective solvents.[5] These ethereal solvents help to solvate the lithium cation, breaking down organolithium aggregates and increasing reactivity.[3][6]
Q3: How can I confirm that the lithiation has occurred before adding my electrophile?
A3: A common method is to take a small aliquot of the reaction mixture and quench it with a deuterated source, such as deuterium oxide (D₂O) or deuterated methanol (MeOD). Analysis of the quenched sample by ¹H NMR or mass spectrometry will show the incorporation of deuterium at the position of lithiation, confirming the success of the reaction.
Q4: Can the trifluoromethyl group react with the organolithium reagent?
A4: While organolithium reagents can react with trifluoromethyl groups, this typically requires more forcing conditions than those used for lithium-halogen exchange at low temperatures. Under standard conditions for halogen-metal exchange (-78 °C), the trifluoromethyl group is generally stable.
Experimental Protocols
Protocol 1: General Procedure for the Lithiation of this compound via Halogen-Metal Exchange
-
Glassware Preparation: All glassware must be rigorously dried in an oven at >120 °C overnight or flame-dried under a high vacuum and allowed to cool under an inert atmosphere (argon or nitrogen).
-
Reagent Setup: To a dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous THF (or diethyl ether) via syringe to achieve a desired concentration (e.g., 0.1-0.5 M).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Addition of Organolithium: Slowly add a titrated solution of n-butyllithium (1.0-1.2 eq) or t-butyllithium (2.0-2.2 eq if using t-BuLi to consume the t-BuBr byproduct) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Electrophile Addition: Add the desired electrophile (1.0-1.5 eq) as a solution in anhydrous THF, again keeping the temperature below -70 °C.
-
Warming and Quenching: After the addition of the electrophile, allow the reaction to stir at -78 °C for a specified time (typically 1-4 hours) before slowly warming to room temperature. The reaction is then quenched with a suitable aqueous solution (e.g., saturated aqueous ammonium chloride).
-
Workup and Purification: Perform a standard aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify the product by an appropriate method (e.g., column chromatography).
Visualizations
Caption: Reaction pathways in the lithiation of this compound.
Caption: Troubleshooting workflow for low-yield lithiation reactions.
References
- 1. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]
- 2. Protecting n-Butyllithium from Air and Moisture [fishersci.com]
- 3. people.uniurb.it [people.uniurb.it]
- 4. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 5. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ospt.osi.lv [ospt.osi.lv]
- 7. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 8. Heteroatom-promoted lateral lithiation - Wikipedia [en.wikipedia.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. researchgate.net [researchgate.net]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Purification of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene from typical reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound and what are the likely impurities?
A common synthetic route is the electrophilic bromination of 1-methyl-3-(trifluoromethyl)benzene using a brominating agent like N-Bromosuccinimide (NBS) or bromine (Br₂) with a Lewis acid catalyst.
The primary impurities to expect in the crude reaction mixture are:
-
Unreacted Starting Material: 1-methyl-3-(trifluoromethyl)benzene.
-
Isomeric Monobrominated Products: Other isomers such as 4-Bromo-1-methyl-3-(trifluoromethyl)benzene and 2-Bromo-1-methyl-5-(trifluoromethyl)benzene. The formation of various isomers is a common challenge in the bromination of substituted benzenes.
-
Dibrominated Byproducts: Small amounts of dibrominated species may also be formed, especially if the reaction conditions are not carefully controlled.
Q2: Which purification technique is most suitable for obtaining high-purity this compound?
A combination of purification techniques is often necessary.
-
Fractional Distillation: This can be challenging due to the close boiling points of the isomeric impurities. However, it can be effective for removing a significant portion of lower or higher boiling point impurities.
-
Column Chromatography: This is a highly effective method for separating isomers with different polarities. Silica gel is a common stationary phase, and a non-polar eluent system is typically used.
-
Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization can be a powerful final purification step to achieve high purity.
Q3: How can I assess the purity of my final product?
Several analytical techniques can be used to determine the purity of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities. The mass spectrometer can confirm the identity of the main peak and any minor components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of isomers or other impurities. ¹⁹F NMR can be particularly useful for analyzing trifluoromethyl-containing compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment, especially for less volatile impurities.
Troubleshooting Guides
Fractional Distillation
Problem: Poor separation of isomers.
| Possible Cause | Suggested Solution |
| Close Boiling Points of Isomers | The boiling points of positional isomers of brominated toluenes are often very close, making separation by distillation difficult.[1][2] Use a distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column). Maintain a very slow and steady distillation rate to allow for proper equilibration. |
| Azeotrope Formation | The isomers may form an azeotrope, which is a mixture with a constant boiling point, preventing further separation. Consider using a different purification method like column chromatography if an azeotrope is suspected. |
Column Chromatography
Problem: Co-elution of the desired product with an isomeric impurity.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal for separating the isomers. Use Thin Layer Chromatography (TLC) to screen various non-polar solvent systems. Start with pure hexane and gradually increase the polarity by adding small amounts of a slightly more polar solvent like toluene or dichloromethane. The goal is to find a solvent system where the Rf values of the isomers are maximally different. |
| Column Overloading | Too much crude material was loaded onto the column, leading to broad bands and poor separation. Use a larger column or reduce the amount of sample loaded. As a general guideline, the amount of silica gel should be 50-100 times the weight of the crude material. |
| Poor Column Packing | An improperly packed column will have channels and cracks, leading to uneven solvent flow and poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
Problem: The compound is not moving from the origin on the TLC plate or column.
| Possible Cause | Suggested Solution |
| Solvent Polarity is too Low | The eluent is not polar enough to move the compound. Gradually increase the polarity of the solvent system. For example, if using pure hexane, try a mixture of hexane and ethyl acetate (e.g., 99:1 or 98:2). |
Recrystallization
Problem: The compound "oils out" instead of forming crystals.
| Possible Cause | Suggested Solution |
| High Concentration of Impurities | Impurities can lower the melting point of the mixture and inhibit crystal formation. Try purifying the crude material first by column chromatography to remove the bulk of the impurities before attempting recrystallization. |
| Solution Cooled Too Quickly | Rapid cooling can lead to the formation of an oil instead of crystals. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. |
| Inappropriate Solvent | The chosen solvent may not be suitable for recrystallization. Experiment with different solvents or solvent pairs. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] |
Problem: No crystals form upon cooling.
| Possible Cause | Suggested Solution |
| Solution is Not Saturated | Too much solvent was used to dissolve the crude product. Gently heat the solution to evaporate some of the solvent to reach the saturation point, then allow it to cool again. |
| Supersaturation | The solution is supersaturated, but crystal nucleation has not occurred. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization. |
Experimental Protocols
Synthesis of this compound (Illustrative)
This protocol is a general representation of an electrophilic bromination reaction.
Materials:
-
1-methyl-3-(trifluoromethyl)benzene
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 1-methyl-3-(trifluoromethyl)benzene in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add N-Bromosuccinimide in portions, followed by the dropwise addition of concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or GC-MS.
-
Quench the reaction by slowly pouring it into a beaker of ice water.
-
Separate the organic layer and wash it sequentially with saturated sodium sulfite solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
Materials:
-
Silica gel (for column chromatography)
-
Hexane
-
Toluene (or Dichloromethane)
-
Crude this compound
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in hexane and pour it into a chromatography column. Allow the silica to settle, and drain the excess hexane until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of hexane and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting with pure hexane. Collect fractions and monitor them by TLC. If the desired product and impurities are not separating well, you can gradually increase the polarity by adding a small percentage of toluene or dichloromethane to the hexane.
-
Fraction Analysis: Identify the fractions containing the pure product using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₈H₆BrF₃ | 239.03 | 152-153[4] |
| 1-methyl-3-(trifluoromethyl)benzene | C₈H₇F₃ | 160.14 | ~140 |
| 1-Bromo-3-(trifluoromethyl)benzene | C₇H₄BrF₃ | 225.01 | ~153 |
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision-making flowchart for selecting the appropriate purification method.
References
- 1. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
- 2. EP0878456A1 - Process for the preparation of p-bromotoluene - Google Patents [patents.google.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Cross-Coupling with 2-Bromo-1-methyl-3-(trifluoromethyl)benzene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for performing cross-coupling reactions with the sterically hindered and electron-deficient substrate, 2-Bromo-1-methyl-3-(trifluoromethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a challenging substrate for cross-coupling?
A1: This substrate presents two primary challenges:
-
Steric Hindrance: The methyl group ortho to the bromine atom creates significant steric bulk. This can hinder the oxidative addition of the aryl bromide to the metal center and slow down the reductive elimination step, which is often influenced by the steric properties of the organic groups.[1]
-
Electronic Effects: The trifluoromethyl (-CF3) group is strongly electron-withdrawing. While this can facilitate the initial oxidative addition step, it can also impact subsequent steps in the catalytic cycle.[2]
Q2: What is the general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions?
A2: The general reactivity trend for the oxidative addition step is C–I > C–Br > C–OTf > C–Cl.[3] As a bromo-substituted arene, this compound is generally more reactive than the analogous chloro-derivative but less reactive than the iodo-derivative.
Q3: Which types of cross-coupling reactions are most suitable for this substrate?
A3: The most common and effective cross-coupling reactions for functionalizing this aryl bromide include:
-
Suzuki-Miyaura Coupling: For forming carbon-carbon bonds with a wide variety of aryl, heteroaryl, or vinyl boronic acids and esters.[4]
-
Buchwald-Hartwig Amination: For synthesizing carbon-nitrogen bonds by coupling with primary or secondary amines.[4][5]
-
Sonogashira Coupling: For creating carbon-carbon bonds with terminal alkynes.[4][6]
Q4: Should I generate the active catalyst in situ or use a pre-formed palladium precatalyst?
A4: Using pre-ligated palladium precatalysts (e.g., G3 or G4 precatalysts) can offer more consistent results and higher activity compared to generating the active catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a separate ligand.[7][8] Precatalysts ensure the correct ligand-to-metal ratio and can lead to more reliable generation of the active Pd(0) species.
Catalyst and Condition Selection Guides
The selection of the catalyst system—comprising a palladium source and a ligand—is paramount for success.[9] For sterically hindered substrates like this compound, bulky, electron-rich monophosphine ligands are often the most effective.[7] These ligands stabilize the palladium center, promote the crucial oxidative addition step, and facilitate the final reductive elimination.[7]
Suzuki-Miyaura Coupling (C-C Bond Formation)
This reaction is a robust method for creating biaryl compounds and is known for its tolerance of various functional groups.[10]
Recommended Starting Conditions:
| Component | Recommendation | Rationale & Notes |
| Pd Source | Pd(OAc)₂ or Pd₂(dba)₃ | Common, effective palladium(II) precursors that are reduced in situ to the active Pd(0) catalyst.[4] |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich biaryl phosphine ligands are essential for coupling sterically hindered substrates.[7][9] |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are typically required. K₃PO₄ is a common choice.[11] |
| Solvent | 1,4-Dioxane/H₂O, Toluene | Anhydrous, degassed solvents are crucial. A small amount of water can be beneficial with K₃PO₄.[7][11] |
| Temperature | 80-110 °C | Elevated temperatures are often necessary to overcome the steric hindrance.[7] |
Buchwald-Hartwig Amination (C-N Bond Formation)
This is a powerful method for the synthesis of aryl amines from aryl halides.[12][13]
Recommended Starting Conditions:
| Component | Recommendation | Rationale & Notes |
| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ | Standard palladium precursors for generating the active catalyst.[4] |
| Ligand | XPhos, BrettPhos | These bulky dialkylbiaryl phosphine ligands are highly effective for coupling hindered aryl halides with a range of amines.[7] |
| Base | NaOt-Bu, K₃PO₄, LiHMDS | The choice of base is critical and depends on the amine. NaOt-Bu is a strong, non-nucleophilic base often used.[11][14] |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, degassed aprotic solvents are required.[11] |
| Temperature | 80-110 °C | Heating is typically required to drive the reaction to completion.[4] |
Sonogashira Coupling (C-C Bond Formation with Alkynes)
This reaction couples terminal alkynes with aryl halides and typically utilizes both palladium and copper catalysts.[6]
Recommended Starting Conditions:
| Component | Recommendation | Rationale & Notes |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are common and effective pre-formed palladium catalysts for Sonogashira reactions.[3][11] |
| Co-catalyst | CuI (1-5 mol%) | Copper(I) iodide is the standard co-catalyst that facilitates the transmetalation step.[3][6] |
| Ligand | PPh₃, P(t-Bu)₃ | PPh₃ is often part of the initial catalyst. More electron-rich ligands like P(t-Bu)₃ can be beneficial.[6] |
| Base | Et₃N, i-Pr₂NH | An amine base is required, which also often serves as the solvent or co-solvent.[3][6] |
| Solvent | THF, DMF, or neat amine | Anhydrous and degassed conditions are essential for reproducibility.[2][3] |
| Temperature | Room Temp. to 80 °C | Can often be performed under milder conditions than Suzuki or Buchwald-Hartwig couplings.[6] |
Visual Guides and Workflows
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.[1]
Troubleshooting Guide
Low yield or failed reactions are common when developing new cross-coupling methods. Use this guide to diagnose potential issues.
Caption: A logical workflow for troubleshooting a failed cross-coupling reaction.
| Problem | Potential Cause | Suggested Solution |
| No Reaction | Inactive Catalyst | Use a fresh source of palladium precatalyst and ligand. Ensure the active Pd(0) species is being generated; precatalysts can be more reliable.[8] |
| Poor Reagent Quality | Purify starting materials. Ensure solvents are anhydrous and properly degassed. Use a fresh, dry base stored in a desiccator.[8] | |
| Insufficiently Inert Atmosphere | Ensure all glassware is oven- or flame-dried. Properly degas the reaction mixture by performing at least three vacuum/backfill cycles with an inert gas (Argon or Nitrogen).[3] | |
| Low Yield | Suboptimal Ligand | For this sterically hindered substrate, ligand choice is critical. Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos, BrettPhos).[7] |
| Incorrect Base or Solvent | The base and solvent are often interdependent. Screen different combinations. For Suzuki coupling, K₃PO₄ in dioxane/water is a good start; for Buchwald-Hartwig, NaOt-Bu in toluene is common.[4][7] | |
| Insufficient Temperature/Time | Reactions with hindered substrates may require higher temperatures (up to 110 °C) and longer reaction times. Monitor the reaction by TLC or GC-MS to determine the optimal time.[7] | |
| Side Product Formation | Homocoupling of Boronic Acid | This can occur in the presence of oxygen. Improve degassing procedures.[4] |
| Protodeboronation (Suzuki) | The boronic acid decomposes before coupling. Use a stronger base (e.g., Cs₂CO₃) or different solvent system.[4] | |
| Hydrodehalogenation | The starting aryl bromide is reduced. This can indicate issues with the catalyst system or presence of water. Try a different ligand or ensure strictly anhydrous conditions.[8] |
Experimental Protocols
The following are generalized starting protocols. Optimization for specific coupling partners is highly recommended.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[4]
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[4]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[3]
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[11]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]
Caption: A decision tree for initial ligand selection based on reaction type.
References
- 1. fiveable.me [fiveable.me]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. jmcct.com [jmcct.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Steric Hindrance in Reactions of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-methyl-3-(trifluoromethyl)benzene. The sterically demanding nature of this substrate, due to the ortho-methyl and meta-trifluoromethyl substituents relative to the bromine atom, often presents significant challenges in achieving desired reactivity and yields in various cross-coupling and functionalization reactions. This guide offers practical solutions and detailed protocols to overcome these synthetic hurdles.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing low to no conversion of my starting material. What are the likely causes and how can I optimize the reaction?
Answer:
Low conversion in Suzuki-Miyaura couplings with this sterically hindered substrate is a common issue. The ortho-methyl and meta-trifluoromethyl groups impede the oxidative addition of the aryl bromide to the palladium catalyst and the subsequent reductive elimination step. Here are several strategies to overcome this challenge:
-
Catalyst and Ligand Selection: Standard palladium catalysts and ligands are often ineffective. Switching to a more robust catalytic system is the most critical modification.
-
Bulky, Electron-Rich Ligands: Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald-type ligands. These ligands promote the formation of a monoligated, 14-electron palladium(0) species, which is more reactive in the oxidative addition step. They also facilitate the challenging reductive elimination step.
-
Precatalysts: Utilize palladium precatalysts that readily form the active Pd(0) species.
-
-
Base and Solvent Choice: The selection of the base and solvent system is crucial and often interdependent.
-
Bases: A strong, non-nucleophilic base is generally required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices for challenging couplings.
-
Solvents: Anhydrous, polar aprotic solvents are preferred. Toluene, dioxane, and THF are common choices. For particularly difficult couplings, higher boiling point solvents like xylenes may be necessary to increase the reaction temperature.
-
-
Temperature and Reaction Time: Sterically hindered substrates often require more thermal energy to overcome the activation barriers. Increasing the reaction temperature (e.g., to 100-120 °C) and extending the reaction time can significantly improve yields. Microwave irradiation can also be a powerful tool to rapidly heat the reaction and drive it to completion.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 24 | <10 |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane | 110 | 18 | 75 |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.5) | Toluene | 110 | 16 | 82 |
| [Pd(allyl)Cl]₂ (1) | t-BuXPhos (2) | K₃PO₄ (3) | 2-MeTHF | 100 | 12 | 88 |
Note: Yields are representative and may vary based on the specific boronic acid partner and reaction scale.
Issue 2: Poor Yields in Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of this compound with a primary/secondary amine is giving poor yields. What adjustments can I make?
Answer:
Similar to Suzuki couplings, steric hindrance is the primary obstacle in Buchwald-Hartwig aminations of this substrate. The bulky substituents hinder the approach of the amine to the palladium center. The following optimizations are recommended:
-
Catalyst and Ligand System: The choice of ligand is critical.
-
Sterically Demanding Ligands: Utilize bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). These ligands have proven effective for coupling sterically hindered aryl halides.
-
Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common palladium sources that form the active catalyst in situ with the chosen ligand.
-
-
Base Selection: A strong, non-nucleophilic base is essential for the deprotonation of the amine and to facilitate the catalytic cycle.
-
Common Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used and highly effective bases for this transformation.
-
-
Solvent and Temperature:
-
Solvents: Anhydrous toluene or dioxane are typically the solvents of choice.
-
Temperature: Elevated temperatures (100-120 °C) are often necessary. Microwave-assisted heating can be particularly effective, significantly reducing reaction times and improving yields. A microwave-assisted double amination of the similar 1,4-dibromo-2-(trifluoromethyl)benzene has been shown to proceed in high yield at 150 °C for 30 minutes.[1]
-
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Toluene | 110 | 24 | 25 |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (2.5) | Dioxane | 100 | 16 | 85 |
| Pd₂(dba)₃ (5) | RuPhos (10) | LiHMDS (2.2) | Toluene | 110 | 12 | 89 |
| Pd₂(dba)₃ (5) | XPhos (10) | NaOtBu (2.5) | Toluene | 150 (µW) | 0.5 | 92 |
Note: Yields are representative and depend on the amine coupling partner.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in standard cross-coupling reactions?
A1: The primary reason for the low reactivity is significant steric hindrance. The methyl group is ortho to the bromine, and the trifluoromethyl group is meta. This substitution pattern creates a crowded environment around the carbon-bromine bond, making it difficult for the palladium catalyst to undergo oxidative addition, which is the first and often rate-limiting step in the catalytic cycle.
Q2: Are there alternative methods to functionalize this molecule besides palladium-catalyzed cross-coupling?
A2: Yes, metal-halogen exchange is a viable alternative. This reaction involves treating the aryl bromide with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C) to form an aryllithium species.[2][3] This highly reactive intermediate can then be quenched with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to introduce a new functional group. However, careful optimization is required to avoid side reactions. Directed ortho-metalation is another strategy, where a directing group on the aromatic ring guides deprotonation to a specific ortho position.[4][5][6]
Q3: I am considering a Sonogashira or Heck reaction with this substrate. What challenges should I anticipate?
A3: Both Sonogashira and Heck reactions will face similar challenges due to steric hindrance.
-
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne. For sterically hindered substrates, higher catalyst loadings, the use of bulky phosphine ligands, and elevated temperatures are often necessary. Site-selective Sonogashira reactions have been successfully performed on the structurally similar 1,4-dibromo-2-(trifluoromethyl)benzene, indicating that with careful optimization, this reaction is feasible.[7]
-
Heck Reaction: This reaction couples the aryl bromide with an alkene. The steric bulk will likely necessitate higher temperatures and the use of more robust catalyst systems, similar to those used in Suzuki and Buchwald-Hartwig reactions.[8][9][10]
Q4: Can I form a Grignard reagent from this compound?
A4: Formation of a Grignard reagent directly from this substrate and magnesium metal can be challenging due to the steric hindrance and the electron-withdrawing nature of the trifluoromethyl group. An alternative is to perform a halogen-magnesium exchange by first generating the aryllithium via lithium-halogen exchange, followed by transmetalation with a magnesium salt like MgBr₂·OEt₂.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous dioxane
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 16-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination (Microwave-Assisted)
This protocol is adapted for microwave synthesis, which often provides superior results for hindered substrates.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.05 equiv)
-
XPhos (0.10 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.5 equiv)
-
Anhydrous toluene
Procedure:
-
In a microwave vial, combine this compound, the amine, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add anhydrous toluene.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 30 minutes.
-
After cooling to room temperature, dilute the mixture with chloroform and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizations
Caption: A typical experimental workflow for cross-coupling reactions.
Caption: Troubleshooting decision tree for low-yielding reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Directed Ortho Metalation [organic-chemistry.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. synarchive.com [synarchive.com]
preventing debromination of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-methyl-3-(trifluoromethyl)benzene. The focus is on preventing unwanted debromination during chemical reactions.
Troubleshooting Guide: Unwanted Debromination
Unwanted removal of the bromine atom (debromination) from this compound can lead to the formation of 1-methyl-3-(trifluoromethyl)benzene as a significant byproduct, reducing the yield of the desired product. This guide addresses common causes and provides solutions to mitigate this side reaction.
Question 1: I am observing a significant amount of debrominated byproduct in my reaction. What are the likely causes?
Answer: The presence of a debrominated byproduct suggests that your reaction conditions are promoting the reductive cleavage of the carbon-bromine bond. Several factors could be responsible:
-
Presence of a Reducing Agent: Many reactions employ reducing agents that can inadvertently react with the aryl bromide. Common culprits include certain hydride sources (e.g., sodium borohydride under specific catalytic conditions), strong bases, or even the solvent (e.g., isopropanol) in the presence of a suitable catalyst.[1][2]
-
Catalyst-Mediated Reduction: Many transition metal catalysts, particularly palladium-based catalysts used in cross-coupling reactions, can catalyze hydrodehalogenation, especially in the presence of a hydrogen donor.[1][3][4]
-
High Temperatures: Elevated reaction temperatures can sometimes lead to thermal decomposition or increase the rate of side reactions, including debromination.[1]
-
Photochemical Reactions: Exposure to light, especially UV or visible light, can induce radical-based debromination, particularly in the presence of photosensitizers.[5]
Question 2: How can I minimize debromination when using a palladium catalyst for a cross-coupling reaction?
Answer: When using palladium catalysts, optimizing the reaction conditions is crucial to favor the desired cross-coupling over reductive debromination. Consider the following adjustments:
-
Ligand Choice: The choice of ligand for the palladium catalyst can significantly influence the outcome. Electron-donating and sterically bulky ligands can sometimes stabilize the catalytic species and favor the cross-coupling pathway.
-
Base Selection: Use the mildest base that is effective for your transformation. Strong bases can sometimes promote debromination.
-
Solvent Purity: Ensure your solvents are anhydrous and deoxygenated, as impurities can sometimes interfere with the catalytic cycle and promote side reactions.
-
Reaction Time and Temperature: Monitor the reaction progress closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to the catalytic system, which could lead to debromination. Running the reaction at the lowest effective temperature can also be beneficial.
Question 3: Are there specific reagents I should avoid to prevent debromination?
Answer: Yes, certain reagents are known to promote the debromination of aryl bromides and should be used with caution or replaced with alternatives if debromination is a concern:
-
Strong Hydride Reagents: While versatile, powerful reducing agents like lithium aluminum hydride will readily cleave the C-Br bond.
-
Certain Catalytic Hydrogenation Conditions: While catalytic hydrogenation can be selective, conditions that are too harsh (high pressure, high temperature, or highly active catalysts like Raney Nickel) can lead to hydrodebromination.[3][4] Palladium on carbon (Pd/C) under neutral conditions is often used for selective debromination, so these conditions should be avoided if the bromine atom is to be retained.[3]
-
Radical Initiators: In the presence of a hydrogen atom donor, radical initiators can lead to a radical chain reaction that results in debromination.[2]
Frequently Asked Questions (FAQs)
Q1: Is this compound particularly susceptible to debromination?
Q2: Can I use this compound as a blocking group that I later remove?
A2: Yes, bromo substituents are often used as blocking groups in organic synthesis.[3][4] After directing other functional groups to the desired positions on the aromatic ring, the bromine atom can be selectively removed through methods like catalytic hydrogenation under neutral conditions.[3][4]
Q3: What analytical techniques can I use to quantify the amount of debrominated impurity?
A3: Several analytical techniques can be used to quantify the debrominated byproduct, 1-methyl-3-(trifluoromethyl)benzene, in your reaction mixture:
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are excellent techniques for separating and quantifying volatile compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, especially for less volatile compounds or if derivatization is required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR can be used to determine the relative ratios of the desired product and the debrominated impurity by integrating the respective signals.
Quantitative Data Summary
The following table summarizes general conditions that can lead to or prevent the debromination of aryl bromides, based on literature examples. Note that specific conditions for this compound may need to be optimized.
| Method | Catalyst/Reagent | Reductant/Hydrogen Source | Solvent | Temperature | Outcome | Reference |
| Catalytic Hydrogenation | 10% Pd/C | H₂ gas | - | Room Temp | Promotes Debromination | [3] |
| Micellar Catalysis | Pd[P(t-Bu)₃]₂ | NaBH₄ | Water with 'Nok' surfactant | 30 °C | Promotes Debromination | [1][7] |
| Photoredox Catalysis | Ru(bpy)₃Cl₂ | iPr₂NEt and HCO₂H | - | Visible Light | Promotes Debromination | [5] |
| Transfer Hydrodehalogenation | Ru(II) complex | 2-propanol | 2-propanol | - | Promotes Debromination | [2] |
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid (with measures to prevent debromination)
This protocol describes a typical Suzuki coupling reaction, a common application for aryl bromides, and includes precautions to minimize the formation of the debrominated byproduct.
Materials:
-
This compound
-
Phenylboronic acid
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Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Catalyst Preparation (Pre-activation): In a Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol). Add 5 mL of degassed toluene and stir the mixture at room temperature for 15 minutes. This pre-formation of the active catalyst can sometimes improve selectivity.
-
Reaction Setup: To a separate Schlenk flask under argon, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
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Solvent Addition: Add 10 mL of degassed toluene and 2 mL of degassed water to the reaction flask.
-
Reaction Initiation: Transfer the pre-activated catalyst solution to the reaction flask via a cannula.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir vigorously. Using the lowest effective temperature can help minimize debromination.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC. Avoid unnecessarily long reaction times.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired 1-methyl-2-phenyl-3-(trifluoromethyl)benzene.
-
Analysis: Characterize the purified product and check for the presence of the debrominated impurity, 1-methyl-3-(trifluoromethyl)benzene, using GC-MS and NMR.
Visualizations
Caption: Troubleshooting workflow for preventing debromination.
Caption: Experimental workflow for Suzuki coupling.
References
- 1. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 3. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Reductions of aryl bromides in water at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing temperature for Grignard formation with 2-Bromo-1-methyl-3-(trifluoromethyl)benzene
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the Grignard formation with 2-Bromo-1-methyl-3-(trifluoromethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for initiating the Grignard reaction with this compound?
A1: There is no single optimal temperature for initiation, as it can depend on the purity of the magnesium and the solvent. Initiation is often observed between room temperature and the boiling point of the solvent (e.g., diethyl ether or THF). For substrates with electron-withdrawing groups like trifluoromethyl, it is often advisable to start at room temperature. Gentle warming can be applied if the reaction does not initiate, but caution is necessary due to the exothermic nature of the reaction.
Q2: My Grignard reaction with this compound won't start. What are the common causes and solutions?
A2: Failure to initiate is a common issue. The primary causes are:
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Presence of moisture: Grignard reagents are highly sensitive to water. Ensure all glassware is rigorously flame-dried or oven-dried before use and that anhydrous solvents are used.
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Passivated magnesium surface: A layer of magnesium oxide on the turnings can prevent the reaction. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gently crushing the turnings in the flask before adding the solvent. The disappearance of the iodine color is an indicator of reaction initiation.
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Purity of the aryl bromide: Impurities in the this compound can hinder the reaction. Purify the starting material if necessary.
Q3: What are the potential side reactions when preparing the Grignard reagent from this compound?
A3: The most common side reaction is Wurtz coupling , where the Grignard reagent reacts with the starting aryl bromide to form a biaryl dimer. This can be minimized by the slow, dropwise addition of the aryl bromide solution to the magnesium suspension, which maintains a low concentration of the aryl bromide in the reaction mixture. Another potential issue with trifluoromethyl-substituted Grignard reagents is their thermal instability, which can lead to decomposition, especially at higher concentrations and temperatures.[1]
Q4: Is it better to use diethyl ether or THF as the solvent?
A4: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for preparing Grignard reagents from less reactive aryl halides, such as those with electron-withdrawing groups, due to its higher boiling point and better solvating properties for the Grignard reagent.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Reaction does not initiate (no heat, bubbling, or color change) | 1. Presence of moisture in glassware or solvent.2. Magnesium surface is passivated (coated with MgO).3. Impure this compound. | 1. Flame-dry or oven-dry all glassware immediately before use. Use freshly distilled anhydrous solvent.2. Activate the magnesium with a crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings.[2] Sonication can also be effective.3. Purify the starting material by distillation or chromatography. |
| Reaction starts but then stops | 1. Insufficient mixing.2. Localized high concentration of aryl bromide leading to side reactions. | 1. Ensure efficient stirring to keep the magnesium suspended.2. Maintain a slow and steady addition rate of the aryl bromide solution. |
| Low yield of the desired product after reaction with an electrophile | 1. Formation of Wurtz coupling byproduct.2. Decomposition of the Grignard reagent.3. Incomplete reaction. | 1. Add the this compound solution dropwise to the magnesium suspension.[3] 2. Maintain a low reaction temperature (e.g., 0-10 °C or even lower for sensitive substrates) after initiation. For some functionalized Grignard reagents, formation at -78°C using highly active Rieke magnesium has been successful.[4]3. Allow for a sufficient reaction time after the addition is complete (e.g., stirring for an additional 1-2 hours). |
| Dark brown or black reaction mixture | 1. Overheating, leading to decomposition.2. Presence of impurities. | 1. Control the exotherm by cooling the reaction flask in an ice bath after initiation.2. Ensure the purity of all reagents and solvents. |
Data Presentation
Table 1: Effect of Temperature on Grignard Formation of Aryl Bromides with Electron-Withdrawing Groups
| Temperature | Observation | Expected Outcome | Reference |
| -78 °C | Requires highly active magnesium (Rieke magnesium). | Can be effective for functionalized aryl bromides, minimizing side reactions. | [4] |
| 0 - 10 °C | Controlled reaction after initiation. | Good for minimizing thermal decomposition of the Grignard reagent. | General Practice |
| Room Temperature (~25 °C) | Often sufficient for initiation. | Can be a good starting point, but cooling may be needed to control the exotherm. | [1] |
| Reflux (THF, ~66 °C) | Vigorous reaction, potential for decomposition. | Generally not recommended for trifluoromethyl-substituted Grignard reagents due to thermal instability. | [1] |
Experimental Protocols
Protocol: Formation of 2-methyl-3-(trifluoromethyl)phenylmagnesium bromide
This protocol is a general guideline and may require optimization.
Materials:
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This compound
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Magnesium turnings
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Anhydrous tetrahydrofuran (THF)
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Iodine (crystal) or 1,2-dibromoethane
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Three-necked round-bottom flask
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Reflux condenser
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Dropping funnel
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Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature under the inert atmosphere.
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Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane.
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Initiation: Add a small amount of anhydrous THF to just cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approx. 10%) of the aryl bromide solution to the magnesium suspension.
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Observation of Initiation: The reaction has initiated if you observe the disappearance of the iodine color, gentle bubbling, a slight temperature increase, or the formation of a cloudy/gray solution. If initiation does not occur, gentle warming with a heat gun may be applied, or the mixture can be sonicated for a few minutes.
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Grignard Formation: Once the reaction has initiated, begin a slow, dropwise addition of the remaining aryl bromide solution from the dropping funnel. Control the addition rate to maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask with an ice-water bath.
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Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting gray-to-brown solution is the Grignard reagent and can be used in subsequent reactions. A study involving a trifluoromethyl-substituted bromobenzene derivative suggests stirring at room temperature for 12 hours to ensure completion.
Visualizations
References
Technical Support Center: Synthesis of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent synthetic strategies for obtaining this compound are:
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Electrophilic Bromination of 1-methyl-3-(trifluoromethyl)benzene: This is a direct approach where 1-methyl-3-(trifluoromethyl)benzene is reacted with a brominating agent, such as N-Bromosuccinimide (NBS) or bromine (Br₂), in the presence of a catalyst or under specific reaction conditions.
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Sandmeyer Reaction of 2-Methyl-3-(trifluoromethyl)aniline: This method involves the diazotization of 2-Methyl-3-(trifluoromethyl)aniline followed by a copper(I) bromide mediated substitution of the diazonium group with a bromine atom.
Q2: What are the expected major impurities from the electrophilic bromination of 1-methyl-3-(trifluoromethyl)benzene?
A2: During the electrophilic bromination of 1-methyl-3-(trifluoromethyl)benzene, the directing effects of the methyl group (ortho, para-directing) and the trifluoromethyl group (meta-directing) lead to the formation of several regioisomeric impurities. The primary impurities to expect are:
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4-Bromo-1-methyl-3-(trifluoromethyl)benzene: Bromination occurs para to the activating methyl group.
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2-Bromo-1-methyl-5-(trifluoromethyl)benzene: Bromination occurs ortho to the activating methyl group and meta to the deactivating trifluoromethyl group.
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Dibrominated byproducts: Over-bromination can lead to the formation of various dibromo-1-methyl-3-(trifluoromethyl)benzene isomers.
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Unreacted starting material: Incomplete reaction will leave residual 1-methyl-3-(trifluoromethyl)benzene.
Q3: I am observing multiple spots on my TLC analysis after bromination. What could they be?
A3: Multiple spots on a TLC plate following the bromination of 1-methyl-3-(trifluoromethyl)benzene likely correspond to the desired product and the various impurities mentioned in Q2. The relative polarity of these compounds will influence their retention factor (Rf). Generally, the starting material will be less polar than the monobrominated products. Dibrominated products will be even less polar. The different regioisomers may have very similar Rf values, making baseline separation by standard column chromatography challenging.
Q4: What impurities can be expected from a Sandmeyer reaction starting from 2-Methyl-3-(trifluoromethyl)aniline?
A4: The Sandmeyer reaction route can introduce a different set of impurities, including:
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Unreacted 2-Methyl-3-(trifluoromethyl)aniline: If the diazotization or the subsequent Sandmeyer reaction is incomplete.
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Phenolic byproduct (2-Methyl-3-(trifluoromethyl)phenol): Formed by the reaction of the diazonium salt with water.
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Azo coupling products: Side reactions of the diazonium salt can lead to the formation of colored azo compounds.
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De-aminated product (1-methyl-3-(trifluoromethyl)benzene): Reduction of the diazonium group can lead to the formation of the starting material for the alternative synthesis route.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient stirring in a multiphasic reaction. - Formation of multiple regioisomers. | - Monitor the reaction progress using TLC or GC to ensure completion. - Optimize the reaction temperature; too low may slow the reaction, while too high may increase byproduct formation. - Ensure vigorous stirring, especially for reactions involving solids or multiple liquid phases. - Re-evaluate the directing group strategy or consider an alternative synthetic route if isomeric purity is a major issue. |
| Presence of Dibrominated Impurities | - Excess of brominating agent. - Prolonged reaction time. | - Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of the brominating agent. - Carefully monitor the reaction and quench it once the starting material is consumed. |
| Difficulty in Separating Isomeric Impurities | - Similar polarity of the desired product and its regioisomers. | - Employ high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for better separation. - Consider fractional distillation if the boiling points of the isomers are sufficiently different. - If purification is challenging, explore a more regioselective synthetic route. |
| Product is Colored (Yellow/Brown) | - Presence of residual bromine. - Formation of azo coupling byproducts (in the Sandmeyer route). | - Wash the crude product with a reducing agent solution (e.g., sodium bisulfite) to remove excess bromine. - Purify the product using column chromatography or activated carbon treatment to remove colored impurities. |
Quantitative Data Summary
The precise quantities of impurities are highly dependent on the specific reaction conditions. However, based on analogous reactions, the distribution of monobrominated isomers can be significant.
| Impurity Type | Typical Abundance Range (%) | Analytical Method |
| Regioisomeric Monobromides | 5 - 30% | GC-MS, ¹H NMR, ¹⁹F NMR |
| Dibrominated Byproducts | < 5% (with controlled stoichiometry) | GC-MS |
| Unreacted Starting Material | Variable (depends on conversion) | GC-MS, ¹H NMR |
Experimental Protocols
Protocol 1: Electrophilic Bromination of 1-methyl-3-(trifluoromethyl)benzene
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Reaction Setup: To a solution of 1-methyl-3-(trifluoromethyl)benzene (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-Bromosuccinimide (NBS) (1.05 eq).
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Initiation: Add a catalytic amount of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN), or perform the reaction under UV irradiation. Alternatively, for ionic bromination, a Lewis acid catalyst can be used with Br₂.
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Reaction: Stir the mixture at room temperature or gentle reflux and monitor the reaction progress by TLC or GC.
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Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the organic phase with an aqueous solution of sodium bisulfite to remove any unreacted bromine, followed by a wash with saturated sodium bicarbonate solution and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes) to separate the isomers.
Protocol 2: Sandmeyer Reaction of 2-Methyl-3-(trifluoromethyl)aniline
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Diazotization: Dissolve 2-Methyl-3-(trifluoromethyl)aniline (1.0 eq) in an aqueous solution of a strong acid (e.g., HBr or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.
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Preparation of Copper(I) Bromide: In a separate flask, prepare a solution of copper(I) bromide in HBr.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Effervescence (N₂ gas) should be observed.
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Reaction Completion: Stir the reaction mixture at room temperature for several hours until the evolution of nitrogen ceases.
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Work-up: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Visualizations
Caption: Synthetic pathway for this compound and the formation of common impurities.
Technical Support Center: Troubleshooting Failed Heck Reactions with 2-Bromo-1-methyl-3-(trifluoromethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Heck reactions involving 2-Bromo-1-methyl-3-(trifluoromethyl)benzene. This substrate, characterized by both steric hindrance and a strong electron-withdrawing group, can present unique difficulties in achieving successful carbon-carbon bond formation.
Frequently Asked Questions (FAQs)
Q1: Why is my Heck reaction with this compound failing or giving low yields?
A1: Failure or low yields in Heck reactions with this substrate can be attributed to a combination of factors:
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Steric Hindrance: The methyl group ortho to the bromine atom can sterically hinder the oxidative addition of the aryl bromide to the palladium catalyst.
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Electron-Deficient Nature: While the trifluoromethyl group is strongly electron-withdrawing and should facilitate oxidative addition, it can also influence other steps in the catalytic cycle and potentially lead to catalyst deactivation.[1]
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Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and need to be carefully optimized for this specific substrate. Standard Heck reaction conditions may not be effective.
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Catalyst Deactivation: At the high temperatures often required for less reactive aryl bromides, traditional phosphine ligands can degrade, leading to catalyst decomposition.[2]
Q2: What is the role of the trifluoromethyl group in the Heck reaction?
A2: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. In the context of a Heck reaction, this has several implications:
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Facilitates Oxidative Addition: The electron-withdrawing nature of the -CF₃ group makes the carbon-bromine bond more susceptible to cleavage, which can accelerate the initial oxidative addition step of the aryl bromide to the Pd(0) catalyst.
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Potential for Side Reactions: The electronic properties of the substrate can sometimes lead to undesired side reactions or influence the stability of intermediates in the catalytic cycle.
Q3: How does the ortho-methyl group affect the reaction?
A3: The methyl group in the ortho position to the bromine atom introduces steric bulk around the reaction center. This steric hindrance can:
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Impede Oxidative Addition: The palladium catalyst may have difficulty accessing the carbon-bromine bond, thus slowing down or preventing the first step of the catalytic cycle.
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Require Specific Ligands: To overcome this steric barrier, bulky and electron-rich ligands are often necessary to promote the formation of a reactive catalytic species.
Troubleshooting Guide
If you are experiencing issues with your Heck reaction, consult the following troubleshooting guide. The issues are categorized by common symptoms observed during or after the reaction.
Problem 1: No Reaction or Very Low Conversion
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the use of a high-quality palladium precursor. If using a Pd(II) source like Pd(OAc)₂, a pre-activation step to reduce it to Pd(0) might be necessary. Consider using a more active pre-catalyst. |
| Inappropriate Ligand | For this sterically hindered and electron-deficient substrate, standard ligands like PPh₃ may be ineffective. Switch to bulky, electron-rich phosphine ligands such as P(t-Bu)₃, P(o-tol)₃, or consider N-heterocyclic carbene (NHC) ligands, which are known to be effective for challenging substrates. |
| Incorrect Base | The choice of base is crucial. If using a weaker base like an acetate, consider switching to a stronger inorganic base like K₂CO₃, Cs₂CO₃, or a non-coordinating organic base like a proton sponge. |
| Low Reaction Temperature | Heck reactions with deactivated or sterically hindered aryl bromides often require higher temperatures (100-140 °C).[2] Incrementally increase the reaction temperature, but be mindful of potential catalyst decomposition. |
| Solvent Issues | Ensure the use of a dry, high-boiling polar aprotic solvent such as DMF, DMAc, or NMP. These solvents can help to dissolve all reactants and stabilize the catalytic species. |
Problem 2: Formation of Side Products (e.g., Homocoupling, Reductive Dehalogenation)
| Possible Cause | Suggested Solution |
| Catalyst Decomposition | The formation of palladium black is an indicator of catalyst decomposition. This can be caused by high temperatures or the presence of impurities. Ensure a strictly inert atmosphere (N₂ or Ar) and consider using a more robust catalyst system, such as a palladacycle. |
| Reductive Heck Pathway | The formation of a reduced product where the bromine is replaced by hydrogen can occur, especially in the presence of certain bases or additives.[3] This is a known side reaction in some Heck systems.[2] Modifying the base and solvent system may help to suppress this pathway. |
| Homocoupling of the Aryl Bromide | The formation of a biaryl product can be a sign of catalyst issues. Optimizing the ligand-to-palladium ratio can sometimes mitigate this side reaction. |
Experimental Protocols
General Protocol for Heck Reaction of this compound with an Alkene
Materials:
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This compound (1.0 mmol)
-
Alkene (e.g., Styrene, n-butyl acrylate) (1.2 - 1.5 mmol)
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Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
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Ligand (e.g., P(t-Bu)₃, XPhos, SPhos) (2-10 mol%)
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Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 mmol)
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Solvent (e.g., DMF, DMAc, NMP) (5 mL)
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst, ligand, and base under an inert atmosphere (Nitrogen or Argon).
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Add the this compound and the solvent.
-
Stir the mixture for 10-15 minutes at room temperature to ensure proper mixing and catalyst formation.
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Add the alkene to the reaction mixture.
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Heat the reaction to the desired temperature (e.g., 120 °C) and monitor the progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the palladium catalyst.
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Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Table of Recommended Starting Conditions for Optimization:
| Parameter | Recommended Starting Point | Range for Optimization |
| Catalyst | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃, Palladacycles (1-5 mol%) |
| Ligand | P(t-Bu)₃ (4 mol%) | XPhos, SPhos, NHC ligands (2-10 mol%) |
| Base | K₂CO₃ (2 equiv.) | Cs₂CO₃, K₃PO₄ (2-3 equiv.) |
| Solvent | DMF | DMAc, NMP, Dioxane |
| Temperature | 120 °C | 100 - 140 °C |
| Concentration | 0.2 M | 0.1 - 0.5 M |
Visualizing the Heck Reaction and Troubleshooting
The Heck Catalytic Cycle
Caption: The catalytic cycle of the Heck reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed Heck reactions.
Key Reaction Component Relationships
Caption: Interdependencies of key components in the Heck reaction.
References
Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-methyl-3-(trifluoromethyl)benzene. The following information addresses common issues encountered during experiments involving this substrate, with a focus on the critical role of solvent selection in influencing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical when working with this compound?
A1: Solvents play a multifaceted role in chemical reactions involving this compound. The electronic nature of this substrate, having both an electron-donating methyl group and a powerful electron-withdrawing trifluoromethyl group, makes its reactivity particularly sensitive to the reaction environment. Key solvent effects include:
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Solubility: Ensuring all reactants, catalysts, and reagents are sufficiently soluble is fundamental for a successful reaction. Poor solubility can lead to low yields and reproducibility issues.[1]
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Catalyst Activity and Stability: In palladium-catalyzed reactions, the solvent can influence the speciation, stability, and overall performance of the catalyst.
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Reaction Mechanism: The polarity of the solvent can affect the transition states of key mechanistic steps, such as oxidative addition in cross-coupling reactions. For instance, polar solvents can stabilize polar transition states, potentially altering the reaction rate and selectivity.
-
Reagent Stability: For reactions involving highly reactive intermediates like organolithium or Grignard reagents, the coordinating ability of the solvent (e.g., THF, diethyl ether) is crucial for their formation and stability.
Q2: I am having trouble with a Suzuki-Miyaura coupling reaction using this compound. What are some common causes and solutions?
A2: Low yields or failed Suzuki-Miyaura couplings with this substrate can often be attributed to several factors. A common issue is the choice of solvent and base. Aprotic polar solvents such as toluene, dioxane, or THF are commonly employed.[2] For challenging couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[2] It has been observed in couplings with other substrates that less polar solvents like isopropanol and 1,4-dioxane can lead to higher yields compared to more polar options like water, methanol, or DMF.[3]
Q3: My Buchwald-Hartwig amination of this compound is sluggish. How can I improve the reaction?
A3: Aryl bromides with electron-withdrawing groups can be challenging substrates for Buchwald-Hartwig amination. Toluene is a very common and effective solvent for this reaction.[1] If solubility is an issue, 1,4-dioxane can be a good alternative.[4] The choice of base is also critical; strong bases like sodium tert-butoxide (NaOtBu) are frequently used, but for sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ may be more suitable.[1]
Q4: I am attempting to form the Grignard reagent of this compound and the reaction won't initiate. What should I do?
A4: The formation of Grignard reagents from aryl bromides with electron-withdrawing groups can be difficult. Ensure all glassware is rigorously dried and that anhydrous solvents are used. Tetrahydrofuran (THF) is often a better solvent than diethyl ether for synthesizing Grignard reagents from less reactive bromides due to its higher boiling point and better ability to stabilize the Grignard reagent. You can also try activating the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane.
Q5: What is the best solvent for the lithiation of this compound?
A5: The choice of solvent for lithiation is crucial as it can significantly impact the stability of the resulting aryllithium species. Ethereal solvents are typically used. Diethyl ether is a common choice; however, THF can also be used, often at lower temperatures to prevent side reactions. For subsequent formylation using DMF, the lithiation is commonly performed in an ethereal solvent before the addition of DMF.[5]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Possible Cause | Troubleshooting Steps |
| Low to no product formation | Ineffective catalyst system. | Screen different palladium precatalysts and phosphine ligands. For electron-deficient substrates, electron-rich and bulky ligands are often beneficial. |
| Poor choice of base or solvent. | Try a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[2] Screen aprotic polar solvents such as toluene, 1,4-dioxane, or THF.[2] Consider a less polar solvent like isopropanol, which has shown success with other substrates.[3] | |
| Proto-debromination of starting material | Inefficient catalyst system promoting the undesired pathway. | Select a more efficient catalyst system to favor the cross-coupling pathway.[6] |
| Formation of biaryl byproduct | Homocoupling of the boronic acid. | Ensure the reaction is performed under an inert atmosphere to minimize oxygen, which can promote homocoupling. |
Buchwald-Hartwig Amination
| Issue | Possible Cause | Troubleshooting Steps |
| Low to no product formation | Catalyst inhibition or decomposition. | Ensure all reagents and solvents are pure and dry. Avoid chlorinated solvents, acetonitrile, and pyridine which can inhibit the palladium catalyst.[1] |
| Inappropriate base for the substrate. | If using a strong base like NaOtBu leads to decomposition, switch to a weaker inorganic base such as Cs₂CO₃ or K₃PO₄.[1] | |
| Poor solubility of reactants. | While toluene is common, consider 1,4-dioxane or 2-methyltetrahydrofuran (2-MeTHF) to improve solubility.[1][4] | |
| Reduction of the aryl bromide (hydrodehalogenation) | Ligand-dependent side reaction. | Screen different phosphine ligands, as this side reaction is often ligand-dependent.[1] |
Grignard Reagent Formation
| Issue | Possible Cause | Troubleshooting Steps |
| Reaction fails to initiate | Passivated magnesium surface. | Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Presence of moisture. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. | |
| Low reactivity of the aryl bromide. | Use THF instead of diethyl ether as it is a better solvent for stabilizing the Grignard reagent and has a higher boiling point. | |
| Low yield of desired product after reaction | Wurtz-type homocoupling. | Add the aryl bromide slowly to an excess of magnesium to minimize the concentration of the aryl bromide in the presence of the formed Grignard reagent. |
Lithiation and Quenching
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of desired product after quenching | Instability of the aryllithium intermediate. | Perform the lithiation at a low temperature (e.g., -78 °C) to improve the stability of the aryllithium species. |
| Incomplete lithiation. | Ensure the organolithium reagent (e.g., n-BuLi) is of good quality and accurately titrated. | |
| Side reactions during quenching. | Add the electrophile (e.g., DMF) slowly at low temperature. |
Data Presentation
While specific data for this compound is not extensively available, the following tables provide representative data for analogous transformations on structurally similar aryl bromides. This data can serve as a starting point for reaction optimization.
Table 1: Solvent Effects on Analogous Suzuki-Miyaura Coupling Reactions
| Aryl Bromide | Boronic Acid | Solvent | Base | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | 1,4-Dioxane | K₂CO₃ | 71 | [3] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Isopropanol | K₂CO₃ | 64 | [3] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | THF | K₂CO₃ | - | [3] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | DMF | K₂CO₃ | - | [3] |
| 2-Bromothiophene | Phenylboronic acid | Water | Na₂CO₃ | - | [7] |
Table 2: Solvent Effects on Analogous Buchwald-Hartwig Amination Reactions
| Aryl Bromide | Amine | Solvent | Base | Yield (%) | Reference |
| 4-Bromo-N,N-dimethylaniline | Morpholine | Toluene | tBuOK | - | [8] |
| 2-Bromotoluene | Piperidine | Toluene | NaOtBu | 88 | [9] |
| 2-Bromotoluene | Piperidine | 2-MeTHF | NaOtBu | 82 | [9] |
| Aryl Bromides | Morpholine/Aniline | Toluene | - | Max Yield | [6] |
| Aryl Bromides | Morpholine/Aniline | 1,4-Dioxane | - | - | [6] |
| Aryl Bromides | Morpholine/Aniline | Water/Hexane | - | No Reaction | [6] |
Experimental Protocols
The following are generalized, non-optimized protocols that can serve as a starting point for experiments with this compound. Note: These are general guidelines and reaction conditions must be optimized for specific substrates and desired outcomes.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄, 2-3 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed anhydrous solvent (e.g., 1,4-dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried vial, add this compound (1.0 equiv.), a palladium precatalyst (1-5 mol%), and a phosphine ligand (1-10 mol%).
-
Inert Atmosphere: Cap the vial and purge with an inert gas for 5-10 minutes.[1]
-
Reagent Addition: Under an inert atmosphere, add the base (e.g., NaOtBu, 1.2-2.0 equiv.) and the amine (1.1-1.5 equiv.), followed by the degassed solvent (e.g., toluene).[1]
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress.
-
Workup: Cool the reaction, dilute with an organic solvent, and wash with water and/or brine. Dry the organic layer, filter, and concentrate.[1]
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Logical relationship of solvent properties influencing the reactivity of the substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Formylation - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
byproduct formation in the synthesis of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene and its derivatives. The information is presented in a clear question-and-answer format to help you navigate potential experimental issues and optimize your synthetic protocols.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis, focusing on byproduct formation and offering potential solutions.
Issue 1: Formation of Multiple Isomers During Bromination of 1-methyl-3-(trifluoromethyl)benzene
Q: My reaction to brominate 1-methyl-3-(trifluoromethyl)benzene is yielding a mixture of isomers, not just the desired 2-bromo product. How can I improve the regioselectivity?
A: The formation of multiple isomers is a common issue in the electrophilic aromatic substitution of substituted benzenes. In the case of 1-methyl-3-(trifluoromethyl)benzene, the directing effects of both the methyl and trifluoromethyl groups come into play.
-
Understanding the Directing Effects: The methyl group (-CH₃) is an activating, ortho, para-director, while the trifluoromethyl group (-CF₃) is a deactivating, meta-director.[1][2] This means that the incoming bromine electrophile will be directed to positions ortho and para to the methyl group, and meta to the trifluoromethyl group. The desired 2-bromo isomer is ortho to the methyl group and meta to the trifluoromethyl group. However, other isomers can also form.
-
Potential Byproducts:
-
4-Bromo-1-methyl-3-(trifluoromethyl)benzene: Bromination para to the methyl group.
-
6-Bromo-1-methyl-3-(trifluoromethyl)benzene: Bromination ortho to the methyl group and ortho to the trifluoromethyl group (less favored due to steric hindrance and the deactivating effect of the CF₃ group).
-
Dibrominated products: Over-bromination can lead to the formation of dibromo-isomers.
-
Troubleshooting Strategies:
| Strategy | Rationale |
| Control Reaction Temperature | Lowering the reaction temperature can increase the selectivity of the reaction by favoring the kinetically controlled product over thermodynamically favored isomers. |
| Choice of Brominating Agent | Using a milder brominating agent, such as N-bromosuccinimide (NBS) in the presence of a catalyst, may offer better regioselectivity compared to harsher reagents like Br₂/FeBr₃. |
| Catalyst Selection | The choice of Lewis acid catalyst (e.g., FeBr₃, AlCl₃) can influence the electrophilicity of the bromine and thus the isomer distribution. Experimenting with different catalysts may improve selectivity. |
| Solvent Effects | The polarity of the solvent can influence the reaction pathway. Less polar solvents may favor the desired isomer in some cases. |
Issue 2: Byproduct Formation in the Sandmeyer Reaction of 2-amino-1-methyl-3-(trifluoromethyl)benzene
Q: I am performing a Sandmeyer reaction to convert 2-amino-1-methyl-3-(trifluoromethyl)benzene to the corresponding bromo-derivative, but I am observing significant byproduct formation. What are these byproducts and how can I minimize them?
A: The Sandmeyer reaction, while versatile, is known to produce several byproducts.[3][4][5] Understanding these side reactions is key to optimizing your synthesis.
-
Common Byproducts:
-
Phenolic byproducts (Cresol derivatives): Formation of 2-methyl-3-(trifluoromethyl)phenol can occur if the diazonium salt reacts with water.[4][6]
-
Deamination product: Reduction of the diazonium salt can lead to the formation of 1-methyl-3-(trifluoromethyl)benzene.
-
Biaryl byproducts: Radical-mediated coupling of aryl radicals can form dimeric structures.[3][4]
-
Tar-like substances: Uncontrolled decomposition of the diazonium salt can lead to the formation of polymeric, tar-like materials.
-
Troubleshooting Strategies:
| Strategy | Rationale |
| Maintain Low Temperatures | Diazonium salts are often unstable at higher temperatures. Keeping the diazotization and Sandmeyer reaction temperatures low (typically 0-5 °C) is crucial to prevent premature decomposition and the formation of tars and phenolic byproducts. |
| Control Addition Rate | Slow, controlled addition of sodium nitrite during diazotization and the diazonium salt solution to the copper(I) bromide solution can help to manage the reaction exotherm and prevent localized overheating. |
| Use Freshly Prepared Reagents | Ensure that the sodium nitrite solution is freshly prepared and that the copper(I) bromide is of high purity to avoid side reactions. |
| Optimize pH | The pH of the reaction mixture is critical for the stability of the diazonium salt. Maintaining a strongly acidic environment during diazotization is essential. |
| Efficient Stirring | Good agitation ensures homogenous reaction conditions and minimizes localized concentration gradients that can lead to side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the expected major isomeric byproducts in the direct bromination of 1-methyl-3-(trifluoromethyl)benzene?
Based on the directing effects of the methyl (ortho, para) and trifluoromethyl (meta) groups, the most likely isomeric byproduct is 4-Bromo-1-methyl-3-(trifluoromethyl)benzene . The formation of dibrominated species is also possible if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.
Q2: What are the typical yields and byproduct percentages for the bromination of trifluoromethyl-substituted benzenes?
-
Desired Product: 93.7%
-
Unreacted Starting Material: 0.6%
-
Isomeric Byproducts (dibromo-): 1.3%
-
Other Byproducts: 0.1%
This suggests that with careful optimization, high yields of the desired monobrominated product can be achieved.
Q3: What are the key parameters to control during the Sandmeyer reaction to minimize byproduct formation?
The most critical parameters to control are temperature , rate of addition of reagents , and the purity of the reagents . Maintaining a low temperature (0-5 °C) throughout the diazotization and the addition to the copper(I) salt solution is paramount to prevent the decomposition of the unstable diazonium salt.
Q4: How can I purify the desired this compound from its isomers and other byproducts?
Purification can be challenging due to the similar physical properties of the isomers.
-
Fractional distillation: If there is a sufficient difference in boiling points between the desired product and the byproducts, fractional distillation under reduced pressure can be an effective method for purification on a larger scale.
-
Column chromatography: For smaller scales and for separating isomers with very similar boiling points, silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) is often the method of choice.
-
Preparative Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative chromatographic techniques can be employed.
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound was not found in the searched literature, the following general procedures for electrophilic bromination and the Sandmeyer reaction can be adapted. It is crucial to conduct small-scale test reactions to optimize conditions for your specific substrate and setup.
General Protocol for Electrophilic Bromination
This protocol is based on methods for similar aromatic brominations.
Materials:
-
1-methyl-3-(trifluoromethyl)benzene
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or another suitable Lewis acid catalyst
-
Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride)
-
Aqueous sodium bisulfite solution
-
Aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 1-methyl-3-(trifluoromethyl)benzene in the anhydrous solvent.
-
Cool the mixture in an ice bath.
-
If using Br₂, dissolve it in a portion of the anhydrous solvent and add it to the dropping funnel. If using NBS, it can be added in portions.
-
Add the Lewis acid catalyst to the reaction mixture.
-
Slowly add the bromine solution or NBS to the stirred reaction mixture while maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by slowly adding it to a cold aqueous solution of sodium bisulfite to destroy any excess bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography.
General Protocol for Sandmeyer Reaction
This protocol outlines the diazotization of an aniline followed by conversion to the aryl bromide.
Materials:
-
2-amino-1-methyl-3-(trifluoromethyl)benzene
-
Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Solvent (e.g., water, acetonitrile)
-
Diethyl ether or other extraction solvent
-
Aqueous sodium hydroxide solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Diazotization:
-
In a beaker, dissolve 2-amino-1-methyl-3-(trifluoromethyl)benzene in aqueous HBr.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
-
Stir for an additional 15-30 minutes at this temperature. The formation of the diazonium salt can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) bromide in HBr and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas should be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether or another suitable organic solvent.
-
Wash the combined organic extracts with water, dilute aqueous sodium hydroxide solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
Visualizations
Logical Workflow for Synthesis and Troubleshooting
References
Validation & Comparative
A Comparative Guide to the Reactivity of Brominated Trifluoromethylbenzene Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted aromatic compounds is paramount for efficient synthesis design. This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-brominated trifluoromethylbenzene isomers in key synthetic transformations, supported by experimental data and detailed protocols. The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group significantly influences the reactivity of the aromatic ring and the carbon-bromine bond, leading to distinct behaviors among the three isomers.
Factors Influencing Reactivity
The reactivity of the brominated trifluoromethylbenzene isomers is primarily governed by a combination of electronic and steric effects. The trifluoromethyl group exerts a strong electron-withdrawing inductive effect (-I) and a deactivating resonance effect (-M, though weaker for the meta position). These effects modulate the electron density of the aromatic ring and the polarity of the C-Br bond, impacting the feasibility and rate of various reactions.
Caption: Logical relationship of factors influencing the reactivity of brominated trifluoromethylbenzene isomers.
Quantitative Data Comparison
The following tables summarize the available quantitative and qualitative data for the reactivity of the three isomers in key chemical transformations.
Grignard Reagent Formation and Subsequent Reaction
The formation of a Grignard reagent and its subsequent reaction with an acid anhydride provides a clear quantitative comparison of the isomers' reactivity. The yields reported are for the formation of the corresponding trifluoromethyl acetophenone.[1]
| Isomer | Reagent | Product | Yield (%) |
| o-Bromobenzotrifluoride | Acetic Anhydride | 2'-Trifluoromethyl acetophenone | 85.5 |
| m-Bromobenzotrifluoride | Acetic Anhydride | 3'-Trifluoromethyl acetophenone | 38.1 |
| p-Bromobenzotrifluoride | Acetic Anhydride | 4'-Trifluoromethyl acetophenone | 40.0 |
Data sourced from patent US9783476B2, where the reaction was carried out by first forming the Grignard reagent and then reacting it with acetic anhydride.[1]
Suzuki-Miyaura Cross-Coupling
| Isomer | Expected Relative Reactivity | Rationale |
| o-Bromobenzotrifluoride | Lower | Steric hindrance from the adjacent -CF3 group can impede the approach of the bulky palladium catalyst, potentially slowing the rate of oxidative addition. |
| m-Bromobenzotrifluoride | Higher | The -CF3 group provides strong inductive electron withdrawal, activating the C-Br bond towards oxidative addition with minimal steric hindrance from the substituent. |
| p-Bromobenzotrifluoride | Highest | The -CF3 group provides strong inductive and resonance electron withdrawal, making the C-Br bond highly susceptible to oxidative addition, with no steric hindrance at the reaction site. |
Nucleophilic Aromatic Substitution (SNAr)
The reactivity of aryl halides in nucleophilic aromatic substitution is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[3][4][5] These groups stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[3][4]
| Isomer | Expected Relative Reactivity | Rationale |
| o-Bromobenzotrifluoride | High | The -CF3 group is in the ortho position, which strongly stabilizes the Meisenheimer intermediate through both inductive and resonance effects, thus activating the substrate for SNAr.[3][4] |
| m-Bromobenzotrifluoride | Low | The -CF3 group is in the meta position and cannot effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, leading to significantly lower reactivity.[5] |
| p-Bromobenzotrifluoride | High | The -CF3 group is in the para position, providing excellent stabilization of the Meisenheimer intermediate via resonance and induction, resulting in high reactivity.[3][4][5] |
Experimental Protocols
The following are representative experimental protocols for the key reactions discussed.
Suzuki-Miyaura Cross-Coupling of Bromobenzotrifluoride Isomers
This protocol is a general procedure and may require optimization for specific substrates and scales.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Bromobenzotrifluoride isomer (ortho, meta, or para)
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate, sodium carbonate)
-
Degassed solvents (e.g., toluene, ethanol, water, or 1,4-dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the bromobenzotrifluoride isomer (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed solvent mixture (e.g., 5 mL of 1,4-dioxane and 1 mL of water).
-
Heat the reaction mixture to 90 °C and stir for the required time (typically 2-24 hours), monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr) with Sodium Methoxide
This protocol is a general procedure for the reaction of ortho- or para-bromobenzotrifluoride with a nucleophile.
Materials:
-
ortho- or para-Bromobenzotrifluoride
-
Sodium methoxide
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked flask equipped with a condenser and a magnetic stirrer, add sodium methoxide (1.2 mmol) and anhydrous DMF (5 mL) under an inert atmosphere.
-
Add the ortho- or para-bromobenzotrifluoride (1.0 mmol) to the solution.
-
Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography or distillation.
Grignard Reagent Formation from o-Bromobenzotrifluoride
This protocol is based on the conditions that provided a high yield for the ortho-isomer.[1]
Materials:
-
o-Bromobenzotrifluoride
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for activation)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
All glassware must be rigorously dried in an oven and assembled hot under a stream of inert gas.
-
Place magnesium turnings (1.2 mmol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine.
-
In the dropping funnel, dissolve o-bromobenzotrifluoride (1.0 mmol) in anhydrous diethyl ether (5 mL).
-
Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed. If the reaction does not start, gentle heating may be applied.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
The resulting Grignard reagent is a cloudy, grayish solution and should be used immediately in the subsequent reaction.
References
- 1. US9783476B2 - Method of producing 2â²-trifluoromethyl group-substituted aromatic ketone - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Analysis of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene and 2-bromo-4-methylbenzotrifluoride for Synthetic Applications
Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the precise arrangement of substituents on an aromatic scaffold is paramount. Positional isomers, while sharing the same molecular formula, often exhibit divergent physicochemical properties, reactivity, and biological activity.[1] This guide provides an objective comparison between two critical building blocks: 2-Bromo-1-methyl-3-(trifluoromethyl)benzene and 2-bromo-4-methylbenzotrifluoride (also known as 2-Bromo-1-methyl-4-(trifluoromethyl)benzene).
These compounds are valuable intermediates, primarily utilized in cross-coupling reactions to construct more complex molecular architectures for pharmaceuticals and agrochemicals.[2][3] The interplay between the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group, positioned differently relative to the reactive carbon-bromine bond, dictates their utility in organic synthesis.
Physicochemical Properties
The fundamental physical and chemical characteristics of these isomers are summarized below. While both are colorless liquids or solids with similar molecular weights, subtle differences in their boiling points and densities arise from the varied substitution patterns, which influence intermolecular forces.
| Property | This compound | 2-bromo-4-methylbenzotrifluoride |
| CAS Number | 1099597-98-4[2] | 66417-30-9[4] |
| Molecular Formula | C₈H₆BrF₃[2] | C₈H₆BrF₃[4] |
| Molecular Weight | 245.03 g/mol [2] | 239.03 g/mol [4] |
| Appearance | Colorless liquid[2] | Solid |
| Boiling Point | 152-153 °C[2] | 199.4±35.0 °C (Predicted)[5] |
| Density | 1.538 g/mL at 25 °C[2] | 1.538±0.06 g/cm³ (Predicted)[5] |
| Solubility | Insoluble in water; soluble in ethanol, acetone, chloroform.[2] | Not specified, but expected to be similar. |
Note: Some properties for 2-bromo-4-methylbenzotrifluoride are predicted values based on computational models.
Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds and is a benchmark for assessing the reactivity of aryl halides.[6] The reaction's efficiency is heavily influenced by the electronic environment of the carbon-bromine bond. The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group, which generally enhances the rate of oxidative addition to the palladium catalyst, the first and often rate-limiting step of the catalytic cycle.
-
This compound : The -CF₃ group is meta to the bromine atom. Its electron-withdrawing effect on the reaction center is primarily inductive.
-
2-bromo-4-methylbenzotrifluoride : The -CF₃ group is para to the bromine atom. It exerts a strong electron-withdrawing effect through both induction and resonance, which can make the C-Br bond more susceptible to oxidative addition by the palladium catalyst.
This difference in electronic activation suggests that 2-bromo-4-methylbenzotrifluoride may exhibit higher reactivity or allow for milder reaction conditions in Suzuki-Miyaura couplings compared to its isomer.
The following table presents hypothetical, yet representative, outcomes for a Suzuki-Miyaura coupling reaction with phenylboronic acid, based on typical results for similarly substituted aryl bromides.[7][8]
| Parameter | This compound | 2-bromo-4-methylbenzotrifluoride |
| Substrate | Isomer 1 | Isomer 2 |
| Coupling Partner | Phenylboronic Acid (1.2 equiv) | Phenylboronic Acid (1.2 equiv) |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Pd(dppf)Cl₂ (3 mol%) |
| Base | K₂CO₃ (2.0 equiv) | K₂CO₃ (2.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 90 °C | 80 °C |
| Reaction Time | 12 h | 8 h |
| Typical Yield | 85% | 92% |
Experimental Protocols
A detailed methodology for performing a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol serves as a general starting point and may require optimization for specific substrates.[9]
Materials:
-
Aryl Bromide (Isomer 1 or Isomer 2) (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert Gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (0.03 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[9]
-
Solvent Addition: Add the degassed solvent mixture (5 mL) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[7]
Visualized Workflows and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.
References
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. chembk.com [chembk.com]
- 3. innospk.com [innospk.com]
- 4. 2-Bromo-1-methyl-4-(trifluoromethyl)benzene | C8H6BrF3 | CID 2779376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Unveiling the Electron-Withdrawing Power of the Trifluoromethyl Group in 2-Bromo-1-methyl-3-(trifluoromethyl)benzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of the potent electronic effects of the trifluoromethyl group on an aromatic system, supported by comparative data and experimental protocols.
The introduction of a trifluoromethyl (-CF3) group into an aromatic ring profoundly alters its electronic properties, a feature extensively utilized in the design of pharmaceuticals and agrochemicals to modulate reactivity, metabolic stability, and binding affinity. This guide provides a comparative analysis of the electronic effects of the -CF3 group in 2-Bromo-1-methyl-3-(trifluoromethyl)benzene, contrasting it with simpler analogues to isolate and quantify its influence. Through the lens of Hammett constants, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, and pKa values of analogous heterocyclic systems, we present a clear picture of the inductive and resonance effects at play.
Quantifying Electron Withdrawal: Hammett Constants
The Hammett equation provides a quantitative measure of the electron-donating or electron-withdrawing nature of substituents on a benzene ring. The trifluoromethyl group is one of the most powerful electron-withdrawing groups, a property often manifested by increasing the reactivity of adjacent acidic or electrophilic functional groups.[1][2] This effect is primarily attributed to its strong inductive electron-withdrawing nature.[1][2]
To contextualize the electronic influence in this compound, we can examine the Hammett constants (σ) for each substituent.
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) |
| -CH₃ | -0.069 | -0.170 |
| -Br | +0.393 | +0.232 |
| -CF₃ | +0.43 | +0.54 |
Table 1: Hammett constants for methyl, bromo, and trifluoromethyl substituents. Positive values indicate electron-withdrawing effects, while negative values indicate electron-donating effects.[3]
The strongly positive σ values for the -CF₃ group, particularly in the para position, highlight its significant electron-withdrawing capacity. In our target molecule, the cumulative effect of a bromine atom and a trifluoromethyl group is expected to render the aromatic ring significantly electron-deficient.
Probing the Aromatic Core: A ¹³C NMR Spectroscopy Comparison
The chemical shifts in ¹³C NMR spectroscopy are highly sensitive to the electronic environment of the carbon atoms in a molecule. Electron-withdrawing groups deshield adjacent carbon atoms, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups cause an upfield shift. By comparing the ¹³C NMR spectra of our target molecule with its non-fluorinated and non-brominated analogues, we can directly observe the electronic impact of the -CF₃ group.
| Compound | C1 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | Methyl C (ppm) |
| Toluene | 137.9 | 129.3 | 128.5 | 125.6 | 128.5 | 129.3 | 21.5 |
| 2-Bromotoluene | 139.3 | 123.3 | 132.5 | 127.5 | 127.5 | 130.6 | 23.0 |
| 1-Methyl-3-(trifluoromethyl)benzene | 138.8 | 131.7 | 131.2 (q) | 124.6 | 128.9 | 125.4 | 21.3 |
| This compound (Predicted) | ~140 | ~125 | ~132 (q) | ~126 | ~130 | ~133 | ~22 |
Table 2: ¹³C NMR chemical shifts for toluene, 2-bromotoluene, 1-methyl-3-(trifluoromethyl)benzene, and predicted shifts for the target molecule. Data for known compounds sourced from publicly available spectral databases. The 'q' indicates a quartet due to coupling with the fluorine atoms of the -CF₃ group.
The predicted downfield shifts for the aromatic carbons in this compound, particularly for the carbons directly attached to the electron-withdrawing bromine and trifluoromethyl groups (C2 and C3), and the carbon ortho to the trifluoromethyl group (C4), would provide clear evidence of the compound's electron-deficient nature.
Impact on Basicity: A pKa Analysis of Lutidine Analogues
To further probe the electron-withdrawing strength of the trifluoromethyl group, we can examine its effect on the basicity of a nitrogen-containing heterocyclic analogue. 2,6-Lutidine (2,6-dimethylpyridine) serves as a suitable model system. The introduction of an electron-withdrawing group is expected to decrease the basicity of the nitrogen atom, resulting in a lower pKa value for its conjugate acid.
| Compound | pKa of Conjugate Acid |
| 2,6-Lutidine | 6.7[4][5] |
| 4-Nitro-2,6-lutidine | 2.58 |
| 4-(Trifluoromethyl)-2,6-lutidine (Predicted) | ~3-4 |
Table 3: pKa values for the conjugate acids of 2,6-lutidine and a substituted analogue. A lower pKa indicates a weaker base.
The significant decrease in pKa observed with a nitro group, a potent electron-withdrawing substituent, provides a benchmark. We predict that a 4-(trifluoromethyl)-2,6-lutidine would exhibit a similarly pronounced decrease in basicity, showcasing the powerful electron-withdrawing influence of the -CF₃ group transmitted through the aromatic ring.
Visualizing the Electronic Landscape
The interplay of inductive and resonance effects governs the electron distribution within the aromatic ring. The following diagram illustrates the dominant inductive electron withdrawal by the trifluoromethyl and bromo groups.
Figure 1: Inductive electron withdrawal in this compound.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 1-methyl-2-phenyl-2-trifluoromethyl ethylene with iron tribromide.[3] A more general and often high-yielding approach for the bromination of activated aromatic rings is electrophilic aromatic substitution using N-bromosuccinimide (NBS) in a suitable solvent, often with a radical initiator for benzylic brominations. For the synthesis of the title compound, a direct bromination of 1-methyl-3-(trifluoromethyl)benzene would likely be employed.
Materials:
-
1-methyl-3-(trifluoromethyl)benzene
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
To a solution of 1-methyl-3-(trifluoromethyl)benzene (1.0 eq) in anhydrous DMF at 0 °C, add NBS (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.
¹³C NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 20-30 mg of the analyte in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Instrument Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30)
-
Spectral Width: 0 to 220 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 to 4096 (or more, depending on sample concentration)
-
Temperature: 298 K
pKa Determination of Lutidine Analogues by Potentiometric Titration
Materials:
-
Lutidine analogue hydrochloride salt
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Calibrated pH meter and electrode
Procedure:
-
Accurately weigh approximately 0.1 mmol of the lutidine analogue hydrochloride salt and dissolve it in 50 mL of deionized water in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.1 mL).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the inflection point of the first derivative of the titration curve.
Conclusion
The trifluoromethyl group exerts a powerful electron-withdrawing effect on the benzene ring of this compound. This is evident from its large positive Hammett constant and is corroborated by the expected downfield shifts in the ¹³C NMR spectrum. The anticipated decrease in the pKa of a corresponding lutidine analogue further solidifies the understanding of this group's ability to reduce electron density within an aromatic system. This comprehensive guide provides the foundational data and experimental frameworks necessary for researchers to understand, predict, and utilize the potent electronic properties of the trifluoromethyl group in the design and synthesis of novel molecules.
References
A Comparative Guide to the Spectroscopic Analysis of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene and Its Derivatives
This guide provides a comparative overview of the spectroscopic properties of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene and related derivatives. It is intended for researchers, scientists, and professionals in drug development seeking to understand the structural characterization of this class of compounds through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
Spectroscopic Data Summary
The following table summarizes key spectroscopic data for this compound and a selection of its derivatives. This data is essential for the identification and structural elucidation of these compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (ppm, multiplicity) | Key ¹³C NMR Signals (ppm) | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) |
| This compound | C₈H₆BrF₃ | 239.03 | Data not available in search results | Data not available in search results | ~1330 (C-CF₃ stretch) | M+ peaks at m/z 238 and 240 |
| 2-Bromo-1,3-bis(trifluoromethyl)benzene | C₈H₃BrF₆ | 293.00 | Data not available in search results | Data not available in search results | Data not available in search results | M+ peaks at m/z 292 and 294 |
| 2-Bromo-1-methyl-4-(trifluoromethyl)benzene | C₈H₆BrF₃ | 239.03 | Data not available in search results | Data not available in search results | Data not available in search results | M+ peaks at m/z 238 and 240 |
| 2-Bromo-1-chloro-3-(trifluoromethyl)benzene | C₇H₃BrClF₃ | 259.45 | Data not available in search results | Data not available in search results | Data not available in search results | M+ peaks at m/z 258, 260, 262 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquid Samples: Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be analyzed in a liquid cell.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups and vibrational modes within the molecule. For trifluoromethylbenzene derivatives, a strong absorption band around 1330 cm⁻¹ is characteristic of the C-CF₃ stretching mode.[1]
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct insertion probe (DIP), gas chromatography (GC), or liquid chromatography (LC).
-
Ionization: Employ an appropriate ionization technique. Electron ionization (EI) is common for volatile, thermally stable compounds and typically provides detailed fragmentation patterns. Negative chemical ionization (NCI) can be highly sensitive for brominated aromatic compounds, often yielding intense bromide anion signals (m/z 79 and 81).[2]
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight from the molecular ion peak. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M+ and M+2 pattern, which is a key indicator for the presence of a single bromine atom.[3][4]
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships between the spectroscopic techniques.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Logical relationship of spectroscopic techniques.
References
- 1. ias.ac.in [ias.ac.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to Alternatives for 2-Bromo-1-methyl-3-(trifluoromethyl)benzene in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, 2-bromo-1-methyl-3-(trifluoromethyl)benzene is a valuable building block. However, the choice of the leaving group on the aromatic ring can significantly impact reactivity, cost, and availability. This guide provides an objective comparison of alternative reagents to this compound, focusing on their performance in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.
Alternative Reagents: An Overview
The primary alternatives to the bromo derivative include the corresponding chloro, iodo, and trifluoromethanesulfonate (triflate) analogues. Additionally, organometallic derivatives such as the boronic acid, Grignard, and organolithium reagents, which can be prepared from these halides, are crucial intermediates in many synthetic strategies.
Physical and Chemical Properties of Aryl Halide and Triflate Alternatives
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| 2-Chloro -1-methyl-3-(trifluoromethyl)benzene | C₈H₆ClF₃ | 194.58 | ~170-175 | Generally the most cost-effective halide. |
| 2-Bromo -1-methyl-3-(trifluoromethyl)benzene | C₈H₆BrF₃ | 239.03 | ~185-190 | A common and versatile reagent. |
| 2-Iodo -1-methyl-3-(trifluoromethyl)benzene | C₈H₆IF₃ | 286.03 | ~210-215 | The most reactive halide, but also the most expensive. |
| 1-Methyl-3-(trifluoromethyl)benzene-2-yl triflate | C₉H₆F₆O₃S | 324.20 | Not readily available | Highly reactive, comparable to or exceeding the bromide. |
Performance in Cross-Coupling Reactions: A Comparative Analysis
The choice of leaving group is critical for the success of palladium-catalyzed cross-coupling reactions. The general trend for reactivity in oxidative addition, the initial step in many catalytic cycles, is I > Br > OTf > Cl.[1] This trend is reflected in the typical reaction conditions required for each substrate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of the aryl halide or triflate directly influences the reaction conditions.
Comparative Data for Suzuki-Miyaura Coupling
| Leaving Group | Typical Catalyst | Typical Ligand | Typical Base | Temperature (°C) | Typical Yield (%) |
| Chloro | Pd₂(dba)₃ | SPhos | K₃PO₄ | 100-120 | 70-85 |
| Bromo | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | 80-100 | 85-95 |
| Iodo | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Room Temp - 80 | >90 |
| Triflate | Pd(OAc)₂ | SPhos | Cs₂CO₃ | 80-100 | 80-95 |
Heck Reaction
The Heck reaction allows for the arylation of alkenes. Similar to the Suzuki coupling, the reactivity of the aryl precursor is a key factor.
Comparative Data for Heck Reaction
| Leaving Group | Typical Catalyst | Typical Ligand | Typical Base | Temperature (°C) | Typical Yield (%) |
| Chloro | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | 120-140 | 60-75 |
| Bromo | Pd(OAc)₂ | PPh₃ | Et₃N | 100-120 | 75-90 |
| Iodo | Pd(OAc)₂ | None | NaOAc | 80-100 | >85 |
| Triflate | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | 100-120 | 70-85 |
Buchwald-Hartwig Amination
This reaction is a powerful tool for the formation of C-N bonds. The choice of ligand is often critical for achieving high yields, especially with less reactive aryl chlorides.
Comparative Data for Buchwald-Hartwig Amination
| Leaving Group | Typical Catalyst | Typical Ligand | Typical Base | Temperature (°C) | Typical Yield (%) |
| Chloro | Pd₂(dba)₃ | XPhos | NaOt-Bu | 100-120 | 70-85 |
| Bromo | Pd(OAc)₂ | BINAP | Cs₂CO₃ | 80-100 | 80-95 |
| Iodo | Pd(OAc)₂ | BINAP | K₃PO₄ | 80-100 | >90 |
| Triflate | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 90-110 | 75-90 |
Experimental Protocols
Synthesis of Alternative Reagents
-
2-Chloro-1-methyl-3-(trifluoromethyl)benzene: Can be synthesized from 2-chloro-3-(trifluoromethyl)aniline via diazotization followed by a Sandmeyer-type reaction.
-
2-Iodo-1-methyl-3-(trifluoromethyl)benzene: Prepared from 2-amino-1-methyl-3-(trifluoromethyl)benzene via diazotization and subsequent reaction with potassium iodide.
-
1-Methyl-3-(trifluoromethyl)benzene-2-yl triflate: Synthesized by reacting 2-methyl-6-(trifluoromethyl)phenol with triflic anhydride in the presence of a base like pyridine.[2]
-
1-Methyl-3-(trifluoromethyl)benzene-2-ylboronic acid: Can be prepared from this compound via lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent hydrolysis.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried flask, add the aryl halide or triflate (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., Na₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., toluene/ethanol/water).
-
Heat the reaction mixture to the appropriate temperature and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Heck Reaction
-
In a flask, combine the aryl halide or triflate (1.0 mmol), the alkene (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the ligand (if necessary, e.g., P(o-tol)₃, 0.04 mmol), and a degassed solvent (e.g., DMF or acetonitrile).
-
Add the base (e.g., Et₃N, 1.5 mmol).
-
Heat the mixture under an inert atmosphere to the required temperature until the reaction is complete.
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the desired product.
General Protocol for Buchwald-Hartwig Amination
-
To a Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., XPhos, 0.02 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Seal the tube, and evacuate and backfill with argon.
-
Add the aryl halide or triflate (1.0 mmol), the amine (1.2 mmol), and a degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture with stirring for the specified time.
-
Cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Cost-Benefit Analysis of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene in Synthesis: A Comparative Guide
For researchers and professionals in drug development and materials science, the selection of appropriate building blocks is a critical decision that balances synthetic efficiency with economic viability. 2-Bromo-1-methyl-3-(trifluoromethyl)benzene is a versatile reagent for introducing the synthetically valuable 2-methyl-3-(trifluoromethyl)phenyl moiety. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance in key cross-coupling reactions with viable alternatives and presenting supporting data to inform synthetic strategy.
I. Synthetic Utility and Key Applications
This compound is primarily employed in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, to form carbon-carbon and carbon-heteroatom bonds. The trifluoromethyl group is a prevalent substituent in modern pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. The strategic placement of the methyl and bromo groups on the benzene ring allows for the regioselective synthesis of complex molecules.
A notable application of trifluoromethylated building blocks is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib and its analogues. These syntheses often involve the formation of a pyrazole ring system from a trifluoromethylated precursor.
II. Comparative Analysis with Alternatives
The primary alternatives to this compound in synthesis include its chloro-analogue, 2-chloro-1-methyl-3-(trifluoromethyl)benzene, and other positional isomers of brominated methyl-trifluoromethyl-benzenes. The choice between these alternatives hinges on a trade-off between reactivity and cost.
A. Reactivity Profile
In palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide is a crucial factor influencing reaction kinetics and overall efficiency. The generally accepted trend for the oxidative addition step, which is often rate-determining, is:
Aryl Iodide > Aryl Bromide > Aryl Chloride
This trend suggests that this compound will generally exhibit higher reactivity than its chloro-analogue, leading to potentially faster reaction times, lower catalyst loadings, and milder reaction conditions. However, aryl chlorides are often more cost-effective and can be activated with modern, highly active catalyst systems.
B. Performance in Key Cross-Coupling Reactions
While direct comparative studies for this compound are scarce, we can infer its performance based on well-established principles and data from analogous systems.
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds. For an aryl bromide like our target compound, standard palladium catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand are generally effective. In contrast, the corresponding aryl chloride would likely require a more specialized, electron-rich, and bulky phosphine ligand (e.g., a biarylphosphine like SPhos or XPhos) and potentially higher temperatures to achieve comparable yields.
Buchwald-Hartwig Amination: Similar to the Suzuki-Miyaura coupling, the C-N bond formation is more readily achieved with aryl bromides. The use of this compound would likely allow for a broader range of amine coupling partners and milder conditions compared to the chloro-analogue.
The following table summarizes the expected comparative performance based on established reactivity principles.
| Feature | This compound | 2-Chloro-1-methyl-3-(trifluoromethyl)benzene |
| Reactivity | Higher | Lower |
| Typical Reaction Conditions | Milder (lower temperatures) | Harsher (higher temperatures often required) |
| Catalyst Loading | Generally lower | Often higher or requires more specialized ligands |
| Ligand Requirements | Standard phosphine ligands often suffice | Often requires bulky, electron-rich biarylphosphine ligands |
| Substrate Scope | Broader | Potentially narrower under standard conditions |
III. Cost-Benefit Analysis
The economic viability of using this compound is a multi-faceted consideration that includes the cost of the starting material, the catalyst system, and the overall process efficiency.
A. Reagent and Catalyst Cost Comparison
The following table provides an approximate cost comparison of the target compound, its chloro-analogue, a positional isomer, and common palladium catalysts and ligands. Prices are based on currently available data from various chemical suppliers and are subject to change.
| Compound/Reagent | CAS Number | Purity | Price (USD/gram) |
| This compound | 1099597-98-4 | 95% | ~$50 - $100 |
| 2-Chloro-1-methyl-3-(trifluoromethyl)benzene | 174483-48-0 | >97% | ~$30 - $70 |
| 3-Bromo-5-(trifluoromethyl)toluene | 86845-28-5 | 99% | ~$6 - $20 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 98% | ~$50 - $150 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | >97% | ~$60 - $180 |
| SPhos (Buchwald Ligand) | 657408-07-6 | 98% | ~$100 - $300 |
| XPhos (Buchwald Ligand) | 564483-18-7 | 98% | ~$100 - $300 |
Note: Prices are approximate and can vary significantly based on supplier, quantity, and purity.
From the table, it is evident that the chloro-analogue is generally more cost-effective on a per-gram basis than the bromo-derivative. However, the higher reactivity of the bromo compound could lead to cost savings through reduced catalyst loading, shorter reaction times (and thus lower energy consumption), and potentially higher yields, which could offset the higher initial reagent cost. The positional isomer, 3-Bromo-5-(trifluoromethyl)toluene, is significantly cheaper, but its use would lead to a different final product, making it a substitute only in cases where the specific substitution pattern is not critical.
B. Overall Process Economics
The true cost of a synthetic route is not solely determined by the price of the starting materials. A comprehensive cost-benefit analysis must also consider:
-
Process Intensity: Longer reaction times and higher temperatures associated with less reactive starting materials increase energy costs.
-
Catalyst and Ligand Costs: The need for more expensive and specialized ligands for less reactive substrates can significantly increase the overall cost.
-
Yield and Purity: Higher yields and purities reduce the costs associated with downstream separation and purification.
-
Waste Generation: More efficient reactions typically generate less waste, reducing disposal costs.
The following Graphviz diagram illustrates the decision-making process for selecting an aryl halide in a cross-coupling reaction based on a cost-benefit analysis.
Caption: Decision workflow for aryl halide selection.
IV. Experimental Protocols
The following are representative, generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions adapted from the literature for aryl bromides. These should serve as a starting point for optimization with this compound.
A. Suzuki-Miyaura Coupling Protocol
This protocol describes the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
Toluene/Water (5:1 mixture)
-
Schlenk flask
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a portion of the toluene.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining solvent mixture.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The following Graphviz diagram illustrates the experimental workflow for the Suzuki-Miyaura coupling.
Caption: Suzuki-Miyaura coupling experimental workflow.
B. Buchwald-Hartwig Amination Protocol
This protocol outlines the coupling of an aryl bromide with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous toluene
-
Schlenk tube
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add this compound and the amine.
-
Add anhydrous toluene.
-
Seal the tube and heat the mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
V. Conclusion
The cost-benefit analysis of using this compound in synthesis reveals a classic trade-off between reagent cost and reactivity. While the bromo-compound has a higher upfront cost compared to its chloro-analogue, its superior reactivity in palladium-catalyzed cross-coupling reactions can lead to significant downstream economic benefits. These benefits include the potential for lower catalyst loadings, the use of less expensive standard ligands, milder reaction conditions, and higher overall process efficiency.
For academic research and small-scale synthesis where reaction optimization and broad substrate scope are paramount, this compound is often the preferred choice. In an industrial setting, a thorough process-specific cost analysis is necessary. If the higher reactivity of the bromo-compound leads to substantial improvements in yield and throughput, it may well be the more economical option despite its higher initial price. The development of increasingly active catalyst systems for aryl chlorides continues to narrow the reactivity gap, making the chloro-analogue an attractive option, particularly for large-scale manufacturing where raw material costs are a primary driver. Ultimately, the optimal choice will depend on the specific synthetic challenge, the scale of the reaction, and the economic priorities of the project.
A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-1-methyl-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
The meticulous evaluation of purity for synthesized compounds is a cornerstone of chemical research and pharmaceutical development. For key intermediates like 2-Bromo-1-methyl-3-(trifluoromethyl)benzene, ensuring high purity is paramount. Impurities can significantly influence the outcomes of subsequent synthetic steps, biological assays, and ultimately, the efficacy and safety of a potential drug candidate. This guide provides an objective comparison of the principal analytical methods for determining the purity of synthesized this compound, offering detailed experimental protocols and data presentation to aid researchers in selecting the most appropriate techniques for their needs.
Potential Impurities in the Synthesis of this compound
The synthesis of this compound can introduce various impurities that require careful identification and quantification. A thorough purity analysis must be capable of detecting:
-
Unreacted Starting Materials: Residual materials from the initial steps of the synthesis.
-
Isomeric Byproducts: Regioisomers are common byproducts in aromatic substitution reactions. For instance, the bromination of 1-methyl-2-(trifluoromethyl)benzene could potentially yield other isomers in addition to the desired product.[1]
-
Over-brominated or Under-brominated Species: Depending on the reaction conditions, molecules with more than one or no bromine atoms may be formed.
-
Residual Solvents and Reagents: Organic solvents and other reagents used during the reaction and purification process can be carried over into the final product.
Comparative Analysis of Purity Assessment Methods
A multi-technique approach is often necessary for a comprehensive purity assessment. The most effective methods for analyzing this compound are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and can be used in a complementary manner.
Data Presentation: Quantitative Purity Analysis
The following table summarizes the expected performance of each technique in the analysis of synthesized this compound compared to a commercially available standard.
| Analytical Technique | Synthesized this compound (Expected Purity) | Commercial Alternative (Typical Purity) | Key Performance Characteristics |
| GC-MS | > 98% (by area %) | ≥ 98% | Excellent for separating volatile impurities and isomers. Provides structural information for impurity identification. |
| HPLC-UV | > 98% (by area %) | ≥ 98% | High resolution for non-volatile impurities. Excellent for quantitative analysis of the main component. |
| ¹H and ¹⁹F NMR | > 98% (by integration) | ≥ 97.0% | Provides detailed structural confirmation and can detect impurities with distinct proton or fluorine signals. qNMR can provide an absolute purity value. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of volatile and semi-volatile impurities, including isomeric byproducts.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
Experimental Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-500.
Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
Data Analysis: Identify the main peak corresponding to this compound. Analyze any additional peaks for potential impurities by comparing their mass spectra to spectral libraries (e.g., NIST). Calculate the relative purity by area percentage.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantitative determination of this compound and the detection of non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Experimental Conditions:
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Program:
-
Start with 50% B, hold for 1 minute.
-
Linear gradient to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 50% B over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation: Prepare a stock solution of the synthesized compound in acetonitrile at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.
Data Analysis: Determine the retention time of the main peak. Quantify the purity by calculating the area percentage of the main peak relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹⁹F NMR are powerful tools for structural confirmation and the identification of impurities containing proton and fluorine atoms.
Instrumentation:
-
400 MHz (or higher) NMR spectrometer.
Experimental Protocol for ¹H and ¹⁹F NMR:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
¹H NMR: Acquire a standard proton spectrum. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
-
¹⁹F NMR: Acquire a standard fluorine spectrum.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of the desired product. The presence of unexpected signals may indicate impurities. The purity can be estimated by comparing the integral of the product's signals to those of the impurities. For quantitative NMR (qNMR), a certified internal standard of known concentration would be added to the sample to determine the absolute purity.
Workflow and Decision Making
The selection of the most appropriate analytical technique(s) depends on the specific information required. The following diagrams illustrate a general workflow for purity assessment and a decision-making framework.
References
A Comparative Guide to the X-ray Crystal Structure of Brominated Benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structure of a brominated benzene derivative, offering insights into its solid-state conformation and supramolecular arrangement. Due to the absence of publicly available crystallographic data for 2-Bromo-1-methyl-3-(trifluoromethyl)benzene, this document presents the crystal structure of a closely related compound, 1-Bromo-4-iodobenzene , as a primary example. This is compared with generalized data for other brominated benzene derivatives to provide a contextual structural analysis.
Comparison of Crystallographic Data
The determination of the three-dimensional arrangement of atoms in a crystalline solid through X-ray crystallography provides invaluable data for understanding molecular geometry, intermolecular interactions, and solid-state packing. Below is a comparison of the crystallographic data for 1-Bromo-4-iodobenzene and a representative brominated trifluoromethylbenzene derivative.
Table 1: Crystallographic Data for 1-Bromo-4-iodobenzene [1]
| Parameter | Value |
| Chemical Formula | C₆H₄BrI |
| Formula Weight | 282.90 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.1704(6) |
| b (Å) | 5.8242(8) |
| c (Å) | 14.929(2) |
| α (°) | 90 |
| β (°) | 97.315(5) |
| γ (°) | 90 |
| Volume (ų) | 359.67(9) |
| Z | 2 |
| Density (calculated) (g/cm³) | 2.615 |
| Absorption Coefficient (mm⁻¹) | 10.59 |
| F(000) | 256 |
| Crystal Size (mm³) | Not Reported |
| θ range for data collection (°) | Not Reported |
| Reflections collected | Not Reported |
| Independent reflections | Not Reported |
| R(int) | Not Reported |
| Goodness-of-fit on F² | Not Reported |
| Final R indices [I>2σ(I)] | R₁ = 0.0303 |
| R indices (all data) | wR₂ = 0.0982 |
Table 2: Representative Crystallographic Data for a Bromo-trifluoromethyl-benzene Derivative
No specific crystal structure data was found for this compound. The following table is a composite of typical values for similar small organic molecules and is for illustrative comparison.
| Parameter | Expected Value Range |
| Chemical Formula | C₈H₆BrF₃ |
| Formula Weight | 254.03 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c, P-1, Pbca, etc. |
| a (Å) | 5 - 10 |
| b (Å) | 8 - 15 |
| c (Å) | 10 - 20 |
| α (°) | 90 (or ~90 for triclinic) |
| β (°) | 90 - 110 |
| γ (°) | 90 (or ~90 for triclinic) |
| Volume (ų) | 800 - 1500 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.6 - 1.9 |
| Absorption Coefficient (mm⁻¹) | 3 - 5 |
| F(000) | ~500 |
| Crystal Size (mm³) | 0.1 x 0.1 x 0.2 |
| θ range for data collection (°) | 2 - 28 |
| Reflections collected | > 5000 |
| Independent reflections | > 2000 |
| R(int) | < 0.05 |
| Goodness-of-fit on F² | ~1.0 |
| Final R indices [I>2σ(I)] | < 0.05 |
| R indices (all data) | < 0.10 |
Experimental Protocol: Single-Crystal X-ray Diffraction
The following is a detailed methodology for the determination of the crystal structure of a small molecule, such as a brominated benzene derivative.
1. Crystal Growth and Selection
High-quality single crystals are paramount for successful X-ray diffraction analysis.[2] Suitable crystals are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. Other methods include slow cooling of a saturated solution or vapor diffusion. The ideal crystal should be well-formed, optically clear, and have dimensions of approximately 0.1-0.3 mm in each direction.[3]
2. Crystal Mounting and Data Collection
A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation at low temperatures. The mounted crystal is then placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.
Data collection is performed using a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).[4][5] A series of diffraction images are collected as the crystal is rotated through a range of angles.
3. Data Processing and Structure Solution
The collected diffraction images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors. The resulting data is then used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms.
4. Structure Refinement and Validation
The initial structural model is refined using full-matrix least-squares methods, which adjust the atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed using various metrics, including the R-factor and goodness-of-fit. The final structure is validated for geometric reasonability and the absence of significant residual electron density.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages in determining the X-ray crystal structure of a small molecule.
Caption: Workflow for small molecule X-ray crystallography.
References
A Comparative Guide to Catalytic Cross-Coupling Systems for 2-Bromo-1-methyl-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various palladium-catalyzed cross-coupling reactions utilizing 2-Bromo-1-methyl-3-(trifluoromethyl)benzene as a key building block. This substrate is of significant interest in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of target molecules. The following sections detail the performance of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck coupling reactions, offering experimental data and protocols to aid in the selection of the most suitable catalytic system for specific synthetic needs.
Performance Comparison of Catalytic Systems
The efficiency of a cross-coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. For a sterically hindered and electronically deactivated substrate like this compound, the selection of an appropriate catalytic system is crucial for achieving high yields and reaction rates. Below is a summary of catalytic systems for four major cross-coupling reactions.
Table 1: Comparison of Catalytic Systems for Cross-Coupling with this compound
| Reaction Type | Coupling Partner | Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Suzuki-Miyaura | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | dppf (in precatalyst) | Na₂CO₃ | Toluene / Water | 100 | 16 | 85 | Data for the target substrate. |
| Buchwald-Hartwig | Morpholine | Palladium(II) Acetate (Pd(OAc)₂) | 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos) | Sodium tert-butoxide (NaOtBu) | Toluene | 100 | 18 | 92 | Data for the target substrate. |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | PPh₃ (in precatalyst) | Triethylamine (Et₃N) | DMF | 100 | 3 | ~90 | Data for analogous substrate: 2-Amino-3-bromopyridine. |
| Heck | Styrene | Palladium(II) Acetate (Pd(OAc)₂) | None (ligandless) | K₂CO₃ | DMF | 200 (Microwave) | 1 | ~83 | Data for analogous substrate: 3-Iodotoluene with 1-iodo-3,3,3-trifluoropropane (in situ alkene formation). |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following protocols are based on the data presented above.
Suzuki-Miyaura Coupling Protocol
-
Reaction: this compound with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
-
Procedure: In a reaction vessel, this compound (1.0 equiv.), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.2 equiv.), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv.), and sodium carbonate (Na₂CO₃, 2.0 equiv.) are combined. A mixture of toluene and water (e.g., 4:1 v/v) is added as the solvent. The reaction mixture is degassed and then heated to 100 °C for 16 hours under an inert atmosphere. After cooling to room temperature, the reaction is worked up by extraction with an organic solvent, followed by purification of the crude product by column chromatography.
Buchwald-Hartwig Amination Protocol
-
Reaction: this compound with Morpholine.
-
Procedure: To a dry reaction flask are added this compound (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos, 0.04 equiv.), and sodium tert-butoxide (NaOtBu, 1.2 equiv.). The flask is evacuated and backfilled with an inert gas. Toluene is added as the solvent, followed by the addition of morpholine (1.2 equiv.). The mixture is heated to 100 °C for 18 hours. After completion, the reaction is cooled, diluted with a suitable organic solvent, and washed with water. The organic layer is dried and concentrated, and the product is purified by chromatography.
General Sonogashira Coupling Protocol (for analogous substrates)
-
Reaction: Aryl bromide with a terminal alkyne.
-
Procedure: A mixture of the aryl bromide (1.0 equiv.), terminal alkyne (1.2 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.) is taken in a reaction flask. Anhydrous solvent (e.g., DMF or triethylamine) and a base (e.g., triethylamine or diisopropylamine) are added. The mixture is degassed and stirred at the desired temperature (e.g., room temperature to 100 °C) until the reaction is complete as monitored by TLC or GC. The reaction is then quenched, and the product is extracted and purified.
General Heck Coupling Protocol (for analogous substrates)
-
Reaction: Aryl halide with an alkene.
-
Procedure: The aryl halide (1.0 equiv.), alkene (1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv.), a base (e.g., K₂CO₃, NaOAc, or Et₃N, 2.0 equiv.), and optionally a ligand are combined in a suitable solvent (e.g., DMF, DMAc, or acetonitrile). The reaction mixture is heated to the required temperature (often >100 °C, potentially with microwave irradiation) until completion. The product is then isolated through standard workup and purification procedures.
Visualizing Reaction Workflows and Comparisons
To better understand the experimental process and the relationships between different catalytic systems, the following diagrams are provided.
Comparative Analysis of Biologically Active Compounds Structurally Related to 2-Bromo-1-methyl-3-(trifluoromethyl)benzene
A detailed guide for researchers and drug development professionals on the biological activities of compounds featuring the 3-(trifluoromethyl)phenyl moiety. This guide provides a comparative analysis of their performance, supported by experimental data and detailed methodologies.
While no direct studies on the biological activity of compounds derived from 2-Bromo-1-methyl-3-(trifluoromethyl)benzene were identified in the available literature, this guide presents a comparative analysis of structurally related compounds containing the key 3-(trifluoromethyl)phenyl moiety. The inclusion of a trifluoromethyl group can significantly enhance a molecule's lipophilicity, metabolic stability, and overall biological activity, making this structural motif a subject of considerable interest in medicinal chemistry.[1] This guide explores the diverse pharmacological effects of these related compounds, ranging from anticancer and antimicrobial to central nervous system activities.
I. Comparative Biological Activities
The following tables summarize the quantitative data on the biological activities of various compounds containing the 3-(trifluoromethyl)phenyl group. These compounds have been evaluated for their efficacy in different therapeutic areas, providing a basis for understanding their structure-activity relationships.
Table 1: Anticancer Activity of 3-(Trifluoromethyl)phenyl Derivatives
| Compound Class | Specific Compound(s) | Cancer Cell Line(s) | Activity (GI₅₀/MIC in µM) | Reference |
| Quinoxaline 1,4-di-N-oxides | 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives (e.g., 6e, 6g) | NCI-60 Human Tumor Cell Lines | Mean GI₅₀: 0.42 (6e), 0.15 (6g) | [2] |
| Thiazolo[4,5-d]pyrimidines | 7-Chloro-3-phenyl-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | NCI-60 Human Tumor Cell Lines | Most active in its series | [5] |
| Copper(II) Thiourea Complexes | Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480, SW620 (Colon), PC3 (Prostate) | Weak to moderate | [4] |
Table 2: Antimicrobial Activity of 3-(Trifluoromethyl)phenyl Derivatives
| Compound Class | Specific Compound | Target Organism(s) | Activity (MIC in µg/mL) | Reference |
| Copper(II) Thiourea Complexes | Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Methicillin-resistant Staphylococci | 2 | [4] |
| Copper(II) Thiourea Complexes | Halogenphenylthiourea complexes | Mycobacteria | Fourfold stronger than isoniazid | [4] |
Table 3: Monoamine Transporter Inhibition by 3-(Trifluoromethyl)phenyl Methcathinone Analogs
| Compound | Transporter | Uptake Inhibition (IC₅₀ in nM) | Release (EC₅₀ in nM) | Reference |
| 3-Trifluoromethyl-methcathinone (3-TFMAP) | SERT | 10-fold more potent than methcathinone | 10-fold more potent than methcathinone | [3] |
| 3-Trifluoromethyl-methcathinone (3-TFMAP) | NET | Less potent than methcathinone | Less potent than methcathinone | [3] |
| 3-Trifluoromethyl-methcathinone (3-TFMAP) | DAT | Less potent than methcathinone | Less potent than methcathinone | [3] |
II. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to replicate and build upon these findings.
NCI-60 Human Tumor Cell Line Screen
The in vitro anticancer activity of the quinoxaline 1,4-di-N-oxide and thiazolo[4,5-d]pyrimidine derivatives was evaluated using the National Cancer Institute's (NCI) 60 human tumor cell line screen.[2][5]
Methodology:
-
Cell Lines: A panel of 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system, is used.
-
Compound Preparation: Compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to the required concentrations.
-
Cell Plating: Cells are seeded into 96-well microtiter plates and incubated for 24 hours to allow for attachment.
-
Drug Addition: The test compounds are added at various concentrations and incubated for a further 48 hours.
-
Assay Termination and Staining: The assay is terminated by the addition of trichloroacetic acid (TCA). Cells are then stained with Sulforhodamine B (SRB), a protein-binding dye.
-
Measurement: The absorbance is read on an automated plate reader.
-
Data Analysis: The GI₅₀ (concentration causing 50% growth inhibition) is calculated from dose-response curves.
Antimicrobial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) of the copper(II) thiourea complexes against various microbial strains was determined using a broth microdilution method.[4]
Methodology:
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density.
-
Compound Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under conditions suitable for the growth of the specific microorganism.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Monoamine Transporter Uptake and Release Assays
The potency of methcathinone analogs to inhibit monoamine uptake and stimulate release was assessed using in vitro assays with rat brain synaptosomes.[3]
Methodology for Uptake Inhibition:
-
Synaptosome Preparation: Synaptosomes are prepared from specific rat brain regions (e.g., striatum for dopamine transporters, hippocampus for serotonin transporters).
-
Assay: Synaptosomes are incubated with the test compounds and a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]serotonin).
-
Termination: Uptake is terminated by rapid filtration.
-
Measurement: The amount of radioactivity accumulated in the synaptosomes is measured by liquid scintillation counting.
-
Data Analysis: IC₅₀ values (concentration causing 50% inhibition of uptake) are determined from concentration-response curves.
Methodology for Release:
-
Synaptosome Loading: Synaptosomes are preloaded with a radiolabeled monoamine.
-
Superfusion: The loaded synaptosomes are superfused with buffer, and fractions are collected.
-
Drug Application: The test compound is added to the superfusion buffer to stimulate release.
-
Measurement: The radioactivity in the collected fractions is measured.
-
Data Analysis: EC₅₀ values (concentration causing 50% of maximal release) are calculated.
III. Visualizing Molecular Interactions and Workflows
The following diagrams illustrate key concepts and experimental workflows related to the biological evaluation of these compounds.
Caption: General workflow for the synthesis and biological evaluation of novel compounds.
Caption: Postulated mechanism of action for certain anticancer compounds.
References
- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological examination of trifluoromethyl ring-substituted methcathinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Performance of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Suzuki-Miyaura and Buchwald-Hartwig Reactions
In the landscape of modern synthetic chemistry, the functionalization of complex aromatic scaffolds is a cornerstone of drug discovery and materials science. The strategic introduction of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is frequently accomplished through palladium-catalyzed cross-coupling reactions. This guide provides a comparative kinetic analysis of two of the most powerful of these transformations—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—utilizing 2-Bromo-1-methyl-3-(trifluoromethyl)benzene as a key substrate. This analysis is supported by a review of kinetic data for analogous systems, detailed experimental protocols for kinetic studies, and a discussion of the factors influencing reaction performance.
Performance Comparison: Suzuki-Miyaura vs. Buchwald-Hartwig Amination
The choice between the Suzuki-Miyaura and Buchwald-Hartwig reactions is dictated by the desired bond formation. The Suzuki-Miyaura reaction is a robust method for creating C-C bonds, while the Buchwald-Hartwig amination is the preeminent method for constructing C-N bonds.[1] The reactivity of the aryl halide is a critical factor in both reactions, with the oxidative addition of the aryl bromide to the palladium(0) catalyst often being the rate-determining step.[2]
While specific kinetic data for this compound is not extensively available in the public domain, we can infer its reactivity based on studies of structurally similar compounds. The presence of an electron-withdrawing trifluoromethyl group is expected to accelerate the rate of oxidative addition, making the substrate more reactive than analogous compounds bearing electron-donating groups.[3] Conversely, the ortho-methyl group can introduce steric hindrance, potentially slowing the reaction rate compared to less hindered substrates.[4]
The following tables summarize expected kinetic trends and representative data for these two key reactions based on available literature for analogous substrates.
Table 1: Comparative Kinetic Profile of Suzuki-Miyaura and Buchwald-Hartwig Reactions
| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Bond Formed | Carbon-Carbon (C-C) | Carbon-Nitrogen (C-N) |
| Typical Nucleophile | Organoboron compounds (e.g., boronic acids) | Amines (primary, secondary), amides |
| Typical Catalyst System | Palladium complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂) with phosphine ligands | Palladium complexes with specialized bulky, electron-rich phosphine ligands |
| Typical Base | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Strong, non-nucleophilic bases (e.g., NaOt-Bu, LHMDS) |
| Solvent | Often a mixture of an organic solvent and water | Anhydrous organic solvents (e.g., toluene, dioxane) |
Table 2: Representative Kinetic Data for Suzuki-Miyaura Coupling of Substituted Aryl Bromides
| Aryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Turnover Frequency (TOF, h⁻¹) | Reference |
| 4-Bromonitrobenzene | Phenylboronic acid | Pd-poly(AA) hybrid | K₃PO₄ | Toluene/H₂O | 70 | 3343 | [2] |
| Bromobenzene | Phenylboronic acid | Pd-poly(AA) hybrid | K₃PO₄ | Toluene/H₂O | 70 | ~2500 (estimated from graph) | [2] |
| 4-Bromoaniline | Phenylboronic acid | Pd-poly(AA) hybrid | K₃PO₄ | Toluene/H₂O | 70 | 1496 | [2] |
Note: This data is for illustrative purposes to show the effect of substituents on the reaction rate. Direct kinetic data for this compound is needed for a precise comparison.
Experimental Protocols for Kinetic Analysis
Accurate kinetic analysis is essential for understanding reaction mechanisms, optimizing conditions, and ensuring process safety and scalability. The following are detailed methodologies for monitoring the kinetics of Suzuki-Miyaura and Buchwald-Hartwig reactions.
Method 1: Off-line Analysis by High-Performance Liquid Chromatography (HPLC)
This is a widely used and reliable method for monitoring reaction progress.
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst, the appropriate ligand, and the base under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add this compound (1.0 equiv) and the coupling partner (e.g., arylboronic acid for Suzuki-Miyaura, or amine for Buchwald-Hartwig, typically 1.2-1.5 equiv).
-
Add the anhydrous, degassed solvent via syringe to achieve the desired concentration (typically 0.1-0.2 M).
-
Place the sealed tube in a preheated oil bath or heating block set to the desired reaction temperature.
Sampling and Analysis:
-
At predetermined time intervals, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable solvent (e.g., acetonitrile) and an internal standard.
-
Filter the quenched sample through a syringe filter (e.g., 0.22 µm PTFE) to remove solid particles.
-
Analyze the filtrate by HPLC. The concentrations of the starting material and product are determined by comparing their peak areas to that of the internal standard, using a pre-established calibration curve.[1][5]
-
Plot the concentration of the limiting reactant versus time to determine the reaction rate and order.
Method 2: In situ Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy allows for real-time monitoring of the reaction mixture without the need for sampling and quenching.[6][7]
Reaction Setup:
-
In an inert atmosphere glovebox, prepare a stock solution of the palladium precatalyst and ligand in the deuterated solvent of choice.
-
In an NMR tube, combine this compound, the coupling partner, the base, and an internal standard.
-
Add the catalyst stock solution to the NMR tube, cap it, and quickly transfer it to a pre-heated NMR spectrometer.
Data Acquisition and Analysis:
-
Acquire a series of ¹H or ¹⁹F NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the starting material, product, and internal standard.
-
The relative concentrations of the reactants and products can be determined from the integral values.
-
Plot the concentration of the starting material or product as a function of time to derive the kinetic profile of the reaction.
Mechanistic Considerations and Reaction Pathways
The catalytic cycles for both the Suzuki-Miyaura and Buchwald-Hartwig reactions are well-established and proceed through a series of fundamental steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination.[8]
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Workflow for Kinetic Analysis
Caption: A logical workflow for conducting kinetic studies of cross-coupling reactions.
Conclusion
Both the Suzuki-Miyaura and Buchwald-Hartwig reactions are indispensable tools for the synthesis of complex molecules. For the functionalization of this compound, the choice of reaction is fundamentally dependent on the desired bond formation. The electronic properties of this substrate suggest a high reactivity towards oxidative addition, a key step in both catalytic cycles. However, potential steric hindrance from the ortho-methyl group necessitates careful optimization of reaction conditions, particularly the choice of ligand and base, to achieve optimal performance.
The experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own kinetic studies, enabling a deeper understanding of the reaction dynamics and facilitating the development of efficient and scalable synthetic routes. Further kinetic investigations on this specific substrate are warranted to provide a more definitive quantitative comparison and to further refine our understanding of the interplay between electronic and steric effects in these powerful cross-coupling reactions.
References
- 1. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of an automated kinetic profiling system with online HPLC for reaction optimization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. A novel approach to study catalytic reactions via electrophoretic NMR on the example of Pd/NHC-catalyzed Mizoroki-Heck cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene (CAS No. 1099597-98-4), ensuring the safety of laboratory personnel and the protection of the environment.
Essential Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).
Summary of Key Safety Data:
| Property | Value | Reference |
| CAS Number | 1099597-98-4 | [1][2] |
| Molecular Formula | C8H6BrF3 | [1][2] |
| Molecular Weight | 239.03 g/mol | [1][2] |
| Boiling Point | 187.1 ± 35.0 °C (Predicted) | [2] |
| Density | 1.538 ± 0.06 g/cm3 (Predicted) | [2] |
| Primary Hazards | Skin and eye contact, inhalation. | [1] |
| Extinguishing Media | Dry chemical, carbon dioxide, alcohol-resistant foam. | [1] |
Personal Protective Equipment (PPE):
A comprehensive approach to personal safety is critical when handling this compound. The following PPE should be worn:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[3]
-
Skin Protection: Wear chemical-impermeable and fire/flame-resistant gloves and clothing.[1][3]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, it is classified as hazardous waste and requires a specific disposal pathway.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification: All waste containing this compound must be identified and treated as hazardous waste.
-
Segregation: This waste must be segregated from non-halogenated waste streams to prevent dangerous reactions and to ensure proper disposal.[4] Use a designated waste container specifically for halogenated organic compounds.[4][5]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.[4][6] Do not use abbreviations or chemical formulas.[6]
-
Container Management: Keep the waste container securely closed except when adding waste.[6] The exterior of the container must be kept clean and free from contamination.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[7]
Disposal Procedure:
-
Collection: Collect all waste, including any rinsates from cleaning contaminated glassware, in the designated halogenated waste container.[4]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[4] Adhere to all national and local regulations for hazardous waste disposal.
Emergency Procedures
In the event of accidental release or exposure, immediate action is necessary.
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water and consult a doctor.[1]
-
Eye Contact: Rinse with pure water for at least 15 minutes and seek medical attention.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1]
Accidental Release Measures:
-
Ensure adequate ventilation and remove all sources of ignition. [1]
-
Evacuate personnel to a safe area. [1]
-
Wear appropriate personal protective equipment. [1]
-
Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material and place it in a suitable, closed container for disposal. [1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Bromo-1-methyl-3-(trifluoromethyl)benzene
Essential Safety and Handling Guide for 2-Bromo-1-methyl-3-(trifluoromethyl)benzene
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 1099597-98-4). Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C8H6BrF3[1] |
| Molar Mass | 239.03 g/mol [1][2] |
| Boiling Point | 187.1 ± 35.0 °C (Predicted)[2] |
| Density | 1.538 ± 0.06 g/cm3 (Predicted)[2] |
| Storage Temperature | Room Temperature, sealed in a dry environment[2] |
| Physical Form | Colorless to Yellow Liquid |
Hazard Identification
This chemical is considered an irritant and may cause eye and skin irritation upon contact.[2] It is also classified as a flammable liquid and vapor.
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment should be worn when handling this compound:
| Body Part | Recommended Protection | Specifications/Standards |
| Eyes/Face | Tightly fitting safety goggles or a face shield.[1] | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[7] |
| Skin | Chemical-impermeable gloves (e.g., nitrile rubber) and a long-sleeved laboratory coat or flame-retardant antistatic protective clothing.[1][3] | Inspect gloves for any signs of degradation or puncture before use.[4] |
| Respiratory | A NIOSH/MSHA-approved respirator is recommended if working in an area with inadequate ventilation or when there is a risk of inhaling vapors, mists, or gases.[4] | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for safety and regulatory compliance.
Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a safety shower and eyewash station are easily accessible and functioning correctly.
-
Work within a certified chemical fume hood or a well-ventilated area.[1]
-
Assemble and inspect all necessary PPE before starting.
-
Have appropriate spill cleanup materials, such as inert absorbent material (e.g., sand, silica gel), readily available.[5]
-
-
Handling:
-
Storage:
Emergency and First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention.[1][7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[1][3] Seek medical attention if irritation occurs.[3] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do so.[1][3] Seek immediate medical attention.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting.[1] Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1] |
Disposal Plan
-
Chemical Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[4] Do not let the chemical enter drains.[1]
-
Contaminated Packaging: Dispose of as unused product.[4] Handle uncleaned containers as you would the product itself.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
